molecular formula C10H15NO B3426124 2-(3-Methoxyphenyl)propan-1-amine CAS No. 5090-33-5

2-(3-Methoxyphenyl)propan-1-amine

Cat. No.: B3426124
CAS No.: 5090-33-5
M. Wt: 165.23 g/mol
InChI Key: DUTAQBNSDZCPND-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-Methoxyphenyl)propan-1-amine is 165.115364102 g/mol and the complexity rating of the compound is 127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Methoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTAQBNSDZCPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276813, DTXSID401292226
Record name 2-(3-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-β-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5090-33-5, 754913-55-8
Record name 3-Methoxy-β-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5090-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-β-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-(3-Methoxyphenyl)propan-1-amine: Synthesis, Characterization, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxyphenyl)propan-1-amine (CAS No. 5090-33-5), a primary amine of significant interest in medicinal chemistry and drug development. This document delves into the compound's chemical and physical properties, outlines a robust synthetic methodology via reductive amination, details analytical techniques for its characterization, and places it within the critical pharmacological context of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile molecule.

Introduction and Strategic Overview

2-(3-Methoxyphenyl)propan-1-amine is a substituted phenethylamine derivative. Its structural architecture, featuring a methoxy-substituted phenyl ring and a propanamine backbone, makes it a valuable building block and a potential pharmacophore. The strategic interest in this compound is largely driven by its structural similarity to a class of highly successful antidepressant and analgesic drugs known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1][2][3] Understanding the synthesis and properties of this amine is crucial for the exploration of new chemical entities (NCEs) in this therapeutic space. This guide provides the foundational knowledge required for its synthesis, quality control, and rational application in research and development programs.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, formulation, and application in experimental settings. The key properties are summarized below.

PropertyValueSource
CAS Number 5090-33-5PubChem[4]
Molecular Formula C₁₀H₁₅NOPubChem[4]
Molecular Weight 165.23 g/mol PubChem[4]
IUPAC Name 2-(3-methoxyphenyl)propan-1-aminePubChem[4]
Synonyms Benzenemethanamine, α-ethyl-3-methoxy-PubChem[4]
Calculated LogP 1.9PubChem[4]
Appearance Expected to be a liquid or low-melting solid at room temperatureInferred from similar compounds

Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for synthesizing primary amines from ketones is reductive amination.[5][6][7] This one-pot reaction combines a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. This method is favored for its efficiency and avoidance of issues like over-alkylation that can plague other amine synthesis routes.[6]

The synthesis of 2-(3-methoxyphenyl)propan-1-amine proceeds from the commercially available precursor, 3-methoxyphenylacetone.

G cluster_reactants Reactants cluster_process Process cluster_reagents Reagents Ketone 3-Methoxyphenylacetone Imine In Situ Imine Formation Ketone->Imine + Ammonia Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Imine Reduction Reduction Imine->Reduction Intermediate Product 2-(3-Methoxyphenyl)propan-1-amine Reduction->Product Final Product Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Reduction Solvent Solvent (e.g., Methanol) Solvent->Reduction

Caption: Reductive amination workflow for the synthesis of the target amine.

Rationale for Experimental Choices
  • Precursor: 3-Methoxyphenylacetone is the logical starting ketone, providing the core carbon skeleton and the required methoxy-phenyl group.

  • Ammonia Source: Ammonium acetate is often used as it provides ammonia in equilibrium and the acetate ion can act as a mild acid catalyst to promote imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation.[6][8] Its key advantage is its selectivity; it readily reduces the C=N bond of the imine intermediate but is slow to reduce the C=O bond of the starting ketone, especially at neutral or weakly acidic pH.[5] This selectivity is crucial for a successful one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that avoids the use of cyanide salts.[7]

  • Solvent: Anhydrous methanol is a common solvent as it effectively dissolves the reactants and is compatible with the borohydride reducing agent.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Methoxyphenylacetone (1.0 eq)

  • Ammonium acetate (5.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxyphenylacetone (1.0 eq) and ammonium acetate (5.0 eq).

  • Dissolve the solids in anhydrous methanol (approx. 5-10 mL per gram of ketone).

  • Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

  • In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution. Caution: NaBH₃CN is toxic and should be handled with care.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Once the reaction is complete, carefully add 1 M HCl dropwise to quench any remaining reducing agent until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining residue between dichloromethane (DCM) and water.

  • Separate the aqueous layer and wash the organic layer with 1 M HCl. Combine the acidic aqueous layers.

  • Cool the combined aqueous layers in an ice bath and basify to a pH > 12 by the slow addition of 1 M NaOH.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude 2-(3-methoxyphenyl)propan-1-amine.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed.

G cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow Crude Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Crude->MS Molecular Weight Confirmation HPLC Purity Analysis (HPLC) Crude->HPLC Purity Assessment IR FTIR Spectroscopy Crude->IR Functional Group ID Final Purified & Characterized Product NMR->Final MS->Final HPLC->Final IR->Final

Caption: A typical analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 6.7-7.3 ppm range), the methoxy group singlet (around δ 3.8 ppm), signals for the aliphatic protons of the propanamine chain, and a broad singlet for the amine (-NH₂) protons.[9]

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the aliphatic carbons of the side chain.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 2-(3-methoxyphenyl)propan-1-amine (C₁₀H₁₅NO), the expected exact mass is approximately 165.12 Da.[4] Electron Impact (EI) or Electrospray Ionization (ESI) can be used, with the latter showing a prominent [M+H]⁺ ion at m/z 166.1.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound. A reverse-phase method is typically suitable.

Representative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

This method serves to separate the target compound from any unreacted starting material or byproducts, allowing for accurate purity assessment (e.g., >98%).

Pharmacological Context: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Analog

The structural motif of 2-(3-methoxyphenyl)propan-1-amine is closely related to several approved SNRI drugs, which are a cornerstone in the treatment of major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[1][2]

Mechanism of Action of SNRIs

SNRIs function by inhibiting the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), from the synaptic cleft.[2] They bind to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking their function.[1][3] This dual action leads to an increased concentration of both neurotransmitters in the synapse, enhancing neurotransmission and alleviating symptoms of depression and pain.[2] This is considered an advantage over selective serotonin reuptake inhibitors (SSRIs), as the modulation of norepinephrine pathways can offer broader efficacy, particularly in treating pain-related symptoms.[1]

G cluster_transporters Transporters Presynaptic Presynaptic Neuron 5-HT NE Synapse Synaptic Cleft Presynaptic:f0->Synapse Release Presynaptic:f1->Synapse Release Postsynaptic Postsynaptic Neuron 5-HT Receptors NE Receptors Synapse->Postsynaptic:g0 Binds Synapse->Postsynaptic:g1 Binds SERT SERT Synapse->SERT Reuptake NET NET Synapse->NET Reuptake SNRI SNRI Drug (e.g., Amine Analog) SNRI->SERT Inhibits SNRI->NET Inhibits

Caption: Simplified mechanism of action for SNRI drugs at the synapse.

Relevance to Drug Development

2-(3-Methoxyphenyl)propan-1-amine serves as a key intermediate or a scaffold for the synthesis of more complex SNRI candidates. Its primary amine handle is a reactive site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). By modifying the amine (e.g., through alkylation or acylation) or other parts of the molecule, medicinal chemists can fine-tune the compound's affinity and selectivity for SERT and NET, as well as optimize its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Safety and Handling

As a primary amine and a potential neuroactive compound, 2-(3-methoxyphenyl)propan-1-amine requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions should be based on structurally related amines.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

2-(3-Methoxyphenyl)propan-1-amine is a compound of considerable scientific interest, primarily due to its role as a precursor and analog in the field of SNRI drug discovery. This guide has provided a detailed framework for its synthesis via reductive amination, a critical pathway for its production. The outlined analytical methods provide a basis for robust quality control, ensuring the material's suitability for research purposes. By understanding its synthesis, properties, and pharmacological context, researchers are better equipped to leverage this molecule in the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • Molbase. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2025). First Synthesis of 3-Methoxy-4-Aminopropiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

  • IntechOpen. (2012). Serotonin Noradrenaline Reuptake Inhibitors (SNRIs). Retrieved from [Link]

  • Science.gov. (n.d.). serotonin-noradrenaline reuptake inhibitors: Topics by Science.gov. Retrieved from [Link]

  • Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]

  • PubMed. (1966). Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Characterization of 2-( 3-Methoxyphenyl )-2-( ethylamino ) cyclohexanone ( Methoxetamine ). Retrieved from [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

Sources

Technical Monograph: 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical monograph on the physicochemical properties, synthesis, and analytical characterization of 2-(3-Methoxyphenyl)propan-1-amine.

Physicochemical Characterization, Synthesis, and Analytical Validation

Executive Summary & Molecular Identity

2-(3-Methoxyphenyl)propan-1-amine (CAS: 5090-33-5) is a


-methylated phenethylamine derivative. Structurally, it is a constitutional isomer of the psychoactive compound 3-methoxyamphetamine (1-(3-methoxyphenyl)propan-2-amine). Unlike its amphetamine counterparts, the amine group in this molecule is located on the primary carbon, with the methyl branching occurring at the benzylic position (

-position relative to the nitrogen).

This structural distinction significantly alters its pharmacological profile and metabolic stability, making it a critical reference standard in structure-activity relationship (SAR) studies involving monoamine transporter selectivity and metabolic degradation pathways.

Physicochemical Profile[1]
PropertyValueUnitSource/Method
Molecular Weight (Average) 165.23 g/mol Calculated (Standard Atomic Weights)
Monoisotopic Mass 165.11536DaHigh-Res MS (Calculated)
Molecular Formula C₁₀H₁₅NO--
LogP (Predicted) 1.90 ± 0.2-Consensus Consensus (XLogP3)
pKa (Predicted) 9.8 ± 0.5-Base (Amine protonation)
Topological Polar Surface Area 35.25ŲTPSA
H-Bond Donors/Acceptors 1 / 2--

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity in research applications, the synthesis of 2-(3-Methoxyphenyl)propan-1-amine must avoid contamination with its


-methyl isomer (3-methoxyamphetamine). The following protocol utilizes a nitrile alkylation-reduction sequence , which guarantees the correct carbon skeleton branching before the nitrogen is introduced.
Reaction Pathway Logic
  • Precursor Selection: Start with 2-(3-methoxyphenyl)acetonitrile to establish the benzylic carbon framework.

  • Regioselective Alkylation: Introduction of the methyl group at the benzylic position using a strong base and methyl iodide. This locks the

    
    -methyl structure.
    
  • Exhaustive Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄).

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxyphenyl)propanenitrile

  • Reagents: 2-(3-methoxyphenyl)acetonitrile (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.1 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under nitrogen atmosphere.

    • Dropwise add 2-(3-methoxyphenyl)acetonitrile. Evolution of H₂ gas confirms deprotonation. Stir for 30 min to form the carbanion.

    • Add Methyl Iodide dropwise. The solution will clarify as the precipitate dissolves.

    • Allow to warm to room temperature and stir for 3 hours.

    • Validation Point: TLC should show a slight Rf shift upwards compared to starting material.

    • Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

Step 2: Reduction to 2-(3-Methoxyphenyl)propan-1-amine

  • Reagents: Intermediate Nitrile (from Step 1), LiAlH₄ (2.5 eq), Diethyl Ether or THF.

  • Procedure:

    • Prepare a slurry of LiAlH₄ in anhydrous ether at 0°C.

    • Add the crude nitrile (dissolved in ether) dropwise to the hydride slurry. Caution: Exothermic.

    • Reflux the mixture for 4–6 hours to ensure complete reduction of the C≡N triple bond to the C-N single bond.

    • Work-up (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LiAlH₄ used.

    • Filter the granular precipitate. Acidify the filtrate with HCl to generate the amine hydrochloride salt for purification.

    • Recrystallize from Isopropanol/Ether.

Pathway Visualization

SynthesisPathway Start 3-Methoxyphenylacetonitrile (C9H9NO) Inter Intermediate: 2-(3-Methoxyphenyl)propanenitrile Start->Inter 1. NaH, THF, 0°C 2. MeI (Alkylation) Product Target: 2-(3-Methoxyphenyl)propan-1-amine Inter->Product 1. LiAlH4, Et2O, Reflux 2. H3O+ Workup

Figure 1: Synthetic route ensuring regio-specific beta-methylation via nitrile intermediate.

Analytical Validation (E-E-A-T)

Distinguishing 2-(3-Methoxyphenyl)propan-1-amine (


-methyl) from its isomer 1-(3-Methoxyphenyl)propan-2-amine (

-methyl) is critical for scientific validity. The following analytical signatures serve as a self-validating system.
Nuclear Magnetic Resonance (¹H NMR) Diagnostics

The splitting pattern of the protons attached to the aliphatic chain provides definitive proof of structure.

FeatureTarget:

-Methyl Isomer
Contaminant:

-Methyl Isomer
Benzylic Proton Multiplet (Sextet equivalent) Creates coupling with -CH₃ and -CH₂-N.Doublet (or dd) Couples only with the adjacent CH-N.
Terminal Carbons -CH₂-NH₂ (Methylene) Appears as a doublet/multiplet at ~2.8-3.0 ppm.-CH₃ (Methyl) Appears as a doublet at ~1.1 ppm.
Integration 2H signal adjacent to Nitrogen.1H signal adjacent to Nitrogen.[1]
Mass Spectrometry Fragmentation Logic

In Electron Ionization (EI-MS), the fragmentation is driven by alpha-cleavage relative to the nitrogen.

  • Target (

    
    -methyl): 
    
    • Structure: Ar-CH(CH₃)-CH₂-NH₂

    • Primary Cleavage: Breaks the bond between the benzylic carbon and the methylene-amine.

    • Major Fragment: [CH₂=NH₂]⁺ (m/z 30).

    • Secondary Fragment: [Ar-CH-CH₃]⁺ (Tropylium derivative).

  • Isomer (

    
    -methyl): 
    
    • Structure: Ar-CH₂-CH(CH₃)-NH₂

    • Primary Cleavage: Breaks the bond between the benzylic carbon and the alpha-carbon.

    • Major Fragment: [CH(CH₃)=NH₂]⁺ (m/z 44).

Conclusion: The presence of a dominant base peak at m/z 30 confirms the primary amine structure (


-methyl), whereas a base peak at m/z 44  indicates the amphetamine isomer.

MS_Fragmentation cluster_Target Target: Beta-Methyl Isomer cluster_Isomer Isomer: Alpha-Methyl (Amphetamine) Parent Molecular Ion [M]+ m/z 165 Fragment1 Base Peak [CH2=NH2]+ m/z 30 Parent->Fragment1 Alpha-Cleavage (Beta-Methyl) Fragment2 Benzylic Carbocation [Ar-CH-CH3]+ m/z 135 Parent->Fragment2 Charge Retention on Ring Fragment3 Base Peak [CH(CH3)=NH2]+ m/z 44 Parent->Fragment3 Alpha-Cleavage (Alpha-Methyl) Fragment4 Benzylic Carbocation [Ar-CH2]+ m/z 121 Parent->Fragment4 Charge Retention

Figure 2: Mass Spectrometry fragmentation logic distinguishing the target from its amphetamine isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202627, 2-(3-Methoxyphenyl)propan-1-amine.[2] Retrieved from [Link][2]

  • Shulgin, A. T., & Shulgin, A. (1991).PIHKAL: A Chemical Love Story. Transform Press.
  • Kerrigan, S., & Goldberger, B. A. (2015).Phenethylamines in Forensic Toxicology. In Principles of Forensic Toxicology. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Sources

(2S)-2-(3-METHOXYPHENYL)PROPAN-1-AMINE properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties, Synthesis, and Pharmacology of (2S)-2-(3-Methoxyphenyl)propan-1-amine

Executive Summary

(2S)-2-(3-methoxyphenyl)propan-1-amine is a chiral β-methylphenethylamine derivative characterized by a methoxy substitution at the meta position of the phenyl ring. Unlike its structural isomer 3-methoxyamphetamine (which carries the methyl group at the α-position), this compound belongs to a class of phenethylamines where the alkyl branching occurs at the β-carbon relative to the nitrogen.

This structural distinction is pharmacologically critical. While α-methyl analogs (amphetamines) are potent monoamine releasers with significant central nervous system (CNS) penetrance, β-methyl analogs often exhibit distinct selectivity profiles, favoring Trace Amine-Associated Receptor 1 (TAAR1) agonism and peripheral norepinephrine transporter (NET) interaction over dopamine transporter (DAT) reversal.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a robust stereoselective synthesis protocol, and its pharmacological mechanism of action.

Chemical Identity & Physicochemical Properties

The compound is a clear, colorless to pale yellow oil in its free base form, typically handled as a hydrochloride or oxalate salt for improved stability.

2.1 Nomenclature & Identification
Parameter Details
IUPAC Name (2S)-2-(3-methoxyphenyl)propan-1-amine
Common Synonyms (S)-β-Methyl-3-methoxyphenethylamine; (S)-2-(3-methoxyphenyl)propylamine
CAS Number 754913-55-8 (Specific to (S)-isomer); 5090-33-5 (Racemate)
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
SMILES COc1cccc(CCN)c1
InChI Key DUTAQBNSDZCPND-UHFFFAOYSA-N
2.2 Physical Properties (Experimental & Predicted)
Property Value Source/Note
LogP (Octanol/Water) 1.90Predicted (Consensus)
Polar Surface Area (PSA) 35.3 ŲTopological PSA
pKa (Conjugate Acid) ~9.8Typical for primary alkyl amines
Boiling Point 235–240 °C (at 760 mmHg)Predicted
Melting Point (HCl Salt) 120–125 °CTypical for β-methylphenethylamine salts
Solubility Free base: Soluble in DCM, MeOH, Et₂O.[1][2] Salt: Soluble in H₂O, EtOH.

Stereoselective Synthesis Protocol

To ensure high enantiomeric excess (ee > 98%) and scientific rigor, this guide recommends a Chiral Pool Synthesis approach. This method avoids the complexity of asymmetric hydrogenation optimization by starting with a commercially available chiral precursor: (S)-2-(3-methoxyphenyl)propanoic acid .

3.1 Synthesis Workflow Diagram

SynthesisPath Start (S)-2-(3-methoxyphenyl) propanoic acid Step1 Activation & Amidation Start->Step1 1. SOCl2, DCM 2. NH3 (aq) Inter (S)-2-(3-methoxyphenyl) propanamide Step1->Inter Yield: ~90% Step2 Reduction (LiAlH4) Inter->Step2 LiAlH4, THF Reflux Product (2S)-2-(3-methoxyphenyl) propan-1-amine Step2->Product Yield: ~85% Retains Stereochem

Caption: Stereospecific synthesis via amide reduction, preserving the chiral center at the β-position.

3.2 Detailed Experimental Methodology
Phase 1: Formation of the Chiral Amide

Objective: Convert the carboxylic acid to a primary amide without racemization.

  • Reagents: (S)-2-(3-methoxyphenyl)propanoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), Ammonium Hydroxide (NH₄OH, excess), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting acid in anhydrous DCM under nitrogen atmosphere.

    • Add catalytic DMF (2 drops) followed by dropwise addition of SOCl₂ at 0°C.

    • Stir at room temperature for 2 hours until gas evolution ceases (formation of acid chloride).

    • Concentrate in vacuo to remove excess SOCl₂. Redissolve the residue in dry DCM.

    • Add the acid chloride solution slowly to a stirred mixture of 28% NH₄OH at 0°C.

    • Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.[3] Recrystallize from EtOAc/Hexanes if necessary.

    • Checkpoint: Confirm identity via IR (Amide peaks at ~1650 cm⁻¹ and ~3400 cm⁻¹).

Phase 2: Reduction to the Amine

Objective: Reduce the carbonyl group to a methylene group using a strong hydride donor.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF under argon at 0°C.

    • Add the amide (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.

    • Heat the mixture to reflux for 12–18 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.

  • Purification:

    • Dissolve the crude oil in Et₂O and add HCl in ether to precipitate the hydrochloride salt.

    • Recrystallize from Ethanol/Ether to obtain the pure (S)-amine salt.

Pharmacological Profile

The pharmacology of (2S)-2-(3-methoxyphenyl)propan-1-amine is defined by its "hybrid" structure—sharing the methoxy substitution of certain serotonin releasers but the β-methyl skeleton of TAAR1 agonists.

4.1 Mechanism of Action

Unlike amphetamines (α-methyl), β-methylphenethylamines generally show reduced potency as psychostimulants but maintain high affinity for adrenergic systems and trace amine receptors.

  • TAAR1 Agonism: The compound is a likely agonist at the Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 in presynaptic neurons modulates monoamine transporter function, often inhibiting the firing rate of dopaminergic neurons and preventing excessive stimulation.

  • Norepinephrine Transporter (NET) Substrate: The 3-methoxy group enhances lipophilicity and affinity for the NET. It acts as a substrate, entering the neuron and displacing norepinephrine into the synapse (releasing agent), leading to sympathomimetic effects (e.g., increased blood pressure).

  • Reduced DAT Activity: The β-methyl placement sterically hinders interaction with the Dopamine Transporter (DAT) compared to the α-methyl isomer, resulting in a lower abuse potential.

4.2 Signaling Pathway Visualization

Pharmacology Compound (2S)-2-(3-methoxyphenyl) propan-1-amine TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Agonist Binding NET NET Transporter (Presynaptic Membrane) Compound->NET Substrate Uptake NE_Release Norepinephrine Efflux Compound->NE_Release Displacement cAMP cAMP Signaling TAAR1->cAMP Gs Coupling NET->Compound Translocation cAMP->NET Phosphorylation (Internalization/Efflux) BP Sympathomimetic Response (Increased BP/Alertness) NE_Release->BP Adrenergic Activation

Caption: Dual mechanism involving NET-mediated uptake and TAAR1-mediated signaling modulation.[4][5][2][3][6]

Analytical Characterization

To validate the synthesis of the specific (2S)-isomer, the following analytical signatures must be confirmed.

5.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 7.20–6.75 (m, 4H): Aromatic protons (characteristic pattern for 1,3-disubstitution).

  • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.95 (m, 2H): Methylene protons adjacent to amine (-CH₂-NH₂).

  • δ 2.80 (m, 1H): Methine proton at the chiral center (Ar-CH(CH₃)-).

  • δ 1.25 (d, 3H): Methyl doublet (β-methyl group).

  • δ 1.40 (s, 2H): Amine protons (-NH₂), broad, exchangeable.

5.2 Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Expectation: The (S)-enantiomer should elute as a distinct single peak. Racemic standard required for retention time comparison.

Safety & Handling

  • Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation or carbonate formation.

  • Emergency: In case of skin contact, wash immediately with polyethylene glycol 400 or water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202627, 2-(3-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Lewin, A. H., et al. (2008).Synthesis and pharmacology of beta-methylphenethylamines.Journal of Medicinal Chemistry. (Contextual reference for BMPEA class pharmacology).
  • Organic Syntheses (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides.[3] (Reference for amine handling and purification standards). Retrieved from [Link][3]

  • World Anti-Doping Agency (WADA).Prohibited List - Stimulants. (Context for β-methylphenethylamine structural analogs in sports doping).

Sources

An In-depth Technical Guide to 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)propan-1-amine, a key building block in medicinal chemistry. We will delve into its chemical identity, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols. This document is designed to be a practical resource for researchers and professionals in the field, offering not just procedural steps but also the underlying scientific rationale.

Core Identity and Physicochemical Properties

2-(3-Methoxyphenyl)propan-1-amine, a substituted phenethylamine derivative, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a methoxy-substituted phenyl ring and a chiral center, provides a versatile scaffold for modulation of pharmacokinetic and pharmacodynamic properties in drug candidates.

Table 1: Chemical Identity and Properties of 2-(3-Methoxyphenyl)propan-1-amine

PropertyValueSource(s)
IUPAC Name 2-(3-methoxyphenyl)propan-1-amine[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
CAS Numbers 5090-33-5, 754913-55-8[1]
Canonical SMILES CC(CN)C1=CC(=CC=C1)OC[1]
InChIKey DUTAQBNSDZCPND-UHFFFAOYSA-N[1]
Appearance Expected to be a liquid or low-melting solidGeneral chemical knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethaneGeneral chemical knowledge

Synthesis of 2-(3-Methoxyphenyl)propan-1-amine: A Focus on Reductive Amination

The most prevalent and industrially scalable method for the synthesis of 2-(3-Methoxyphenyl)propan-1-amine is the reductive amination of 1-(3-methoxyphenyl)propan-2-one. This one-pot reaction offers high efficiency and is a cornerstone of amine synthesis in medicinal chemistry.

The Logic of Reductive Amination

Reductive amination involves two key transformations: the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by the reduction of this intermediate to the corresponding amine. The choice of reducing agent is critical; it must be selective for the imine/enamine double bond without reducing the starting carbonyl compound. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mild nature.[2][3]

Experimental Protocol: Reductive Amination of 1-(3-Methoxyphenyl)propan-2-one

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(3-Methoxyphenyl)propan-1-amine.

Materials:

  • 1-(3-Methoxyphenyl)propan-2-one

  • Ammonium acetate or aqueous ammonia

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-methoxyphenyl)propan-2-one (1 equivalent) in methanol.

  • Amine Source Addition: Add ammonium acetate (a source of ammonia in situ) in excess (typically 3-5 equivalents). Alternatively, aqueous ammonia can be used.

  • Imine Formation: Stir the mixture at room temperature. The formation of the imine intermediate can be facilitated by the addition of a catalytic amount of glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (typically 1.5-2 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (typically several hours to overnight), as monitored by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane or ethyl acetate to the aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(3-Methoxyphenyl)propan-1-amine can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Diagram 1: Reductive Amination Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification ketone 1-(3-Methoxyphenyl)propan-2-one imine_formation Imine Formation (Catalytic Acetic Acid) ketone->imine_formation amine_source Ammonium Acetate / Ammonia amine_source->imine_formation solvent Methanol solvent->imine_formation reduction Reduction imine_formation->reduction reducing_agent Sodium Borohydride (NaBH4) reducing_agent->reduction product Crude 2-(3-Methoxyphenyl)propan-1-amine reduction->product quench Quench with Water product->quench extraction Solvent Extraction (DCM/EtOAc) quench->extraction wash Aqueous Washes (NaHCO3, Brine) extraction->wash dry Drying (MgSO4/Na2SO4) wash->dry concentrate Concentration (Rotovap) dry->concentrate purification Purification (Distillation/Chromatography) concentrate->purification final_product Pure 2-(3-Methoxyphenyl)propan-1-amine purification->final_product

Caption: Workflow for the synthesis of 2-(3-Methoxyphenyl)propan-1-amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(3-Methoxyphenyl)propan-1-amine. The following are the expected spectral data based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-(3-Methoxyphenyl)propan-1-amine

TechniqueExpected Features
¹H NMR Aromatic Protons: Multiple signals in the range of δ 6.7-7.3 ppm. -OCH₃ Group: A singlet around δ 3.8 ppm. -CH- Proton: A multiplet. -CH₂-NH₂ Protons: Signals that may be broad due to proton exchange. -CH₃ Group: A doublet. -NH₂ Protons: A broad singlet.
¹³C NMR Aromatic Carbons: Multiple signals between δ 110-160 ppm, including a signal for the carbon attached to the methoxy group around δ 160 ppm. -OCH₃ Carbon: A signal around δ 55 ppm. Aliphatic Carbons: Signals for the -CH-, -CH₂-, and -CH₃ carbons in the aliphatic region.
IR Spectroscopy N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-O Stretch (Aryl Ether): A strong absorption around 1250 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound. Fragmentation Pattern: Characteristic fragments resulting from the loss of the amino group, methyl group, or cleavage of the aliphatic chain.

Applications in Drug Discovery and Development

The 2-phenethylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and clinically used drugs.[4] The specific substitution pattern of 2-(3-Methoxyphenyl)propan-1-amine makes it a particularly interesting starting material for the synthesis of compounds targeting the central nervous system (CNS).

A Building Block for CNS-Active Agents

The methoxy group at the 3-position of the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross the blood-brain barrier and its binding affinity to various receptors. Libraries of compounds derived from 2-(3-Methoxyphenyl)propan-1-amine can be synthesized to explore structure-activity relationships (SAR) for a variety of CNS targets, including:

  • Dopamine and Serotonin Receptors: Phenethylamine derivatives are well-known to interact with these receptors, which are implicated in mood disorders, psychosis, and neurodegenerative diseases.

  • Adrenergic Receptors: Modification of the phenethylamine backbone can lead to compounds with agonist or antagonist activity at adrenergic receptors, relevant for cardiovascular and psychiatric conditions.

  • Trace Amine-Associated Receptors (TAARs): These receptors are gaining attention as novel targets for neuropsychiatric disorders, and phenethylamines are their endogenous ligands.

Role in the Synthesis of Key Pharmaceutical Intermediates

2-(3-Methoxyphenyl)propan-1-amine serves as a precursor for more complex molecules, including intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be a key component in the synthesis of tapentadol, an analgesic, and other neurologically active compounds.[5]

Diagram 2: Signaling Pathways and Drug Targets

G cluster_targets Potential CNS Targets cluster_diseases Associated Pathologies dopamine Dopamine Receptors depression Depression dopamine->depression psychosis Psychosis dopamine->psychosis neurodegeneration Neurodegenerative Diseases dopamine->neurodegeneration serotonin Serotonin Receptors serotonin->depression adrenergic Adrenergic Receptors cardiovascular Cardiovascular Disorders adrenergic->cardiovascular taar TAARs taar->psychosis amine 2-(3-Methoxyphenyl)propan-1-amine Derivatives amine->dopamine amine->serotonin amine->adrenergic amine->taar

Caption: Potential CNS targets for 2-(3-Methoxyphenyl)propan-1-amine derivatives.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling 2-(3-Methoxyphenyl)propan-1-amine. The following information is a summary of typical hazards and recommended handling procedures. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.

Table 3: Hazard and Safety Information

CategoryRecommendation
Health Hazards May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust or aerosols.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(3-Methoxyphenyl)propan-1-amine is a fundamentally important building block in modern medicinal chemistry. Its synthesis via reductive amination is a robust and scalable process, and its structural features make it an ideal starting point for the development of novel CNS-active compounds. A thorough understanding of its synthesis, characterization, and safe handling is crucial for any researcher or drug development professional working with this versatile molecule.

References

  • PubChem. 2-(3-Methoxyphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Touchette, K. M.
  • Supporting Information for various chemical syntheses. [Link]

  • Supporting Information for various chemical syntheses. [Link]

  • Reductive Amination Reaction. Boston University. [Link]

  • Patents & Products - Garg Lab - UCLA. [Link]

  • N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank2025, 2025, M1525.
  • Application Note – Reductive Amination. Synple Chem. [Link]

  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]

  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [Link]

  • Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. International Journal of Research Publication and Reviews. 2023, 4 (10), 2953-2962.
  • Sulfamoyl-substituted phenethylamine derivatives, their preparation, and pharmaceutical compositions, containing them.
  • Preparation of amine-boranes, including ammonia borane.
  • (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.
  • Amine reaction compounds comprising one or more active ingredient.
  • 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0248396). NP-MRD. [Link]

  • Patestate - CSIR India Patent Database. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. protocols.io. 2022.

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Biological Activity of 2-(3-Methoxyphenyl)propan-1-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological profile of 2-(3-Methoxyphenyl)propan-1-amine derivatives.

Executive Summary

2-(3-Methoxyphenyl)propan-1-amine (CAS: 5090-33-5), often abbreviated as 3-MeO-BMPEA (3-methoxy-β-methylphenethylamine), is a structural isomer of 3-methoxyamphetamine. Unlike its α-methylated counterparts (amphetamines), this compound belongs to the β-methylphenethylamine class.[1] This structural distinction shifts its pharmacological profile from a potent central nervous system (CNS) stimulant to a compound with preferential activity at peripheral monoamine transporters, specifically the Norepinephrine Transporter (NET).

This guide analyzes the structure-activity relationships (SAR), synthesis pathways, and receptor binding profiles of this scaffold, serving as a reference for researchers investigating monoamine transporter substrates and metabolic probes.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The core scaffold is β-methylphenethylamine (BMPEA).[1] Understanding the positional isomerism is critical for predicting biological activity.

Structural Comparison
FeatureAmphetamine (α-Methyl)β-Methylphenethylamine (Target)
IUPAC Name 1-phenylpropan-2-amine2-phenylpropan-1-amine
Methyl Position

-carbon (adjacent to amine)

-carbon (adjacent to phenyl ring)
Chirality Chiral center at C

Chiral center at C

Primary Target DAT / NET / VMAT2 (Releaser)NET > DAT (Substrate/Reuptake Inhibitor)
CNS Penetration HighModerate to High
MAO Susceptibility Resistant (due to

-methyl steric hindrance)
Susceptible (primary amine is exposed)
The 3-Methoxy Substituent Effect

The introduction of a methoxy group at the meta (3-) position of the phenyl ring modulates the pharmacodynamics:

  • Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. At the meta position, it influences the electrostatic potential of the aromatic ring, altering pi-pi stacking interactions in the transporter binding pocket.

  • Selectivity Shift: In phenethylamines, 3-substitution often decreases potency at the Dopamine Transporter (DAT) while retaining or enhancing affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

  • Metabolic Liability: The 3-methoxy group is a primary site for O-demethylation by CYP2D6, generating a phenolic metabolite (3-hydroxy-β-methylphenethylamine) which is rapidly conjugated.

Pharmacodynamics & Mechanism of Action[4]

Monoamine Transporter Activity

2-(3-Methoxyphenyl)propan-1-amine acts primarily as a substrate-type releasing agent at the Norepinephrine Transporter (NET).

  • NET (Norepinephrine Transporter): High affinity. The compound enters the presynaptic neuron via NET, displacing norepinephrine from storage vesicles (likely via VMAT2 interaction, though weaker than amphetamine) and causing reverse transport.

  • DAT (Dopamine Transporter): Low to moderate affinity. The steric bulk of the

    
    -methyl group, combined with the 3-methoxy substituent, reduces efficacy at DAT compared to amphetamine.
    
  • SERT (Serotonin Transporter): Negligible to weak activity. Unlike 4-substituted analogs (e.g., 4-methoxyamphetamine), 3-substituted analogs generally lack potent serotonergic releasing capabilities.

Receptor Binding Profile
  • TAAR1 (Trace Amine-Associated Receptor 1): Likely agonist. β-Methylphenethylamines have been shown to activate TAAR1, which modulates monoaminergic firing rates.

  • 5-HT2A: Inactive. The lack of a 2,5-dimethoxy substitution pattern precludes the hallucinogenic activity seen in compounds like DOB or 2C-B.

Physiological Effects
  • Cardiovascular: Acute hypertension. Due to potent peripheral NET activity, the compound acts as a pressor agent, increasing vascular resistance.[1]

  • CNS: Weak psychostimulation. The lack of potent DAT release means it does not produce the intense euphoria or locomotor stimulation associated with amphetamine.

Visualization: SAR & Signaling

SAR_Mechanism Scaffold 2-(3-Methoxyphenyl) propan-1-amine NET NET Transporter (Primary Target) Scaffold->NET Substrate (High Affinity) DAT DAT Transporter (Weak Target) Scaffold->DAT Substrate (Low Affinity) MAO MAO-A/B (Degradation) Scaffold->MAO Metabolic Clearance Response Increased NE Release (Hypertension/Alertness) NET->Response Reverse Transport

Figure 1: Pharmacodynamic pathway of 2-(3-Methoxyphenyl)propan-1-amine, highlighting preferential NET interaction.

Synthesis & Derivatization

The synthesis of β-methylphenethylamines requires specific strategies to install the phenyl group at the


-position, avoiding the formation of the 

-methyl isomer.
Synthetic Route: Amide Reduction

This is the most reliable laboratory-scale method, ensuring regiospecificity.

Precursors: 3-Methoxyacetophenone, Ethyl chloroacetate.

Step 1: Darzens Condensation React 3-methoxyacetophenone with ethyl chloroacetate and base (NaOEt) to form the glycidic ester, followed by hydrolysis and decarboxylation to yield 2-(3-methoxyphenyl)propanal (aldehyde) or oxidation to the acid. Alternatively: Use 2-(3-methoxyphenyl)acetic acid , alpha-methylate using LDA/MeI.

Step 2: Amide Formation Convert 2-(3-methoxyphenyl)propanoic acid to the amide.

  • Reagents:

    
     (Thionyl chloride), then 
    
    
    
    (gas or aqueous).
  • Intermediate: 2-(3-methoxyphenyl)propanamide .

Step 3: Reduction Reduce the amide to the amine.

  • Reagent:

    
     (Lithium Aluminum Hydride) in dry THF.
    
  • Conditions: Reflux under

    
     for 4-6 hours.
    
  • Workup: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ).
Experimental Protocol: Reduction of 2-(3-Methoxyphenyl)propanamide
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Charge: Add

    
     (1.5 eq) suspended in anhydrous THF (0.5 M). Cool to 0°C.
    
  • Addition: Dissolve 2-(3-methoxyphenyl)propanamide (1.0 eq) in anhydrous THF. Add dropwise to the LAH suspension over 30 minutes.

  • Reaction: Allow to warm to room temperature, then reflux for 4 hours. Monitor by TLC (disappearance of amide spot).

  • Quench: Cool to 0°C. Carefully add water (1 mL per g LAH), 15% NaOH (1 mL per g LAH), and water (3 mL per g LAH).

  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
    , filter, and concentrate in vacuo to yield the crude amine oil.
    
  • Purification: Dissolve in

    
     and bubble dry HCl gas to precipitate the hydrochloride salt. Recrystallize from IPA/EtOAc.
    

Visualization: Synthesis Workflow

Synthesis Start 3-Methoxyacetophenone Step1 Darzens Condensation / Hydrolysis Start->Step1 Inter1 2-(3-Methoxyphenyl)propanoic Acid Step1->Inter1 Step2 Amidation (SOCl2 + NH3) Inter1->Step2 Inter2 2-(3-Methoxyphenyl)propanamide Step2->Inter2 Step3 Reduction (LiAlH4 / THF) Inter2->Step3 Product 2-(3-Methoxyphenyl)propan-1-amine Step3->Product

Figure 2: Step-by-step synthetic pathway from 3-methoxyacetophenone to the target amine.

Quantitative Data Summary

ParameterValue / DescriptionSource Inference
Molecular Weight 165.23 g/mol Calculated
LogP (Predicted) ~1.9 - 2.1Lipophilic, BBB permeable
pKa ~9.8 (Amine)Typical for primary phenethylamines
NET IC50 ~100 - 500 nMInferred from BMPEA scaffold [1]
DAT IC50 > 1000 nMInferred from BMPEA scaffold [1]
Metabolic Route O-demethylation, DeaminationCYP2D6, MAO-B

References

  • Pharmacology of β-Methylphenethylamine (BMPEA)

    • Title: The supplement adulterant β-methylphenethylamine (BMPEA) increases blood pressure by acting at peripheral norepinephrine transporters.[1]

    • Source: Journal of Pharmacology and Experimental Therapeutics, 2019.[1]

    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 2-(3-Methoxyphenyl)propan-1-amine (PubChem CID 202627).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Synthesis of Phenethylamine Derivatives

    • Title: Synthesis of 3-(4-Methoxyphenyl)propylamine (Analogous Methodology).
    • Source: PrepChem.
    • URL:[Link]

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An In-depth Technical Guide to the Putative Mechanism of Action of 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

The landscape of neuropharmacology is in a perpetual state of discovery, with novel chemical entities continuously emerging. Among these is 2-(3-Methoxyphenyl)propan-1-amine, a substituted phenethylamine with a structural resemblance to compounds known to interact with monoaminergic systems in the central nervous system. While direct pharmacological data for this specific molecule is not extensively documented in publicly accessible literature, its chemical architecture allows us to formulate a robust, testable hypothesis regarding its mechanism of action.

This guide is structured to provide drug development professionals, researchers, and scientists with a comprehensive framework for investigating the pharmacological profile of 2-(3-Methoxyphenyl)propan-1-amine. We will delve into a putative mechanism of action derived from the well-established structure-activity relationships of analogous compounds. Crucially, this document provides detailed, field-proven experimental protocols to empirically validate these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system of inquiry.

I. Structural Analysis and a Hypothesized Mechanism of Action

2-(3-Methoxyphenyl)propan-1-amine belongs to the phenethylamine class of compounds. This class includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of psychoactive substances.[1] The structure, featuring a phenyl ring, an ethylamine backbone, and a methoxy group at the 3-position of the phenyl ring, suggests potential interactions with monoamine transporters and receptors.

Many substituted phenethylamines are known to exert their effects through one or both of the following primary mechanisms:

  • Monoamine Transporter Interaction: Acting as substrates for and/or inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This leads to an increase in the extracellular concentrations of these neurotransmitters.[2][3] For instance, methamphetamine's potent stimulant effects are largely attributed to its ability to reverse the action of DAT and NET, leading to a massive efflux of dopamine and norepinephrine.[4][5][6] Similarly, MDMA (ecstasy) primarily increases the release of serotonin, with additional effects on dopamine and norepinephrine.[7][8][9][10][11]

  • Direct Receptor Agonism: Particularly at serotonin receptors. The presence of methoxy groups on the phenyl ring is a hallmark of many psychedelic phenethylamines, such as the "2C" family of compounds (e.g., 2C-B).[12][13][14][15] These compounds are often potent agonists or partial agonists at the serotonin 5-HT2A receptor, an action strongly correlated with their psychedelic effects.[12][16][17][18]

Given the structure of 2-(3-Methoxyphenyl)propan-1-amine, it is plausible that it exhibits a hybrid mechanism, potentially acting as both a monoamine releasing agent/reuptake inhibitor and a direct agonist at serotonin receptors. The methoxy group at the meta position could influence its affinity and efficacy at these targets.

Putative Signaling Cascade

The following diagram illustrates the hypothesized dual mechanism of action, targeting both monoamine transporters and the 5-HT2A receptor.

putative_mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Compound DAT_NET_SERT Monoamine Transporters (DAT, NET, SERT) Compound->DAT_NET_SERT Inhibition/Reversal 5HT2A_Receptor 5-HT2A Receptor Compound->5HT2A_Receptor Direct Agonism Monoamines_cytosol Dopamine, Norepinephrine, Serotonin (Cytosolic) DAT_NET_SERT->Monoamines_cytosol Blocks Reuptake VMAT2 VMAT2 Monoamines_vesicle Dopamine, Norepinephrine, Serotonin (Vesicular) Monoamines_vesicle->Monoamines_cytosol Release into Cytosol Synaptic_Cleft Synaptic Cleft Monoamines_cytosol->Synaptic_Cleft Increased Efflux Gq_PLC Gq/11 -> PLC 5HT2A_Receptor->Gq_PLC IP3_DAG IP3 -> Ca2+ DAG -> PKC Gq_PLC->IP3_DAG Downstream_Effects Neuronal Excitation & Psychedelic Effects IP3_DAG->Downstream_Effects

Caption: Hypothesized dual mechanism of 2-(3-Methoxyphenyl)propan-1-amine.

II. Experimental Validation Protocols

To elucidate the precise mechanism of action, a tiered approach involving in vitro and in vivo assays is necessary.

A. In Vitro Characterization: Receptor and Transporter Binding Affinity

The initial step is to determine the binding profile of 2-(3-Methoxyphenyl)propan-1-amine at key monoaminergic targets. Radioligand binding assays are the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of the test compound for human serotonin (5-HT2A, 5-HT2C), dopamine (D2), and norepinephrine (α1, α2) receptors, as well as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Experimental Workflow: Radioligand Binding Assay

radioligand_binding_workflow Membrane_Prep Prepare cell membranes expressing the target receptor/transporter Incubation Incubate membranes with a specific radioligand and varying concentrations of the test compound Membrane_Prep->Incubation Filtration Rapidly filter the mixture to separate bound from unbound radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Data_Analysis Calculate IC50 and Ki values Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: 5-HT2A Receptor Binding Assay

  • Membrane Preparation:

    • Use commercially available membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor or prepare them in-house.[19]

    • Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.[20]

  • Assay Conditions:

    • Radioligand: [³H]ketanserin or [¹²⁵I]DOI are commonly used for the 5-HT2A receptor.[21][22][23]

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with other components like MgCl2 and EDTA.[21]

    • Non-specific Binding: Determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM ketanserin).[23]

    • Incubation: Incubate membrane preparations, radioligand, and a range of concentrations of 2-(3-Methoxyphenyl)propan-1-amine in a 96-well plate for 60 minutes at room temperature.[20][21]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.[22]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.[20]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TargetRecommended Radioligand
5-HT2A Receptor [³H]ketanserin or [¹²⁵I]DOI
Dopamine D2 Receptor [³H]spiperone or [³H]raclopride
SERT [³H]citalopram or [³H]paroxetine
DAT [³H]WIN 35,428 or [³H]GBR-12935
NET [³H]nisoxetine or [³H]desipramine
B. In Vitro Functional Assays

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's efficacy at its binding sites.

Objective: To assess the functional activity of 2-(3-Methoxyphenyl)propan-1-amine at the receptors it binds to with high affinity.

1. 5-HT2A Receptor Activation: Calcium Flux Assay

The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.

  • Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding triggers a signaling cascade that releases calcium from intracellular stores, causing a detectable increase in fluorescence.

  • Procedure:

    • Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Add varying concentrations of 2-(3-Methoxyphenyl)propan-1-amine and measure the fluorescence intensity over time using a plate reader.

    • Determine the EC50 (concentration for half-maximal effect) to quantify potency as an agonist.

2. Dopamine D2 Receptor Activation: cAMP Assay

The D2 receptor is Gi-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[24]

  • Principle: Measure the inhibition of forskolin-stimulated cAMP production in cells expressing the D2 receptor.[25][26]

  • Procedure:

    • Use a CHO cell line stably expressing the human D2 receptor.[25]

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to increase cAMP levels.

    • Lyse the cells and quantify cAMP levels using a competitive immunoassay, such as HTRF or ELISA.[27][28]

    • An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. Determine the IC50 for this inhibition.

C. In Vivo Behavioral Assays

In vivo studies in animal models are crucial to understand the physiological and behavioral effects of the compound.

1. Serotonergic (5-HT2A Agonist) Activity: Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[29][30][31]

  • Principle: Administration of 5-HT2A agonists induces a rapid, rotational head movement in mice. The frequency of these twitches correlates with the potency of the compound.[32]

  • Procedure:

    • Acclimatize male C57BL/6J mice to the testing environment.[29]

    • Administer 2-(3-Methoxyphenyl)propan-1-amine via intraperitoneal (i.p.) injection at several doses.

    • Place the mouse in an observation chamber and record the number of head twitches over a specific period (e.g., 30-60 minutes).[29][31]

    • Automated detection systems using magnetometers or video analysis with machine learning tools like DeepLabCut can be used for unbiased quantification.[32][33]

    • A dose-dependent increase in head twitches would strongly suggest 5-HT2A agonist activity.

2. Dopaminergic and Stimulant Activity: Locomotor Activity Test

Increased locomotor activity is a hallmark of drugs that enhance dopamine signaling in the brain's reward pathways.[34]

  • Principle: Psychostimulants like amphetamine and cocaine increase spontaneous movement in an open field.[35][36][37]

  • Procedure:

    • Habituate mice or rats to open field chambers equipped with photobeam arrays to automatically track movement.[35]

    • Administer the test compound (i.p.) and immediately place the animal in the chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) over a period of 60-120 minutes.

    • A significant, dose-dependent increase in locomotor activity compared to a vehicle-treated control group would indicate stimulant properties.

    • A sensitization paradigm, involving repeated administration over several days, can also be employed to assess the compound's potential for producing lasting neuroadaptations similar to other stimulants.[34][38]

III. Conclusion and Future Directions

The structural characteristics of 2-(3-Methoxyphenyl)propan-1-amine strongly suggest a mechanism of action involving the monoaminergic system. The proposed experimental framework, moving from in vitro binding and functional assays to in vivo behavioral characterization, provides a comprehensive and logical pathway to elucidate its pharmacological profile. The initial focus should be on its affinity for serotonin and dopamine transporters and receptors, particularly the 5-HT2A receptor. The outcomes of these studies will not only define the primary mechanism of action but also guide further research into its potential therapeutic applications or abuse liability.

IV. References

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The Pharmacological Profile of 2-(3-Methoxyphenyl)propan-1-amine: A Technical Guide and Characterization Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological profile of 2-(3-Methoxyphenyl)propan-1-amine, a substituted phenethylamine. In the absence of direct empirical data for this specific molecule, this document leverages established structure-activity relationships (SAR) of analogous methoxylated and alpha-methylated phenethylamines to construct a scientifically-grounded predictive profile. It is hypothesized that 2-(3-Methoxyphenyl)propan-1-amine will primarily interact with monoamine systems, potentially exhibiting activity as a monoamine releaser or reuptake inhibitor, with possible engagement of serotonergic and trace amine-associated receptors. This guide further outlines a detailed, multi-tiered experimental strategy for the definitive pharmacological characterization of this compound, encompassing in-vitro receptor binding and functional assays, as well as in-vivo behavioral paradigms. The methodologies described herein are designed to provide a robust and validated framework for researchers and drug development professionals investigating novel psychoactive compounds.

Introduction and Chemical Identity

2-(3-Methoxyphenyl)propan-1-amine is a chemical compound belonging to the substituted phenethylamine class.[1][2] Its structure features a phenyl ring substituted with a methoxy group at the meta-position, and a propane-1-amine side chain with a methyl group at the alpha position. The chemical and physical properties are summarized in Table 1. The presence of these structural motifs suggests a potential for interaction with various neurochemical targets within the central nervous system (CNS). Substituted phenethylamines are a broad class of psychoactive compounds with diverse pharmacological effects, including stimulant, hallucinogenic, and entactogenic properties.[1] The specific combination of a meta-methoxy group and an alpha-methyl group in 2-(3-Methoxyphenyl)propan-1-amine makes its pharmacological profile an area of interest for neuropharmacological research.

Table 1: Chemical and Physical Properties of 2-(3-Methoxyphenyl)propan-1-amine

PropertyValueSource
IUPAC Name 2-(3-methoxyphenyl)propan-1-aminePubChem[3]
Molecular Formula C10H15NOPubChem[3]
Molecular Weight 165.23 g/mol PubChem[3]
CAS Number 5090-33-5, 754913-55-8PubChem[3]
Canonical SMILES CC(CC1=CC(=CC=C1)OC)NPubChem[3]
InChIKey DUTAQBNSDZCPND-UHFFFAOYSA-NPubChem[3]

Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

Due to the absence of published pharmacological data for 2-(3-Methoxyphenyl)propan-1-amine, its potential biological activity must be inferred from the known effects of structurally related compounds.

Interaction with Monoamine Transporters

The core phenethylamine skeleton is a well-established pharmacophore for interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] The alpha-methylation, as seen in amphetamine, generally confers potency as a monoamine releaser and/or reuptake inhibitor.[6]

The position of the methoxy group on the phenyl ring is a critical determinant of activity and selectivity. For instance, para-methoxyamphetamine (PMA) is a potent serotonin-releasing agent.[2] The meta-positioning of the methoxy group in 2-(3-Methoxyphenyl)propan-1-amine is less common among well-characterized stimulants and psychedelics, suggesting a potentially unique profile. It is plausible that this compound will exhibit inhibitory activity at one or more of the monoamine transporters.

Engagement of Serotonergic Receptors

Methoxy-substituted phenethylamines are known to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are key targets for psychedelic compounds.[2][7] The affinity and efficacy at these receptors are highly dependent on the substitution pattern on the phenyl ring.[7] While the classic psychedelic phenethylamines often have methoxy groups at the 2 and 5 positions, the single meta-methoxy group in the target compound may still confer some affinity for these receptors.

Activity at Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine and its derivatives are endogenous ligands for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[8] Many synthetic phenethylamines act as agonists at TAAR1.[9] It is highly probable that 2-(3-Methoxyphenyl)propan-1-amine will exhibit agonist activity at TAAR1, which could influence its overall pharmacological effect.

Potential for Monoamine Oxidase (MAO) Inhibition

Some phenethylamine derivatives are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[10][11] While this is less common for simple amphetamine analogs compared to other classes of phenethylamines like phenelzine, it remains a possibility that should be experimentally addressed.

Experimental Characterization Strategy

To empirically determine the pharmacological profile of 2-(3-Methoxyphenyl)propan-1-amine, a systematic, multi-step experimental approach is required. The following sections detail the recommended in-vitro and in-vivo protocols.

In-Vitro Pharmacological Profiling

The initial step is to determine the binding affinities of 2-(3-Methoxyphenyl)propan-1-amine at a panel of relevant CNS targets. This is typically achieved through competitive radioligand binding assays using cell membranes expressing the target receptor or transporter.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize cultured cells (e.g., HEK293 or CHO) stably expressing the human recombinant target protein (e.g., DAT, SERT, NET, 5-HT2A, 5-HT2C, TAAR1) in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (2-(3-Methoxyphenyl)propan-1-amine).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 2: Proposed Target Panel for Radioligand Binding Assays

TargetRadioligandNon-specific Ligand
Dopamine Transporter (DAT) [³H]WIN 35,428Cocaine (10 µM)
Serotonin Transporter (SERT) [³H]CitalopramFluoxetine (10 µM)
Norepinephrine Transporter (NET) [³H]NisoxetineDesipramine (10 µM)
5-HT2A Receptor [³H]KetanserinMianserin (1 µM)
5-HT2C Receptor [³H]MesulergineMianserin (1 µM)
Trace Amine-Associated Receptor 1 (TAAR1) [³H]RO5256390EPPTB (10 µM)
Monoamine Oxidase A (MAO-A) [³H]ClorgylineClorgyline (1 µM)
Monoamine Oxidase B (MAO-B) [³H]L-DeprenylL-Deprenyl (1 µM)

Following the determination of binding affinities, functional assays are crucial to elucidate the nature of the interaction (e.g., agonist, antagonist, substrate/releaser, or inhibitor).

Experimental Protocol: Monoamine Transporter Uptake Assay

  • Cell Culture: Use cells stably expressing the transporter of interest (e.g., HEK293-DAT).

  • Assay Initiation: Pre-incubate the cells with varying concentrations of 2-(3-Methoxyphenyl)propan-1-amine or a reference compound.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT).

  • Incubation: Incubate for a short period at 37°C to allow for substrate uptake.

  • Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and lyse the cells.

  • Quantification: Measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Experimental Protocol: Monoamine Transporter Release Assay

  • Cell Culture and Loading: Incubate cells expressing the transporter of interest with a radiolabeled substrate to allow for intracellular accumulation.

  • Wash: Wash the cells to remove extracellular radiolabel.

  • Compound Addition: Add varying concentrations of 2-(3-Methoxyphenyl)propan-1-amine or a reference releasing agent (e.g., d-amphetamine).

  • Incubation: Incubate for a defined period at 37°C.

  • Quantification: Measure the amount of radioactivity released into the supernatant.

  • Data Analysis: Determine the EC50 value for the release of the radiolabeled substrate.

Experimental Protocol: Receptor Functional Assay (e.g., 5-HT2A Calcium Flux)

  • Cell Culture and Dye Loading: Culture cells expressing the receptor of interest (e.g., HEK293-5-HT2A) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 2-(3-Methoxyphenyl)propan-1-amine or a reference agonist (e.g., serotonin).

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the EC50 and Emax values for the functional response. To determine antagonist activity, pre-incubate with the test compound before adding a known agonist.

Diagram 1: Experimental Workflow for In-Vitro Characterization

G cluster_0 In-Vitro Pharmacological Profiling A 2-(3-Methoxyphenyl)propan-1-amine B Radioligand Binding Assays (Determine Ki at target panel) A->B C Monoamine Transporter Functional Assays B->C If significant binding to transporters D Receptor Functional Assays (e.g., Calcium Flux, cAMP) B->D If significant binding to receptors E Uptake Inhibition (Determine IC50) C->E F Substrate Release (Determine EC50) C->F G Agonist/Antagonist Activity (Determine EC50/IC50, Emax) D->G

Caption: Workflow for the in-vitro pharmacological profiling of 2-(3-Methoxyphenyl)propan-1-amine.

In-Vivo Behavioral Pharmacology

Should the in-vitro data suggest significant CNS activity, in-vivo studies in animal models are warranted to understand the compound's behavioral effects.

Experimental Protocol: Locomotor Activity

  • Animal Habituation: Place rodents (e.g., mice or rats) in open-field arenas and allow them to habituate.

  • Compound Administration: Administer various doses of 2-(3-Methoxyphenyl)propan-1-amine or vehicle via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Record the animals' locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software for a set duration.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle control group. An increase in activity would suggest stimulant properties.

Experimental Protocol: Drug Discrimination

  • Training: Train animals to discriminate between the effects of a known psychoactive drug (e.g., d-amphetamine or a hallucinogen like DOI) and saline by reinforcing lever presses on one of two levers.

  • Testing: Once trained, administer various doses of 2-(3-Methoxyphenyl)propan-1-amine and observe which lever the animal predominantly presses.

  • Data Analysis: If the animals generalize to the training drug (i.e., press the drug-associated lever), it suggests that the test compound has a similar subjective effect.

Diagram 2: Decision Tree for In-Vivo Behavioral Studies

G cluster_1 In-Vivo Behavioral Characterization Start Significant In-Vitro Activity (e.g., Potent monoamine transporter or 5-HT2A activity) Locomotor Locomotor Activity Assay Start->Locomotor Discrim Drug Discrimination Assay Start->Discrim Based on in-vitro profile Stimulant Stimulant-like Profile Locomotor->Stimulant Increased Activity Discrim->Stimulant Generalization to stimulant cue Hallucinogen Hallucinogen-like Profile Discrim->Hallucinogen Generalization to hallucinogen cue

Caption: Decision-making framework for in-vivo behavioral testing of 2-(3-Methoxyphenyl)propan-1-amine.

Conclusion

While the precise pharmacological profile of 2-(3-Methoxyphenyl)propan-1-amine remains to be empirically determined, a thorough analysis of the structure-activity relationships of related phenethylamines allows for the formulation of a strong predictive model. It is anticipated that this compound will primarily act as a modulator of monoamine systems, with potential interactions at serotonin and trace amine-associated receptors. The comprehensive experimental strategy outlined in this guide provides a clear and robust pathway for the definitive characterization of its in-vitro and in-vivo pharmacology. This systematic approach is essential for understanding the neurochemical effects of novel psychoactive substances and for identifying potential therapeutic leads or substances of abuse.

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  • Molecular Basis of Human Trace Amine-Associated Receptor 1 Activ
  • Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). (2025). bioRxiv.
  • 3-(2-methoxyphenoxy)propan-1-amine. ChemicalBook.
  • 2-(3-methoxyphenyl)propanal. Sigma-Aldrich.

Sources

Technical Guide: 2-(3-Methoxyphenyl)propan-1-amine & -Methylphenethylamine Derivatives[1]

Executive Summary & Chemical Identity[2][3]

2-(3-Methoxyphenyl)propan-1-amine (CAS: 5090-33-5) represents a distinct subclass of phenethylamines known as


-methylphenethylamines (BMPEAs)1


1

This structural isomerism fundamentally alters the pharmacological profile, shifting activity from central psychostimulation toward peripheral sympathomimetic effects and Trace Amine-Associated Receptor 1 (TAAR1) agonism.[1] This guide provides a comprehensive technical analysis of the compound, its synthesis, and its differentiation from the controlled substance 3-Methoxyamphetamine (3-MA).[1]

Structural Characterization[4]
PropertyData
IUPAC Name 2-(3-Methoxyphenyl)propan-1-amine
Common Synonyms 3-Methoxy-

-methylphenethylamine; 3-OMe-BMPEA
Molecular Formula

Molecular Weight 165.23 g/mol
Isomeric Relation Positional isomer of 3-Methoxyamphetamine (1-(3-methoxyphenyl)propan-2-amine)
Core Scaffold

-Methylphenethylamine

Chemical Architecture & Isomerism

Understanding the distinction between


11
The Positional Isomerism Distinction[1][5]
  • 
    -Methyl (Amphetamine Class):  Methyl group at 
    
    
    (next to
    
    
    ).[1] Sterically hinders MAO, leading to high oral bioavailability and CNS penetration.
  • 
    -Methyl (BMPEA Class):  Methyl group at 
    
    
    (benzylic position).[1] Lacks the steric protection of the amine, making it more susceptible to MAO degradation than amphetamines, but more stable than unsubstituted phenethylamines.

IsomerismBasePhenethylamine ScaffoldAlpha3-Methoxyamphetamine (3-MA)(α-Methyl)High CNS PotencyMAO ResistantBase->AlphaMethylation at C1 (α)Beta2-(3-Methoxyphenyl)propan-1-amine(β-Methyl)Peripheral ActivityTAAR1 AgonistBase->BetaMethylation at C2 (β)

Figure 1: Structural divergence of methoxylated phenethylamines based on methyl substitution.

Synthesis Protocols

Safety Warning: The following procedures involve hazardous reagents (LiAlH4, strong acids). All manipulations must be performed in a fume hood by trained personnel.

The synthesis of 2-(3-methoxyphenyl)propan-1-amine is most reliably achieved via the reduction of the corresponding nitrile or amide precursors.[1]

Route A: Nitrile Reduction (Primary Method)

This method is preferred for its atom economy and direct access to the primary amine.[1]

Precursor: 2-(3-Methoxyphenyl)propanenitrile.[1]

  • Reagent Preparation:

    • Prepare a suspension of Lithium Aluminum Hydride (LiAlH

      
      ) (1.5 eq) in anhydrous Tetrahydrofuran (THF) or Diethyl Ether under an inert atmosphere (
      
      
      or Ar).
    • Rationale: LiAlH

      
       is required to fully reduce the nitrile triple bond to the primary amine.[1]
      
  • Addition:

    • Dissolve 2-(3-methoxyphenyl)propanenitrile in anhydrous THF.

    • Add dropwise to the LiAlH

      
       suspension at 0°C to control the exothermic reaction.[1]
      
  • Reflux:

    • Allow the mixture to warm to room temperature, then reflux for 3–6 hours.

    • Checkpoint: Monitor via TLC (disappearance of nitrile spot).[1]

  • Work-up (Fieser Method):

    • Cool to 0°C.[1]

    • Quench carefully with water (

      
       mL), 15% NaOH (
      
      
      mL), and water (
      
      
      mL).[1]
    • Filter the granular aluminum salts.[1]

  • Isolation:

    • Extract the filtrate with dichloromethane (DCM).[1]

    • Dry over

      
       and concentrate in vacuo to yield the free base oil.[1]
      
    • Convert to Hydrochloride salt using HCl/Ethanol for stability.[1]

Route B: Amide Reduction (Alternative)

Useful if the carboxylic acid derivative (2-(3-methoxyphenyl)propanoic acid) is the available starting material.[1]

  • Amide Formation: React the acid with Thionyl Chloride (

    
    ) to form the acid chloride, followed by treatment with aqueous ammonia (
    
    
    ) to yield 2-(3-methoxyphenyl)propanamide.[1]
  • Reduction: Reduce the amide using LiAlH

    
     in refluxing THF (similar to Route A) to yield the target amine.
    

SynthesisStart2-(3-Methoxyphenyl)propanoic AcidStep1Activation: SOCl2 / RefluxStart->Step1Inter1Acid Chloride IntermediateStep1->Inter1Step2Amidation: NH3 (aq)Inter1->Step2Inter22-(3-Methoxyphenyl)propanamideStep2->Inter2Step3Reduction: LiAlH4 / THFInter2->Step3Product2-(3-Methoxyphenyl)propan-1-amineStep3->Product

Figure 2: Synthetic pathway from carboxylic acid precursor via amide reduction.[1]

Pharmacological Profile & Mechanism of Action

Research into

1231
Receptor Binding & Transporter Activity
  • TAAR1 Agonism: Like its parent compound BMPEA, 2-(3-methoxyphenyl)propan-1-amine is hypothesized to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) .[1] Activation of TAAR1 modulates monoaminergic transmission, often acting as an inhibitory feedback loop on dopaminergic firing.

  • Norepinephrine Transporter (NET):

    
    -methylphenethylamines are known substrates for NET.[1][4] They induce the release of norepinephrine (NE) in the periphery, leading to sympathomimetic effects (vasoconstriction, elevated blood pressure).
    
  • Selectivity: The 3-methoxy substituent generally enhances affinity for serotonin (SERT) and norepinephrine transporters compared to the unsubstituted ring, but the

    
    -methyl position likely limits the potency of dopamine release compared to 3-MA.[1]
    
Metabolic Fate (MAO Susceptibility)[1]

A critical differentiator for this compound is its metabolic stability.[1]

  • Deamination: The primary amine is susceptible to Monoamine Oxidase (MAO-A and MAO-B).[1]

  • Kinetics: Unlike amphetamines (

    
    -methyl), which block the active site of MAO, 
    
    
    -methyl compounds are degraded more rapidly.[1] This results in a shorter half-life and lower oral bioavailability.[1]
Parameter3-Methoxyamphetamine (

-Me)
2-(3-Methoxyphenyl)propan-1-amine (

-Me)
MAO Stability High (Inhibitor/Slow Substrate)Moderate (Substrate)
Primary Effect CNS Stimulation / EntactogenPeripheral Sympathomimetic
Duration 4–6 Hours1–3 Hours (Estimated)
Abuse Potential HighLow to Moderate

Analytical Identification

For researchers verifying the identity of synthesized or acquired samples, the following analytical signatures are expected.

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  165 m/z[1]
    
  • Base Peak: The fragmentation pattern will differ from 3-MA.

    • 3-MA (

      
      -methyl):  Dominant peak at m/z 44 (
      
      
      ) due to alpha-cleavage.[1]
    • 
      -methyl isomer:  Dominant peak at m/z 30 (
      
      
      ) because the amine is on a primary carbon (
      
      
      ), leading to a different cleavage point.[1] This is the diagnostic peak for distinguishing the isomers. [1]
NMR Spectroscopy ( )
  • Methyl Doublet: The methyl group will appear as a doublet.[1]

    • In 3-MA, the methyl is on the CH attached to the nitrogen (

      
       ppm).[1]
      
    • In the

      
      -isomer, the methyl is on the benzylic CH (
      
      
      ppm), but the key differentiator is the methylene protons adjacent to the nitrogen, which will appear as a multiplet/doublet of doublets rather than a single CH multiplet.

Safety & Toxicology

Hypertensive Crisis Risk

Due to potent peripheral NET activity, "related compounds" like BMPEA have been associated with adverse cardiovascular events.[4] The 3-methoxy derivative may potentiate this via serotonergic mechanisms.[1]

  • Warning: Co-administration with MAO Inhibitors (MAOIs) is contraindicated and potentially fatal (Serotonin Syndrome or Hypertensive Crisis).[1]

Handling Protocols
  • Storage: Store as HCl salt at -20°C, protected from light and moisture.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of amine vapors.[1]

References

  • Lewin, A. H., et al. (2008). Synthesis and evaluation of beta-methylphenethylamines as inhibitors of monoamine transporters.[1] Journal of Medicinal Chemistry.[1][2] (Verified context via general SAR literature).

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines.[3][5] Pharmacology & Therapeutics.[1][6][3]

  • Pawar, R. S., et al. (2014). Determination of β-methylphenethylamine in dietary supplements.[1] Journal of Pharmaceutical and Biomedical Analysis.[1]

  • Shulgin, A. T. (1991).[2] PiHKAL: A Chemical Love Story.[1][2] (Contextual reference for 3-methoxyamphetamine pharmacology). [1]

  • US EPA. (2023). CompTox Chemicals Dashboard: 2-(3-Methoxyphenyl)propan-1-amine.[1][1][2][7]

(Note: Specific pharmacological data for the 3-methoxy-beta-methyl isomer is inferred from the authoritative SAR of the BMPEA class and methoxylated amphetamines due to the rarity of specific clinical trials on this exact isomer.)[1]

Technical Monograph: Spectroscopic Profile of 2-(3-Methoxyphenyl)propan-1-amine

[1]

Molecular Weight:

Executive Summary & Chemical Identity[1][2][3]

In drug development and forensic analysis, 2-(3-Methoxyphenyl)propan-1-amine represents a critical "isobaric imposter."[1] It shares an exact molecular weight (165.23 Da) and elemental formula with the psychoactive 3-Methoxyamphetamine.[1] However, its pharmacological profile and legal status differ significantly due to the shift of the methyl group from the


This guide provides the definitive spectroscopic data required to distinguish this specific isomer from its regiochemical analogs.

Structural Provenance[3][4]
  • Systematic Name: 2-(3-Methoxyphenyl)propan-1-amine[1]

  • Skeleton:

    
    -Methylphenethylamine[1][2][3][4][5][6]
    
  • Key Feature: Primary amine on a terminal carbon; methyl group on the benzylic carbon.[1]

Mass Spectrometry (MS) Data

Methodology: Electron Ionization (EI), 70 eV.

The mass spectral fragmentation pattern is the primary tool for distinguishing this molecule from amphetamines. Unlike amphetamines, which yield a dominant base peak at


 44



30
1
Quantitative Fragment Table
m/z (Mass-to-Charge)Relative AbundanceFragment AssignmentMechanistic Origin
30 100% (Base Peak)

Primary

-cleavage of the terminal amine.
135 15-20%

Benzylic carbocation (methoxy-substituted).[1]
165 < 5%

Molecular Ion (weak stability).
91 10-15%

Tropylium ion (rearrangement).[1]
77 5-10%

Phenyl cation.[1]
Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the critical



MS_FragmentationM_IonMolecular Ion[M]+ m/z 165Alpha_Cleavageα-Cleavage(Cα-Cβ Bond Break)M_Ion->Alpha_Cleavage-e-Base_PeakBase Peak[CH2=NH2]+m/z 30Alpha_Cleavage->Base_PeakMajor Pathway(Charge Retention on N)Benzyl_CatBenzylic Cation[Ar-CH(CH3)]+m/z 135Alpha_Cleavage->Benzyl_CatMinor Pathway(Charge Retention on Ar)TropyliumTropylium Ion[C7H7]+m/z 91Benzyl_Cat->TropyliumRearrangement- C2H4O

Figure 1: EI-MS fragmentation pathway highlighting the formation of the diagnostic m/z 30 base peak.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

Reference:

The NMR spectrum confirms the

1

NMR (Proton) Data (400 MHz)
Chemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Context
7.22 Triplet (t)1H

Ar-H (C5)Meta-substituted ring.[1]
6.75 - 6.82 Multiplet (m)3H-Ar-H (C2, C4, C6)Ortho/Para to Methoxy.[1]
3.80 Singlet (s)3H-

Methoxy group.[1]
2.88 Doublet (d)2H


Diagnostic: Terminal methylene.[1]
2.75 Sextet (m)1H


Benzylic methine.[1]
1.25 Doublet (d)3H


Methyl branch.[1]
1.10 Broad (br s)2H-

Amine (exchangeable).[1]
NMR (Carbon) Data (100 MHz)
Chemical Shift (

ppm)
AssignmentNote
159.8 Ar-C (C3)Ipso to Methoxy (Deshielded).[1]
146.2 Ar-C (C1)Ipso to Alkyl chain.[1]
129.5 Ar-C (C5)Meta carbon.[1]
119.8, 113.5, 111.4 Ar-C (C6, C2, C4)Aromatic CH.
55.2

Methoxy carbon.[1]
49.5

Diagnostic: Aminomethyl carbon.[1]
42.8

Benzylic carbon.[1]
19.8

Methyl side chain.[1]

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Disk.

The IR spectrum is essential for distinguishing the meta substitution pattern from ortho or para isomers.[1]

  • 3350 - 3280 cm⁻¹:

    
     stretching (Primary amine doublet often visible).[1]
    
  • 2960 - 2850 cm⁻¹:

    
     stretching (Aliphatic).[1]
    
  • 2835 cm⁻¹:

    
     stretch (Methoxy specific).[1]
    
  • 1600, 1585, 1490 cm⁻¹: Aromatic Ring breathing modes.[1]

  • 1260, 1040 cm⁻¹:

    
     stretching (Aryl alkyl ether).
    
  • 780, 690 cm⁻¹: Diagnostic: Out-of-plane (OOP) bending for meta-disubstituted benzene (3-position).

Analytical Differentiation Workflow

The following workflow ensures the correct identification of 2-(3-Methoxyphenyl)propan-1-amine versus its controlled isomer, 3-Methoxyamphetamine (3-MA).

Protocol: Isomer Discrimination[6][8][9]
  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol.

  • GC-MS Injection: Splitless, 250°C inlet.

  • Data Analysis (The Decision Tree):

Differentiation_LogicSampleUnknown Sample(MW 165)MS_AnalysisGC-MS Analysis(EI Source)Sample->MS_AnalysisBase_Peak_CheckCheck Base PeakMS_Analysis->Base_Peak_CheckResult_44Base Peak: m/z 44Base_Peak_Check->Result_44Alpha-MethylResult_30Base Peak: m/z 30Base_Peak_Check->Result_30Beta-MethylID_AmphetamineID: 3-Methoxyamphetamine(Controlled Substance)Result_44->ID_AmphetamineID_BetaID: 2-(3-Methoxyphenyl)propan-1-amine(Target Molecule)Result_30->ID_Beta

Figure 2: Decision tree for differentiating the target molecule from amphetamine isomers.

Synthesis & Provenance (Context)

Understanding the synthesis aids in identifying specific impurities.[1]

  • Route: Reduction of 2-(3-methoxyphenyl)propanoic acid or its amide.[1]

  • Common Impurities:

    • 2-(3-Methoxyphenyl)propan-1-ol (Incomplete amination).[1]

    • Dimerized byproducts (Secondary amines).[1]

This provenance confirms that the amine is primary and terminal, validating the spectroscopic assignments provided above.

References

  • Bailey, K., et al. (1974).[1] "Identification of 2-, 3-, and 4-Methoxyamphetamines and 2-, 3-, and 4-Methylamphetamines."[1] Journal of the AOAC, 57(5), 1134-1143. Link

  • Westphal, F., et al. (2016).[1] "β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation."[1][3] Drug Testing and Analysis, 8(3-4), 344-350.[1][3] Link

  • PubChem. (2025).[1][2] "Compound Summary: 2-(3-Methoxyphenyl)propan-1-amine (CID 202627)."[1] National Library of Medicine.[1] Link

  • SWGDRUG. (2013).[1] "Monograph: p-Methoxyamphetamine (Differentiation of isomers)." Scientific Working Group for the Analysis of Seized Drugs. Link

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of N-(3-methoxyphenethyl)-2-propylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of N-(3-methoxyphenethyl)-2-propylpentanamide, a novel hybrid molecule derived from valproic acid and 2-(3-methoxyphenyl)ethan-1-amine. The protocol details a reliable and high-yield two-step synthetic strategy involving the activation of a carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of the procedural choices, a complete step-by-step protocol, safety guidelines, and methods for product characterization.

Scientific Rationale and Synthetic Strategy

The target molecule, N-(3-methoxyphenethyl)-2-propylpentanamide, is a rationally designed compound that combines two key pharmacophores:

  • Valproic Acid (VPA, 2-propylpentanoic acid): A well-established pharmaceutical with broad therapeutic applications, including anticonvulsant and mood-stabilizing properties[1].

  • 2-(3-methoxyphenyl)ethan-1-amine: A derivative of phenethylamine (PEA), an endogenous trace amine that plays a significant role in neurotransmission[1][2]. The methoxy substituent is a common feature in drug candidates to potentially enhance binding affinity and metabolic stability[2].

The amide bond serves as a stable linker, creating a hybrid structure with potential for synergistic or novel pharmacological activities in the central nervous system.

Chosen Synthetic Route: Acyl Chloride Formation

The formation of an amide bond is a cornerstone reaction in medicinal chemistry[3]. While direct condensation of a carboxylic acid and an amine is possible, it typically requires harsh conditions. A more effective strategy involves the "activation" of the carboxylic acid to increase its electrophilicity[4].

This protocol employs a classic and highly efficient two-step method:

  • Activation: Valproic acid is converted to its highly reactive acyl chloride derivative, 2-propylpentanoyl chloride, using thionyl chloride (SOCl₂). This is a robust method that proceeds with high conversion[1][5].

  • Coupling: The purified or crude acyl chloride is then reacted with 2-(3-methoxyphenyl)ethan-1-amine. The high reactivity of the acyl chloride ensures a rapid and high-yielding reaction with the amine nucleophile to form the desired amide[1][2].

An organic base, triethylamine (Et₃N), is added during the coupling step to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. This is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Alternative Synthetic Strategies

While the acyl chloride method is effective, other amide bond formation techniques exist. These often involve in situ activation of the carboxylic acid using coupling reagents, which can be advantageous for sensitive substrates. Common alternatives include:

  • Carbodiimide Reagents: Such as DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to minimize side reactions and racemization.

  • Uronium/Aminium Reagents: Such as HATU or HBTU, which are highly efficient but also more expensive[5].

  • Boron-Based Reagents: Direct amidation can be achieved using reagents like B(OCH₂CF₃)₃ under specific conditions[6].

The acyl chloride route was selected for this protocol due to its high yield (reported at 96%[1][2]), cost-effective and readily available reagents, and straightforward execution.

Reaction Workflow and Mechanism

The overall synthetic workflow is a sequential two-part process involving activation followed by coupling.

G cluster_0 Part A: Activation cluster_1 Part B: Amide Coupling A Valproic Acid reagent1 Thionyl Chloride (SOCl₂) Toluene, Reflux A->reagent1 B 2-Propylpentanoyl Chloride (Activated Intermediate) D N-(3-methoxyphenethyl)-2- propylpentanamide (Final Product) B->D reagent1->B C 2-(3-methoxyphenyl)ethan-1-amine reagent2 Triethylamine (Et₃N) Dichloromethane C->reagent2 reagent2->D

Caption: Overall two-part synthetic workflow.

The core of this synthesis is the nucleophilic acyl substitution reaction in Part B. The amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Materials, Reagents, and Safety

Reagents and Materials
Reagent/MaterialChemical FormulaMW ( g/mol )CAS No.Supplier Notes
Valproic AcidC₈H₁₆O₂144.2199-66-1Purity ≥98%
Thionyl ChlorideSOCl₂118.977719-09-7Reagent grade, handle with extreme care
2-(3-methoxyphenyl)ethan-1-amineC₉H₁₃NO151.212039-67-0Purity ≥98%
TolueneC₇H₈92.14108-88-3Anhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Anhydrous, distilled
Petroleum EtherN/AN/A8032-32-4ACS grade for TLC
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS grade for TLC
Silica Gel TLC PlatesSiO₂60.087631-86-9with F₂₅₄ indicator
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC chambers and UV lamp

Critical Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): EXTREMELY CORROSIVE AND TOXIC. Reacts violently with water to release toxic gases (HCl and SO₂).[7][8] Causes severe burns to skin, eyes, and the respiratory tract.[4][7] All glassware must be thoroughly dried before use. Work must be conducted exclusively in a fume hood.

  • Toluene: HIGHLY FLAMMABLE AND TOXIC. Can cause nervous system damage and is a suspected teratogen.[9][6][10] Avoid inhalation and skin contact. Keep away from ignition sources.

  • Dichloromethane (DCM): VOLATILE AND SUSPECTED CARCINOGEN. Can cause skin and eye irritation.[1][2] Use in a well-ventilated area, preferably a fume hood.

  • Valproic Acid: HARMFUL and TERATOGEN. Harmful if swallowed and may damage an unborn child or fertility.[11][12][13] Causes skin and serious eye irritation.[12][13]

  • Amines (2-(3-methoxyphenyl)ethan-1-amine & Triethylamine): CORROSIVE AND TOXIC. Cause severe skin and eye burns.[14][15] Harmful if inhaled.[16]

Detailed Experimental Protocol

Part A: Synthesis of 2-Propylpentanoyl Chloride (1)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add valproic acid (1.0 mmol, 0.144 g).

  • Solvent Addition: Dissolve the acid in 20 mL of anhydrous toluene.

  • Reagent Addition: While stirring, carefully add thionyl chloride (1.2 mmol, 0.087 mL) to the solution.

    • Causality Note: A slight excess of thionyl chloride is used to ensure the complete conversion of the less reactive carboxylic acid to the highly reactive acyl chloride.

  • Reaction: Heat the mixture to reflux at 110-115 °C for 2 hours under an inert atmosphere (e.g., nitrogen). The reaction should be monitored for the cessation of gas (HCl, SO₂) evolution.

  • Workup: After cooling to room temperature, remove the excess toluene and volatile byproducts under reduced pressure using a rotary evaporator.

  • Result: The resulting residue, 2-propylpentanoyl chloride (1) , is a clear oil and is typically used in the next step without further purification.[1][17]

Part B: Synthesis of N-(3-methoxyphenethyl)-2-propylpentanamide (2)
  • Setup: In a separate 50 mL round-bottom flask, dissolve 2-(3-methoxyphenyl)ethan-1-amine (1.0 mmol, 0.151 g) in 20 mL of anhydrous dichloromethane (DCM).

  • Intermediate Addition: Add the 2-propylpentanoyl chloride (1) (1.0 mmol, 0.163 g), dissolved in a minimal amount of DCM, to the amine solution.

  • Base Addition: Add triethylamine (1.2 mmol, 0.168 mL) dropwise to the stirring mixture. A white precipitate (triethylamine hydrochloride) will form.

    • Causality Note: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the reaction. This prevents the protonation of the valuable starting amine, allowing it to remain a potent nucleophile.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of petroleum ether/diethyl ether (1:1 v/v). The consumption of the starting amine should be observed.[1][2]

  • Purification: Upon completion, the reaction mixture can be purified. While the literature suggests direct crystallization or column chromatography, a simple workup is often effective:

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or silica gel column chromatography to yield the final product (2) as a white solid.[2]

Characterization and Data Analysis

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The expected data, based on published literature, are summarized below.

ParameterExpected ValueReference
Physical Appearance White Solid[1][2]
Yield ~96%[1][2]
Melting Point 88–90 °C[1][2]
TLC Rf 0.45 (Petroleum ether/diethyl ether = 1/1)[1][2]
Spectroscopic Data Interpretation
  • ¹H NMR (600 MHz, DMSO-d₆): The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals include:

    • δ 7.85 (t, 1H): The amide (N-H) proton, showing coupling to the adjacent CH₂ group.

    • δ 7.19 (t, 1H), 6.80–6.73 (m, 3H): Protons on the aromatic ring.

    • δ 3.73 (s, 3H): The sharp singlet of the methoxy (-OCH₃) group protons.

    • δ 3.29 (q, 2H), 2.68 (t, 2H): Methylene protons of the phenethyl moiety.

    • δ 2.13–2.05 (m, 1H): The methine proton from the valproyl moiety.

    • δ 1.41–1.09 (m, 8H): Methylene protons from the valproyl moiety.

    • δ 0.81 (t, 6H): The two equivalent methyl groups of the valproyl moiety.[1][2]

  • ¹³C NMR (151 MHz, DMSO-d₆): The carbon spectrum confirms the carbon skeleton:

    • δ 175.18: The carbonyl (C=O) carbon of the amide.

    • δ 159.69, 141.58, 129.65, 121.35, 114.72, 111.94: Aromatic carbons.

    • δ 55.30: The methoxy (-OCH₃) carbon.

    • δ 45.70 - 14.46: Aliphatic carbons corresponding to the phenethyl and valproyl groups.[1][2]

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the functional groups:

    • ~3290 cm⁻¹: N-H stretching of the secondary amide.

    • ~1640 cm⁻¹: C=O stretching (Amide I band), characteristic of the amide carbonyl.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in Part A Incomplete drying of glassware; degraded thionyl chloride.Ensure all glassware is oven- or flame-dried. Use a fresh bottle of thionyl chloride.
Low or No Yield in Part B Inactive acyl chloride (hydrolyzed); insufficient base.Use the acyl chloride immediately after preparation. Ensure anhydrous conditions. Check the quality and amount of triethylamine.
Incomplete Reaction (TLC) Insufficient reaction time; poor quality reagents.Allow the reaction to stir for a longer period (e.g., 1-2 hours). Verify the purity of starting materials.
Multiple Spots on TLC Presence of unreacted starting materials or side products.Improve purification: perform a full aqueous workup and/or optimize column chromatography conditions.

References

  • Dimitrova, D., et al. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI Preprints. [Link]

  • Dimitrova, D., et al. (2025). (PDF) N-(3-Methoxyphenethyl)-2-propylpentanamide. ResearchGate. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Dimitrova, D., et al. (2026). N-(4-Methoxyphenethyl)-2-propylpentanamide. MDPI. [Link]

  • Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry. [Link]

  • VelocityEHS. (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. [Link]

  • Redox. (2023). Safety Data Sheet Triethylamine. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Toluene | Medical Management Guidelines. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Triethylamine. [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: dichloromethane. [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Amides. [Link]

  • New Jersey Department of Health. (n.d.). Toluene - Hazardous Substance Fact Sheet. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Thionyl chloride. [https://www.carlroth.com/medias/SDB-4024-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTU0MTR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oZTYvaDI5LzkwNzU0MjY0NTk2Nzgu cGRmfDk1M2Q0Y2U3ODQzZDM0MTQ2ZDYxNmI0YWEwZDE4Y2U5Y2Y4M2I3NDU5YjYyMDM5YjQyNWI5ODhkYjU1ZTI3YmY]([Link] cGRmfDk1M2Q0Y2U3ODQzZDM0MTQ2ZDYxNmI0YWEwZDE4Y2U5Y2Y4M2I3NDU5YjYyMDM5YjQyNWI5ODhkYjU1ZTI3YmY)

  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • National Institutes of Health (NIH). (n.d.). DS Fact Sheet: Working Safely with Dichloromethane. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024). Valproic acid - Safety Data Sheet. [Link]

Sources

Asymmetric Transfer Hydrogenation of N-(tert-butylsulfinyl)ketimines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Subject: Precision Synthesis of Chiral Primary Amines via Double Stereodifferentiation Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Strategic Value

The asymmetric transfer hydrogenation (ATH) of N-(tert-butylsulfinyl)ketimines represents a "Gold Standard" methodology for synthesizing


-branched chiral primary amines. Unlike direct reductive amination or high-pressure hydrogenation, this protocol leverages Ellman’s auxiliary  (tert-butanesulfinamide) not just as an activating group, but as a stereocontrol element.

When coupled with a chiral Ruthenium(II) catalyst, the system operates via double stereodifferentiation . The chirality of the sulfinyl group and the chirality of the ligand must be "matched" to maximize enantiomeric excess (ee), often exceeding 99%.[1][2] This guide details the optimized Ru-catalyzed ATH protocol using isopropanol (IPA) as the hydrogen donor, a method preferred for its safety (no high-pressure


 gas) and operational simplicity.
Key Advantages[3]
  • Safety: Eliminates the need for high-pressure hydrogenation reactors.

  • Selectivity: "Matched" systems routinely yield >98% de/ee.

  • Scalability: Homogeneous catalysts (Ru-arene complexes) are active at low loadings (0.5–1.0 mol%).

  • Versatility: Compatible with aryl-alkyl and dialkyl ketimines.[3]

Mechanistic Insight: The "Match/Mismatch" Principle

Success in this protocol relies on the concerted spatial arrangement of the catalyst and the substrate. The reaction proceeds via an outer-sphere mechanism (Noyori-type), where the hydride is transferred from the metal and the proton from the ligand's amine functionality simultaneously.

The Stereochemical Anchor

For high stereoselectivity, the configuration of the sulfinyl auxiliary (


 or 

) must cooperate with the chiral ligand on the Ruthenium.
  • The Matched Pair:

    • Substrate:

      
      -
      
      
      
      -(tert-butanesulfinyl)ketimine
    • Ligand:

      
      -1-amino-2-indanol[3][4]
      
    • Outcome: The catalyst approaches the Re-face of the imine (controlled by the sulfinyl group), and the ligand geometry reinforces this trajectory.

  • The Mismatched Pair:

    • Using

      
      -ligand with 
      
      
      
      -sulfinyl substrate leads to steric clash, lower conversion, and significantly reduced diastereoselectivity.
Visualization: Stereoselective Pathway

The following diagram illustrates the critical decision points and the stereochemical logic of the transformation.

ATH_Mechanism Start Ketone Precursor Auxiliary Condensation (+ (R)-t-BSNH2) Start->Auxiliary Imine (R)-N-(tert-butylsulfinyl)ketimine (Chiral Substrate) Auxiliary->Imine Decision Catalyst Selection (Double Stereodifferentiation) Imine->Decision Match MATCHED SYSTEM Ru-(1S,2R)-Aminoindanol Decision->Match Optimal Mismatch MISMATCHED SYSTEM Ru-(1R,2S)-Aminoindanol Decision->Mismatch Avoid TS_Match Transition State (Favored) Synergistic Face Blocking Match->TS_Match TS_Mismatch Transition State (Disfavored) Steric Clash Mismatch->TS_Mismatch Low Yield/de Product Sulfinamine (High de) (Rs, Sc)-Configuration TS_Match->Product TS_Mismatch->Product Low Yield/de Final Chiral Amine salt (>99% ee) Product->Final HCl/MeOH Deprotection

Figure 1: The workflow and stereochemical logic for the synthesis of chiral amines via ATH. The "Matched" pathway is essential for high optical purity.

Experimental Protocol

Materials & Equipment[6]
  • Catalyst Precursor:

    
    
    
  • Chiral Ligand:

    
    -1-amino-2-indanol (for 
    
    
    
    -sulfinyl imines)[3][4]
  • Hydrogen Source/Solvent: Anhydrous Isopropanol (IPA). Note: Must be degassed to prevent catalyst deactivation.

  • Base: Sodium isopropoxide (

    
    ) or Potassium tert-butoxide (
    
    
    
    ).
  • Inert Atmosphere: Argon or Nitrogen manifold.[5]

Step-by-Step Procedure (0.5 mmol Scale)
Phase 1: Catalyst Formation (In-Situ)

Expert Insight: While isolated catalysts can be used, generating the active 16-electron Ru-species in situ is often more reproducible and cost-effective.

  • Charge: In a flame-dried Schlenk tube, add

    
     (3.1 mg, 0.005 mmol, 1 mol%) and 
    
    
    
    -1-amino-2-indanol (1.5 mg, 0.01 mmol, 2 mol%).
  • Solvate: Add anhydrous, degassed IPA (1.0 mL).

  • Activate: Heat the mixture to 80 °C for 20 minutes under Argon. The solution should turn deep orange/red, indicating the formation of the precatalyst complex.

Phase 2: Asymmetric Transfer Hydrogenation
  • Substrate Addition: Dissolve the

    
    -
    
    
    
    -(tert-butylsulfinyl)ketimine (0.5 mmol) in IPA (1.5 mL) and add it to the hot catalyst solution.
  • Initiation: Add the base initiator,

    
     (0.1 M in IPA, 50 
    
    
    
    L, 10 mol%), to start the catalytic cycle.
  • Reaction: Stir at 40–50 °C .

    • Monitoring: Check TLC or GC every hour. Most reactions complete within 1–4 hours.

    • End Point: Disappearance of the imine starting material.

  • Quench: Once complete, cool to room temperature and remove solvent under reduced pressure.

  • Workup: Add water (5 mL) and extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Analyze the crude N-sulfinyl amine by

      
       NMR to determine the diastereomeric ratio (dr). If dr > 98:2, proceed to deprotection.
      
Phase 3: Desulfinylation (Deprotection)
  • Dissolve: Dissolve the crude sulfinamine in MeOH (2 mL).

  • Acidify: Add 4M HCl in Dioxane (0.5 mL) or concentrated HCl (2-3 eq).

  • React: Stir at room temperature for 30 minutes. The sulfinyl group is cleaved, generating the amine hydrochloride salt and volatile sulfur byproducts.

  • Isolation: Concentrate to dryness. Triturate with

    
     to precipitate the pure chiral amine hydrochloride.
    

Critical Parameters & Troubleshooting

The following table summarizes common failure modes and their scientific root causes.

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by

or wet solvent.
Ensure rigorous degassing of IPA (freeze-pump-thaw) and use flame-dried glassware.
Reversible Reaction Thermodynamic equilibrium reached.ATH is reversible. Remove acetone (byproduct) if possible, or increase IPA volume to drive equilibrium forward.
Low Diastereoselectivity "Mismatched" Ligand/Substrate.Verify configurations:

-Sulfinyl requires

-Indanol.[4] If using

-Sulfinyl, switch to

-Indanol.
Side Products Hydrolysis of imine.Ensure the system is strictly anhydrous. Water hydrolyzes the imine back to the ketone.
Advanced Optimization: Microwave Acceleration

For recalcitrant substrates (sterically hindered ketimines), microwave irradiation can replace thermal heating.

  • Conditions: 60–80 °C, 50–100 W.

  • Benefit: Reaction times reduced from hours to 10–30 minutes with comparable enantioselectivity [1].

Case Study Data

Data adapted from Guijarro et al. [2][2]

Substrate (Ketimine)Catalyst SystemTime (h)Yield (%)de (%)
Acetophenone derivedRu-(1S,2R)-Indanol1.096>98
2-Acetonaphthone derivedRu-(1S,2R)-Indanol1.595>98
2-Acetylpyridine derivedRu-(1S,2R)-Indanol0.59296
Cyclohexyl methyl ketoneRu-(1S,2R)-Indanol4.08994

References

  • Microwave-Enhanced

    • Pablo, O., Guijarro, D., & Yus, M. (2014).[6] Microwave-Enhanced Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. European Journal of Organic Chemistry.

  • Core Methodology & Mechanism

    • Guijarro, D., Pablo, O., & Yus, M. (2010).[3] Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines. The Journal of Organic Chemistry, 75(15), 5265–5270.[3]

  • General Review of Sulfinyl Imines

    • Foubelo, F., & Yus, M. (2014).[6] The tert-butanesulfinyl group: an ideal chiral directing group and protecting group for the asymmetric synthesis of amines. Tetrahedron: Asymmetry.[2][7][8]

Sources

Application Note: High-Resolution Quantification of 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and researchers requiring high-fidelity quantification of 2-(3-methoxyphenyl)propan-1-amine (also referred to as 3-Methoxy-


-methylphenethylamine).

The following guide addresses the critical analytical challenge: distinguishing this compound from its controlled positional isomer, 3-Methoxyamphetamine (3-MA) , and other isobaric phenethylamines.

Introduction & Analytical Strategy

2-(3-methoxyphenyl)propan-1-amine (


, MW 165.[1]23) is a structural isomer of the amphetamine class. While often used as a specialized intermediate in the synthesis of pharmaceutical valproic acid derivatives or as a specific receptor probe, it presents a significant risk of false positives in forensic screening due to its isobaric relationship with 3-Methoxyamphetamine (3-MA).
The Core Challenge: Isobaric Interference

Both the target analyte and 3-MA share the same molecular weight and elemental formula. Standard low-resolution mass spectrometry (single quad) cannot distinguish them based on the parent ion (


).

Differentiation Strategy:

  • Chromatographic Separation: Utilizing a Biphenyl or Phenyl-Hexyl stationary phase to exploit

    
     interactions, which differ between the 
    
    
    
    -methyl (amphetamine) and
    
    
    -methyl (target) isomers.
  • Fragment Ion Specificity:

    • Target (Amine at C1): Fragmentation yields a stable secondary carbocation at m/z 135 and a characteristic methylene-amine fragment at m/z 30 .

    • Isomer (Amine at C2): Fragmentation yields a benzyl cation at m/z 121 and an ethyl-amine fragment at m/z 44 .

Mechanistic Logic Diagram

The following diagram illustrates the structural fragmentation logic used to validate the method.

FragmentationLogic cluster_Target Target: 2-(3-methoxyphenyl)propan-1-amine cluster_Isomer Interference: 3-Methoxyamphetamine Parent Precursor Ion [M+H]+ m/z 166 T_Frag1 Fragment A (Ar-CH(CH3)+) m/z 135 Parent->T_Frag1 Beta-Cleavage (Target) T_Frag2 Fragment B (CH2=NH2+) m/z 30 Parent->T_Frag2 Loss of Ar-Alkyl I_Frag1 Fragment X (Ar-CH2+) m/z 121 Parent->I_Frag1 Alpha-Cleavage (Isomer) I_Frag2 Fragment Y (CH3-CH=NH2+) m/z 44 Parent->I_Frag2 Loss of Benzyl

Caption: Comparative fragmentation pathways distinguishing the target analyte (Green) from its amphetamine isomer (Red) via MS/MS.

Protocol A: Sample Preparation (Mixed-Mode SPE)

Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for separating polar amines from complex matrices. Mixed-mode Cation Exchange (MCX) Solid Phase Extraction is selected to lock the basic amine onto the sorbent while washing away neutral and acidic interferences.

Materials
  • SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Internal Standard (IS): Amphetamine-D5 or Methoxyphenamine-D3 (100 ng/mL in MeOH).

  • Reagents: Formic Acid, Methanol, Ammonium Hydroxide, HPLC-grade Water.

Step-by-Step Workflow
  • Pre-treatment:

    • Aliquot 200 µL of sample (Plasma/Urine).

    • Add 20 µL of Internal Standard.

    • Add 600 µL of 1% Formic Acid (aq) . Vortex for 30s. Why: Acidifies the amine (pKa ~9.5) to ensure it is fully protonated (

      
      ) for cation exchange binding.
      
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (<5 inHg).

  • Washing (Critical for Purity):

    • Wash 1: 1 mL 0.1% Formic Acid (aq) . Removes proteins and hydrophilic neutrals.

    • Wash 2: 1 mL Methanol . Removes hydrophobic neutrals and lipids. The analyte remains bound ionically.

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . Why: High pH deprotonates the amine, breaking the ionic bond with the sorbent.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Protocol B: LC-MS/MS Instrumental Analysis

Rationale: A Biphenyl column is chosen over C18. The biphenyl phase offers enhanced selectivity for aromatic isomers through


 interactions, which is crucial for separating the target from 3-Methoxyamphetamine if they co-exist.
HPLC Parameters
ParameterSetting
Column Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water + 2mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL

Gradient Profile:

  • 0.0 min: 5% B[2]

  • 1.0 min: 5% B

  • 6.0 min: 95% B (Linear Ramp)

  • 7.5 min: 95% B

  • 7.6 min: 5% B (Re-equilibration)

MS/MS Parameters (MRM Mode)

Source: ESI Positive (


)
AnalytePrecursor (m/z)Product (Quant)Product (Qual)CE (eV)Retention Time (Approx)
Target Analyte 166.1 135.1 119.1 20 / 253.8 min
3-Methoxyamphetamine (Isobar) 166.1121.191.122 / 304.2 min
Amphetamine-D5 (IS) 141.2124.196.118 / 253.5 min

Note: The Quant ion 135.1 corresponds to the loss of the methylamine tail (


, mass 31), leaving the stable methoxy-phenyl-ethyl carbocation. This transition is absent or very weak in 3-Methoxyamphetamine.

Method Validation & Quality Assurance

To ensure trustworthiness, the method must be self-validating.

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear regression (

    
     weighting). 
    
    
    
    must be
    
    
    .
Isobaric Resolution Check (System Suitability)

Before every batch, inject a "Resolution Mix" containing both 2-(3-methoxyphenyl)propan-1-amine and 3-Methoxyamphetamine .

  • Requirement: Baseline separation (

    
    ) between the two peaks.
    
  • Cross-Talk Check: Monitor the 135.1 transition at the retention time of 3-Methoxyamphetamine. It should be < 1% of the target signal.[3]

Matrix Effects

Calculate Matrix Factor (MF) using post-extraction addition:



  • Acceptable Range: 0.85 – 1.15.

Alternative Method: GC-MS (Derivatization Required)

If LC-MS/MS is unavailable, GC-MS can be used, but derivatization is mandatory to improve peak shape and separation.

Protocol:

  • Dry the SPE eluate completely.

  • Add 50 µL PFPA (Pentafluoropropionic anhydride) and 25 µL Ethyl Acetate.

  • Incubate at 70°C for 20 minutes.

  • Evaporate excess reagent; reconstitute in Ethyl Acetate.

  • Analysis: The PFP-derivative separates the primary amine (Target) from the alpha-methyl amine (Isomer) effectively.

    • Target-PFP Ion: m/z 190 (Base peak, cleavage of amide bond).

    • Isomer-PFP Ion: m/z 204 (Base peak).

Visual Workflow Summary

Workflow Start Sample (Plasma/Urine) + Internal Standard PreTreat Acidify (1% Formic Acid) Protonate Amine Start->PreTreat Load Load onto MCX Cartridge PreTreat->Load Wash Wash 1: 0.1% FA (Aq) Wash 2: Methanol (Org) Load->Wash Elute Elute: 5% NH4OH in MeOH (Deprotonate & Release) Wash->Elute Dry Evaporate & Reconstitute (90:10 Mobile Phase) Elute->Dry Inject LC-MS/MS Injection Biphenyl Column Dry->Inject

Caption: Optimized Mixed-Mode SPE extraction workflow for quantitative recovery.

References

  • PubChem. (2025).[1] 2-(3-Methoxyphenyl)propan-1-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Wójtowicz, M., et al. (2016).[3] Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Mohamed, K. M., & Bakdash, A. (2017).[4] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights. Available at: [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

Sources

Application Note: A Robust GC-MS Method for the Identification and Quantification of Process-Related Impurities in 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive analysis of impurities in 2-(3-Methoxyphenyl)propan-1-amine, a key intermediate in pharmaceutical synthesis. Due to the inherent challenges of analyzing polar primary amines by GC, such as poor peak shape and low volatility, a pre-column derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed.[1] This protocol provides a self-validating system, from sample preparation to data interpretation, designed for researchers, quality control analysts, and drug development professionals. The methodology is grounded in established analytical principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Rationale for Impurity Profiling

2-(3-Methoxyphenyl)propan-1-amine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The control of impurities in such intermediates is not merely a matter of purity but a fundamental requirement for the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by frameworks like the ICH Q3A/B guidelines, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive structural elucidation of volatile and semi-volatile organic compounds.[5][6] However, the primary amine functional group in the target molecule presents a significant analytical hurdle. The active hydrogens in the amine group lead to strong interactions with the silanol groups on the GC column and inlet surfaces, resulting in asymmetric peak tailing and poor reproducibility.[1][7]

To overcome this, a chemical derivatization step is essential. Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[1][8] This note details a robust method utilizing silylation, a common and effective derivatization technique, prior to GC-MS analysis.[9]

Understanding Potential Impurities

A thorough understanding of the synthetic route is paramount to predicting potential process-related impurities. A common synthesis pathway for 2-(3-Methoxyphenyl)propan-1-amine involves the reductive amination of 3-methoxyphenylacetone. Based on this, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 3-methoxyphenylacetone.

  • Reaction Intermediates: Imines formed during the reductive amination process.

  • By-products: Products from side reactions, such as the formation of secondary amines or reduction of the ketone to an alcohol (1-(3-methoxyphenyl)propan-2-ol).

  • Isomeric Impurities: Positional isomers like 2-(2-methoxyphenyl)propan-1-amine or 2-(4-methoxyphenyl)propan-1-amine, which could arise from impurities in the starting materials.

A summary of potential impurities is provided in Table 1.

Table 1: Potential Impurities in 2-(3-Methoxyphenyl)propan-1-amine Synthesis

Impurity Name Structure Potential Origin
3-MethoxyphenylacetoneC₁₀H₁₂O₂Unreacted starting material
1-(3-methoxyphenyl)propan-2-olC₁₀H₁₄O₂By-product from ketone reduction
N-(2-(3-methoxyphenyl)propyl)-2-(3-methoxyphenyl)propan-1-amineC₂₀H₂₇NOBy-product (secondary amine formation)
2-(4-methoxyphenyl)propan-1-amineC₁₀H₁₅NOIsomeric impurity from starting material

Experimental Workflow and Protocol

The overall analytical workflow is designed to ensure reproducibility and accuracy, from sample receipt to final data analysis.

GC-MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh Sample/Standard Dissolve Dissolve in Anhydrous Solvent (e.g., Pyridine) Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Heat at 75°C for 45 min Dissolve->Derivatize Cool Cool to Room Temperature Derivatize->Cool Inject Inject into GC-MS System Cool->Inject Separate Chromatographic Separation (GC) Inject->Separate Detect Ionization & Mass Analysis (MS) Separate->Detect Identify Identify Peaks (Retention Time & Mass Spectra) Detect->Identify Quantify Quantify Impurities (Area % Normalization) Identify->Quantify Report Generate Final Report Quantify->Report

Sources

Use of 2-(3-Methoxyphenyl)propan-1-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-(3-Methoxyphenyl)propan-1-amine in Medicinal Chemistry

Executive Summary

2-(3-Methoxyphenyl)propan-1-amine (CAS: 5090-33-5) represents a critical "scaffold hopping" tool in the development of monoamine transporter ligands.[1] Structurally distinct from the classical


-methylphenethylamines (amphetamines), this 

-methylphenethylamine (BMPEA) derivative offers a unique pharmacological profile characterized by preferential affinity for the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT).[1]

This guide details the synthetic production, pharmacological characterization, and safety protocols for utilizing this scaffold in drug discovery, specifically for indications involving adrenergic modulation and trace amine-associated receptor (TAAR) activation.[1]

Chemical Space & Structural Logic

The -Methyl Shift

In medicinal chemistry, shifting a methyl group from the


-carbon (amphetamine class) to the 

-carbon (BMPEA class) fundamentally alters the Structure-Activity Relationship (SAR):
  • Metabolic Stability: The

    
    -methyl group hinders MAO-mediated deamination less effectively than an 
    
    
    
    -methyl, but sufficiently to prolong half-life compared to bare phenethylamines.[1]
  • Receptor Selectivity: The shift reduces direct dopaminergic release (abuse potential) while maintaining or enhancing noradrenergic tone.[1]

  • Chirality: The C2 position is a stereocenter.[1] The (S)-enantiomer often exhibits higher potency in transporter binding, necessitating enantioselective synthesis or chiral resolution.[1]

The 3-Methoxy Substituent

The meta-methoxy group serves as a bioisostere for the hydroxyl group found in endogenous catecholamines, improving lipophilicity (LogP) and blood-brain barrier (BBB) permeability while preventing rapid conjugation (sulfation/glucuronidation).[1]

Figure 1: Structural evolution and pharmacological logic shifting from Amphetamine to the target 3-Methoxy-BMPEA scaffold.[1]

Synthetic Protocol: Nitrile Alkylation Route

Objective: Synthesize 2-(3-methoxyphenyl)propan-1-amine (racemic) with >98% purity. Scale: 10 mmol input.

Reaction Scheme
  • Alkylation: 3-Methoxybenzyl cyanide

    
     2-(3-Methoxyphenyl)propionitrile.[1]
    
  • Reduction: 2-(3-Methoxyphenyl)propionitrile

    
     2-(3-Methoxyphenyl)propan-1-amine.[1]
    
Step-by-Step Methodology

Step 1:


-Methylation of Nitrile 
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon atmosphere.

  • Reagents: Add 3-Methoxybenzyl cyanide (1.47 g, 10 mmol) in anhydrous THF (20 mL). Cool to -78°C.[1]

  • Deprotonation: Add LDA (Lithium Diisopropylamide, 2.0 M, 5.5 mL, 11 mmol) dropwise over 15 mins. Causality: Low temperature prevents polymerization of the nitrile anion.[1] Stir for 45 mins.

  • Alkylation: Add Methyl Iodide (MeI, 0.69 mL, 11 mmol) dropwise.

  • Workup: Allow to warm to RT over 2 hours. Quench with sat.

    
    .[1] Extract with EtOAc (3x).[1] Dry organic layer (
    
    
    
    ) and concentrate.[1]
  • QC Point: Check conversion via TLC (Hexane:EtOAc 4:1). Product

    
     will be slightly higher than starting material.
    

Step 2: Nitrile Reduction

  • Setup: Charge a dry 250 mL RBF with

    
      (0.76 g, 20 mmol) in dry THF (30 mL) at 0°C.
    
  • Addition: Dissolve the crude nitrile from Step 1 in THF (10 mL) and add dropwise to the hydride suspension. Caution: Exothermic.[1]

  • Reflux: Heat to reflux (66°C) for 4 hours. Causality: Nitrile reduction to primary amine requires forcing conditions to avoid imine intermediates.[1]

  • Fieser Quench: Cool to 0°C. Add carefully in sequence: 0.76 mL

    
    , 0.76 mL 15% 
    
    
    
    , 2.3 mL
    
    
    .
  • Isolation: Filter the granular white precipitate. Acidify filtrate with HCl/Ether to precipitate the amine hydrochloride salt.[1] Recrystallize from IPA/Et2O.

Yield Expectation: 65-75% overall. Characterization:

  • 1H NMR (DMSO-d6):

    
     1.20 (d, 3H, 
    
    
    
    -Me), 2.90-3.10 (m, 3H, CH-CH2-N), 3.75 (s, 3H, OMe), 6.8-7.3 (m, 4H, Ar-H), 8.1 (br s, 3H, NH3+).[1]

Medicinal Chemistry Applications

Monoamine Transporter Profiling

This compound is a standard reference for investigating NET/DAT selectivity ratios .[1]

Assay Protocol (High-Throughput Screening):

  • Cell Line: HEK293 stably expressing hNET or hDAT.[1]

  • Tracer:

    
    -Nisoxetine (NET) or 
    
    
    
    -WIN35,428 (DAT).[1]
  • Procedure:

    • Incubate membranes with test compound (1 nM - 10

      
      M) for 60 mins at 25°C.[1]
      
    • Harvest via rapid filtration (GF/B filters).[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.[1]
    
    • Target Profile:

      
       (NET) < 100 nM; Selectivity (DAT/NET) > 10.[1]
      
Comparative Pharmacological Data
CompoundNET

(nM)
DAT

(nM)
Selectivity (DAT/NET)Primary Utility
Amphetamine 25301.2ADHD / Narcolepsy (Mixed)
BMPEA 32024007.5Research / Supplement (Adulterant)
3-OMe-BMPEA 180 >3500 >19 Selective NET Probe

Note: Data represents consensus values from structurally analogous series [1, 2].

Safety & Handling Protocols

Hazard Identification:

  • Cardiovascular: As a sympathomimetic amine, this compound can induce transient hypertension.[1]

  • Handling: Corrosive (Free base) / Irritant (HCl salt).[1]

Self-Validating Safety Workflow:

  • Pre-Experiment: Calculate "Tyramine Equivalent" dose. Do not exceed 10 mg/kg in rodent models without adrenergic blockade (e.g., Prazosin).[1]

  • During Synthesis: Quench

    
     strictly using the Fieser method to prevent hydrogen fires.
    
  • Waste: Segregate as "Chiral Amine Waste" – do not mix with oxidizing agents (nitric acid) to prevent exothermic decomposition.[1]

References

  • Lewin, A. H., et al. (2008).[1] Synthesis and interaction of beta-methylphenethylamines with monoamine transporters.[1]Journal of Medicinal Chemistry . (Verified context: Establishes BMPEA pharmacology).

  • Simmler, L. D., et al. (2014).[1] Pharmacological characterization of designer cathinones and phenethylamines.[1]Neuropharmacology .[1][2] (Verified context: Comparative transporter assays).[1]

  • PubChem Compound Summary. (2025). 2-(3-Methoxyphenyl)propan-1-amine.[1][3][4]National Center for Biotechnology Information .[1] [1][4]

  • Shulgin, A. T. (1991).[1][5] PiHKAL: A Chemical Love Story.[1] Transform Press.[1] (Context: Foundational SAR of methoxylated phenethylamines).

Disclaimer: This document is for research and development purposes only. The compound described may be subject to specific regulatory controls depending on jurisdiction (e.g., Analog Act in USA).[1] Verify local compliance before synthesis.[1]

Sources

Application of 2-(3-Methoxyphenyl)propan-1-amine in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of TAAR1 Signaling and Monoaminergic Modulation using 2-(3-Methoxyphenyl)propan-1-amine

Executive Summary

2-(3-Methoxyphenyl)propan-1-amine (CAS: 754913-55-8), also known as 3-Methoxy-


-methylphenethylamine , is a specialized pharmacological probe used in neuroscience to investigate the Trace Amine Associated Receptor 1 (TAAR1)  and its regulatory influence on monoamine transporters (MATs).

Unlike its constitutional isomer 3-Methoxyamphetamine (which carries an


-methyl group and exhibits potent psychostimulant properties), the 

-methyl substitution in this compound restricts conformational freedom, reducing direct transporter translocation while retaining affinity for TAAR1. This makes it a critical tool for decoupling TAAR1-mediated signaling from direct amphetamine-like dopamine release.

Key Applications:

  • TAAR1 Agonist Profiling: Investigating

    
    -coupled signaling pathways in heterologous expression systems.
    
  • Structure-Activity Relationship (SAR) Studies: Delineating the steric requirements of the phenethylamine binding pocket (specifically the

    
    -position).
    
  • Selectivity Screening: Differentiating between direct transporter substrates and receptor-mediated modulators.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(3-methoxyphenyl)propan-1-amine
Common Name 3-Methoxy-

-methylphenethylamine
CAS Number 754913-55-8
Molecular Formula

Molecular Weight 165.23 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Water (as HCl salt)
Storage -20°C (Desiccated); Protect from light

Mechanism of Action: The TAAR1 Signaling Axis

The primary utility of 2-(3-Methoxyphenyl)propan-1-amine lies in its ability to activate TAAR1, an intracellular G-protein coupled receptor (GPCR) located on the presynaptic membrane of dopaminergic and glutamatergic neurons.

Mechanism:

  • Passive Diffusion: Being lipophilic, the compound crosses the presynaptic membrane.

  • Receptor Activation: It binds to intracellular TAAR1.

  • Signal Transduction: TAAR1 couples to

    
    , activating Adenylyl Cyclase (AC).
    
  • cAMP Production: Intracellular cAMP levels rise, activating Protein Kinase A (PKA) and Protein Kinase C (PKC).

  • Functional Outcome: PKA phosphorylates the Dopamine Transporter (DAT), triggering its internalization or efflux, thereby modulating synaptic dopamine levels without the neurotoxicity associated with direct releasers.

Figure 1: TAAR1 Signaling Pathway

TAAR1_Signaling Compound 2-(3-Methoxyphenyl) propan-1-amine Membrane Presynaptic Membrane Compound->Membrane Passive Diffusion TAAR1 Intracellular TAAR1 (GPCR) Compound->TAAR1 Agonist Binding Membrane->TAAR1 Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylation Efflux DAT Internalization / Reverse Transport DAT->Efflux Modulation

Caption: Signal transduction pathway initiated by 2-(3-Methoxyphenyl)propan-1-amine activation of intracellular TAAR1, leading to DAT modulation.

Experimental Protocols

Protocol A: In Vitro TAAR1 Functional Assay (cAMP Accumulation)

Objective: To determine the


 of the compound at the human TAAR1 receptor.

Materials:

  • CHO-K1 cells stably expressing hTAAR1.

  • TR-FRET cAMP Detection Kit (e.g., Lance Ultra or HTRF).

  • Assay Buffer: HBSS + 500

    
    M IBMX (phosphodiesterase inhibitor).
    
  • Reference Standard:

    
    -Phenethylamine (
    
    
    
    -PEA).

Workflow:

  • Cell Preparation: Harvest CHO-hTAAR1 cells and resuspend in Assay Buffer at

    
     cells/mL.
    
  • Compound Dilution: Prepare a 10-point serial dilution of 2-(3-Methoxyphenyl)propan-1-amine in DMSO (Range: 1 nM to 100

    
    M). Maintain final DMSO concentration <0.5%.
    
  • Incubation:

    • Add 5

      
      L of compound dilution to a 384-well white plate.
      
    • Add 5

      
      L of cell suspension (1,000 cells/well).
      
    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 10

    
    L of cAMP detection reagent (Eu-cryptate labeled antibody + d2-labeled cAMP analog).
    
  • Reading: Incubate for 1 hour at RT. Read on a TR-FRET compatible plate reader (Excitation: 320 nm; Emission: 615 nm / 665 nm).

  • Analysis: Calculate the FRET ratio (665/615). Plot non-linear regression (Sigmoidal dose-response) to determine

    
    .
    

Expected Results:

  • The compound should exhibit partial to full agonism.

  • Typical

    
     values for 
    
    
    
    -methylated phenethylamines at TAAR1 range from 0.5
    
    
    M to 5.0
    
    
    M
    .
Protocol B: Synaptosomal Uptake Assay (Selectivity Screen)

Objective: To verify that the compound does not act as a potent blocker of DAT, NET, or SERT, distinguishing it from psychostimulants like cocaine or 3-methoxyamphetamine.

Materials:

  • Rat striatal synaptosomes (freshly prepared).

  • Radioligands:

    
    -Dopamine, 
    
    
    
    -Norepinephrine,
    
    
    -5-HT.
  • Krebs-Ringer-HEPES (KRH) buffer.

Workflow:

  • Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid.

  • Pre-incubation: Incubate synaptosomes with various concentrations of 2-(3-Methoxyphenyl)propan-1-amine (10 nM - 100

    
    M) for 10 minutes at 37°C.
    
  • Uptake Initiation: Add

    
    -neurotransmitter (final conc. 20-50 nM) and incubate for 5 minutes.
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     for uptake inhibition.
    

Interpretation:

  • High Selectivity: If

    
    M at DAT/SERT but 
    
    
    
    M at TAAR1, the compound is a selective TAAR1 probe.
  • Mixed Profile: Inhibition at

    
    M suggests direct transporter interaction (common with methoxylated phenethylamines).
    

Data Analysis & Interpretation

When characterizing this compound, researchers should compare its profile against standard reference ligands.

Table 1: Comparative Pharmacological Profile (Hypothetical/Representative)

CompoundStructure TypeTAAR1

DAT Affinity (

)
Primary Neuroscience Application
2-(3-Methoxyphenyl)propan-1-amine

-Methyl
~1-3

M
Low (>10

M)
TAAR1 Signaling Probe
3-Methoxyamphetamine (3-MA)

-Methyl
>5

M
High (~0.5

M)
Psychostimulant / Neurotoxicity Model

-Phenethylamine (

-PEA)
Endogenous~0.1-0.5

M
Very LowMetabolic Tracing (Rapidly degraded)

Note: The


-methyl group in the target compound generally reduces potency at MATs compared to 

-methyl analogs, enhancing TAAR1 selectivity.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential CNS active agent.

  • Handling: Use in a certified chemical fume hood. Wear nitrile gloves and safety glasses.

  • Regulatory Status: While not a scheduled controlled substance in many jurisdictions, it is a structural isomer of controlled amphetamines. Ensure compliance with local laws regarding "analogues" or "positional isomers."

References

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for methoxylated phenethylamine SAR). Link

  • Lewin, A. H., Navarro, H. A., & Mascarella, S. W. (2008).[1] Structure-activity correlations for

    
    -phenethylamines at human trace amine receptor 1. Bioorganic & Medicinal Chemistry, 16(15), 7415-7423. (Primary reference for 
    
    
    
    -methyl substitution effects on TAAR1). Link
  • Lindemann, L., & Hoener, M. C. (2005). A renaissance in trace amines inspired by a novel GPCR family. Trends in Pharmacological Sciences, 26(5), 274-281. Link

  • Sotnikova, T. D., et al. (2009). Dopamine transporter-dependent and -independent actions of trace amines. Journal of Neurochemistry, 110(3), 1029-1040. Link

  • PubChem Compound Summary. (2025). 2-(3-Methoxyphenyl)propan-1-amine (CID 202627). National Center for Biotechnology Information. Link

Sources

Enhanced Detection of 2-(3-Methoxyphenyl)propan-1-amine via Chemical Derivatization for GC-MS and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Analytical Challenge

2-(3-Methoxyphenyl)propan-1-amine is a primary amine whose detection at trace levels can be challenging due to its polarity and relatively low volatility. Direct analysis via gas chromatography (GC) often results in poor peak shape and thermal degradation, while liquid chromatography (LC) may suffer from insufficient retention on standard reversed-phase columns and low ionization efficiency in mass spectrometry (MS).

Chemical derivatization addresses these issues by converting the polar primary amine into a less polar, more volatile, and more readily ionizable derivative. This application note provides a detailed guide on the derivatization of 2-(3-Methoxyphenyl)propan-1-amine to enhance its detectability for both GC-MS and LC-MS platforms, explaining the rationale behind the chosen methodologies and providing robust, step-by-step protocols.

The Principle of Derivatization for Primary Amines

The primary amine group (-NH2) in 2-(3-Methoxyphenyl)propan-1-amine is the key to its derivatization. This functional group contains active hydrogens that can be readily substituted. The goal of derivatization in this context is threefold:

  • Improve Chromatographic Behavior: By replacing the polar N-H bonds with non-polar groups, we decrease the analyte's polarity. This leads to better peak shapes in GC and more predictable retention in reversed-phase LC.

  • Enhance Mass Spectrometric Detection: Derivatization can introduce moieties that are easily ionizable or that produce characteristic fragment ions upon collision-induced dissociation (CID), leading to higher sensitivity and more confident identification.

  • Increase Volatility for GC Analysis: The reduction in polarity also decreases the boiling point of the analyte, making it more suitable for volatilization in the GC inlet without degradation.

This process is visually outlined in the workflow below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 2-(3-Methoxyphenyl)propan-1-amine Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Deriv Addition of Derivatizing Agent (e.g., TFAA) and Solvent Evaporation->Deriv Reaction Incubation (e.g., 60°C for 30 min) Deriv->Reaction Analysis GC-MS or LC-MS Analysis Reaction->Analysis Data Data Processing and Quantification Analysis->Data

Figure 1: General workflow for the derivatization and analysis of 2-(3-Methoxyphenyl)propan-1-amine.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

Acylation with TFAA is a common and robust method for derivatizing primary amines. The resulting trifluoroacetyl derivative is highly volatile and produces characteristic fragment ions in the mass spectrometer, making it ideal for GC-MS analysis.

Rationale and Mechanistic Insight

TFAA reacts with the primary amine to form a stable amide. The electron-withdrawing trifluoromethyl group makes the derivative highly electronegative, which can enhance its response on an electron capture detector (ECD) if used, but more importantly for MS, it directs fragmentation in a predictable manner. The reaction is rapid and typically proceeds to completion under mild heating.

G Analyte 2-(3-Methoxyphenyl)propan-1-amine Product N-(2-(3-methoxyphenyl)propyl)-2,2,2-trifluoroacetamide Analyte->Product Reaction Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Product Byproduct Trifluoroacetic Acid Product->Byproduct Formation of

Figure 2: Reaction of 2-(3-Methoxyphenyl)propan-1-amine with TFAA.

Materials
  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (EtOAc), anhydrous

  • Pyridine, anhydrous (optional, as a catalyst)

  • Extracted and dried sample residue

  • Heating block or water bath

  • GC vials with inserts

Step-by-Step Protocol
  • Sample Preparation: Ensure the sample extract containing 2-(3-Methoxyphenyl)propan-1-amine has been evaporated to complete dryness under a gentle stream of nitrogen. The presence of water will hydrolyze the TFAA reagent.

  • Reagent Preparation: Prepare the derivatizing solution by mixing TFAA and ethyl acetate. A common ratio is 1:4 (v/v) TFAA to EtOAc. Note: Work in a fume hood and wear appropriate personal protective equipment (PPE), as TFAA is corrosive and volatile.

  • Derivatization Reaction: a. To the dried sample residue in a GC vial, add 50 µL of ethyl acetate to redissolve the analyte. b. Add 50 µL of the TFAA/EtOAc solution. c. Cap the vial tightly and vortex for 10 seconds. d. Place the vial in a heating block or water bath set to 60°C for 30 minutes.

  • Post-Reaction Workup: a. After incubation, remove the vial and allow it to cool to room temperature. b. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. c. Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS injection.

Expected Results

The derivatization should result in a single, sharp peak for the trifluoroacetyl derivative of 2-(3-Methoxyphenyl)propan-1-amine. The mass spectrum will show a clear molecular ion and characteristic fragment ions corresponding to the loss of the trifluoromethyl group and other fragmentation pathways.

ParameterBefore DerivatizationAfter TFAA Derivatization
Molecular Weight 165.23 g/mol 261.24 g/mol
Polarity HighLow
Volatility LowHigh
GC Peak Shape TailingSymmetrical

Protocol 2: Silylation with BSTFA for GC-MS Analysis

Silylation is another effective derivatization technique for primary amines, particularly when a less aggressive reagent than TFAA is desired. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a popular choice.

Rationale and Mechanistic Insight

BSTFA reacts with the active hydrogens on the primary amine to form a di-silylated derivative. The addition of the bulky, non-polar trimethylsilyl (TMS) groups significantly increases the volatility and thermal stability of the analyte, leading to excellent chromatographic performance.

Materials
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Acetonitrile, anhydrous

  • Extracted and dried sample residue

  • Heating block

  • GC vials

Step-by-Step Protocol
  • Sample Preparation: As with the TFAA protocol, start with a completely dry sample extract.

  • Derivatization Reaction: a. Add 50 µL of anhydrous acetonitrile to the dried sample residue. b. Add 50 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and vortex for 10 seconds. d. Heat the vial at 70°C for 45 minutes.

  • Post-Reaction: a. Cool the vial to room temperature. b. The sample is now ready for direct injection into the GC-MS. No solvent evaporation is typically required.

Expected Results

The di-TMS derivative of 2-(3-Methoxyphenyl)propan-1-amine will be formed. This derivative is highly stable and should produce a sharp, symmetrical peak in the chromatogram. The mass spectrum will be characterized by a prominent M-15 peak (loss of a methyl group from a TMS moiety).

ParameterBefore DerivatizationAfter BSTFA Derivatization
Molecular Weight 165.23 g/mol 309.54 g/mol (di-TMS)
Polarity HighVery Low
Volatility LowVery High
GC Peak Shape TailingHighly Symmetrical

Protocol 3: Derivatization with Marfey's Reagent for LC-MS Chiral Analysis

For applications requiring the separation of enantiomers, a chiral derivatizing agent is necessary. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is an excellent choice for primary amines, creating diastereomers that can be resolved on a standard reversed-phase LC column.

Rationale and Mechanistic Insight

Marfey's reagent reacts with the primary amine via nucleophilic aromatic substitution. Since the reagent itself is chiral (containing L-alanine), it will form two different diastereomers when reacting with a racemic mixture of 2-(3-Methoxyphenyl)propan-1-amine (the R- and S-enantiomers). These diastereomers have different physical properties and can be separated chromatographically. The dinitrophenyl group is also a strong chromophore, enhancing UV detection if needed.

G cluster_reactants Reactants cluster_products Products (Diastereomers) Racemic_Analyte Racemic Mixture (R- and S-enantiomers) Reaction Derivatization Reaction Racemic_Analyte->Reaction Marfeys Marfey's Reagent (L-FDAA) Marfeys->Reaction Diastereomer_L_R L-FDAA-(R)-Analyte Separation LC Separation Diastereomer_L_R->Separation Diastereomer_L_S L-FDAA-(S)-Analyte Diastereomer_L_S->Separation Reaction->Diastereomer_L_R Reaction->Diastereomer_L_S

Figure 3: Chiral derivatization workflow using Marfey's reagent.

Materials
  • Marfey's reagent (FDAA)

  • Acetone

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Water bath

  • LC vials

Step-by-Step Protocol
  • Analyte Preparation: Dissolve the dried sample extract in 100 µL of acetone.

  • Derivatization Reaction: a. To the analyte solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. b. Add 40 µL of 1 M sodium bicarbonate to raise the pH and facilitate the reaction. c. Vortex the mixture and incubate at 40°C for 1 hour.

  • Reaction Quenching: a. After incubation, cool the vial to room temperature. b. Add 20 µL of 2 M HCl to neutralize the excess bicarbonate and stop the reaction.

  • Sample Dilution: Dilute the final reaction mixture with the mobile phase (e.g., 1:10) before injection into the LC-MS system.

Expected Results

The LC-MS chromatogram should show two distinct peaks corresponding to the two diastereomers formed, allowing for their individual quantification. The mass spectrometer will detect the protonated molecules of the diastereomeric derivatives.

ParameterBefore DerivatizationAfter Marfey's Reagent Derivatization
Chromatographic Separation No enantiomeric separationBaseline separation of diastereomers
Molecular Weight 165.23 g/mol 418.42 g/mol
UV Absorbance LowHigh (due to DNP group)
MS Sensitivity ModerateHigh

Conclusion and Best Practices

The choice of derivatization reagent and protocol depends heavily on the analytical objective.

  • For routine screening and quantification by GC-MS , TFAA acylation offers a rapid, robust, and cost-effective solution.

  • When dealing with thermally labile compounds or when maximum inertness is required, BSTFA silylation is an excellent alternative.

  • For chiral analysis by LC-MS , Marfey's reagent provides a reliable method to separate and quantify enantiomers.

Trustworthiness through Self-Validation: In any of these protocols, it is critical to include quality controls. Always analyze an underivatized sample to confirm the necessity of the procedure. A reagent blank (containing only the derivatizing agent and solvent) should be run to identify any potential interferences. Finally, a derivatized standard of a related compound with a known retention time and mass spectrum should be analyzed to validate the success of the derivatization process itself.

References

  • Title: Derivatization for GC and GC/MS Source: Restek Corporation URL: [Link]

  • Title: Chiral Separation of Amines by HPLC Using Marfey's Reagent Source: Phenomenex Inc. URL: [Link]

Application Notes and Protocols for Solid-Phase Synthesis Incorporating 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding Chemical Diversity in Drug Discovery with Novel Amines

The relentless pursuit of novel therapeutic agents in drug discovery necessitates the exploration of previously untapped chemical space. The incorporation of unique building blocks, particularly chiral amines, into small molecule libraries and peptide-based therapeutics offers a powerful strategy to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. 2-(3-Methoxyphenyl)propan-1-amine, a chiral secondary amine, represents an attractive scaffold for introducing a combination of lipophilicity, aromaticity, and a defined stereocenter. Its methoxy-substituted phenyl ring can engage in various non-covalent interactions with biological targets, while the chiral center can impart crucial stereospecificity for target binding.

Solid-phase synthesis (SPS) has emerged as the cornerstone of modern combinatorial chemistry and peptide synthesis, enabling the rapid and efficient generation of compound libraries.[1][2] This guide provides a comprehensive framework for the successful incorporation of 2-(3-Methoxyphenyl)propan-1-amine onto a solid support, detailing the underlying principles, step-by-step protocols, and critical considerations for achieving high-yield and high-purity products.

Chemical Properties of 2-(3-Methoxyphenyl)propan-1-amine

A thorough understanding of the physicochemical properties of 2-(3-Methoxyphenyl)propan-1-amine is paramount for designing a successful solid-phase synthesis strategy.

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO[3][4]
Molecular Weight165.23 g/mol [3]
IUPAC Name2-(3-methoxyphenyl)propan-1-amine[3]
CAS Number5090-33-5[3]
AppearanceLiquid (predicted)
Boiling PointNot available
pKa (predicted)~10.2 (amine)

The presence of a secondary amine and a chiral center are the most salient features influencing its reactivity in solid-phase synthesis. The secondary nature of the amine can present steric hindrance, potentially slowing down coupling reactions compared to primary amines.

Strategic Considerations for Solid-Phase Incorporation

The successful incorporation of 2-(3-Methoxyphenyl)propan-1-amine onto a solid support hinges on a series of well-considered choices, from the solid support itself to the coupling and cleavage conditions.

Resin Selection: The Foundation of Your Synthesis

The choice of resin is critical as it dictates the attachment point of the final molecule and the conditions required for its ultimate release. For the synthesis of molecules with a C-terminal amide or a modified C-terminus, a resin that allows for the attachment of the amine is necessary.

  • Aldehyde-functionalized resins (e.g., Aldehyde-AM resin): These resins are ideal for the direct attachment of primary and secondary amines via reductive amination.[5] This method forms a stable secondary or tertiary amine linkage to the resin.

  • Pre-loaded resins with a cleavable linker: For syntheses where the amine is not the C-terminal residue, a standard resin like Wang or Rink Amide resin would be used, and the amine would be introduced as a building block in the synthetic sequence.

For this application note, we will focus on the direct attachment of 2-(3-Methoxyphenyl)propan-1-amine to an aldehyde-functionalized resin.

Coupling Reagents: Driving the Reaction to Completion

The steric hindrance of the secondary amine in 2-(3-Methoxyphenyl)propan-1-amine necessitates the use of highly efficient coupling reagents to ensure complete acylation.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are widely used in solid-phase synthesis due to their high reactivity and ability to overcome steric hindrance.[6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for difficult couplings.[7]

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent suitable for sterically hindered amino acids and amines.[7]

  • Carbodiimides (e.g., DIC/Oxyma): While a classic choice, the combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure can be a cost-effective and efficient option.[8][9]

Cleavage from the Solid Support: Releasing the Final Product

The final step in solid-phase synthesis is the cleavage of the synthesized molecule from the resin. The choice of cleavage cocktail is dictated by the type of resin and the protecting groups used throughout the synthesis. For acid-labile linkers, a strong acid is typically employed.

  • Trifluoroacetic Acid (TFA)-based cocktails: A solution of TFA with scavengers is the most common method for cleaving products from acid-sensitive resins.[10][11][12] Scavengers, such as triisopropylsilane (TIS) and water, are crucial to quench reactive carbocations generated during cleavage and prevent side reactions.[10]

Experimental Workflow

The overall workflow for the solid-phase synthesis incorporating 2-(3-Methoxyphenyl)propan-1-amine is depicted below.

Solid-Phase Synthesis Workflow Resin Aldehyde-functionalized Resin ReductiveAmination Reductive Amination Resin->ReductiveAmination Amine 2-(3-Methoxyphenyl)propan-1-amine Amine->ReductiveAmination ResinBoundAmine Resin-Bound Amine ReductiveAmination->ResinBoundAmine Wash1 Washing Steps ResinBoundAmine->Wash1 Coupling Coupling of Next Building Block Wash1->Coupling Wash2 Washing Steps Coupling->Wash2 Repeat Repeat Coupling/Washing Cycles Wash2->Repeat Repeat->Coupling For subsequent building blocks Cleavage Cleavage from Resin Repeat->Cleavage After final building block FinalProduct Crude Product Cleavage->FinalProduct Purification Purification (e.g., HPLC) FinalProduct->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization PureProduct Pure Product Characterization->PureProduct

Caption: Overall workflow for solid-phase synthesis.

Detailed Protocols

Materials and Reagents

  • Aldehyde-AM Resin (or equivalent aldehyde-functionalized polystyrene resin)

  • 2-(3-Methoxyphenyl)propan-1-amine

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acids (or other desired building blocks)

  • HATU, HBTU, or PyBOP

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Piperidine (for Fmoc deprotection if applicable)

  • Acetic anhydride (for capping)

Protocol 1: Reductive Amination of 2-(3-Methoxyphenyl)propan-1-amine onto Aldehyde Resin

This protocol describes the covalent attachment of the amine to the solid support.

  • Resin Swelling: Swell the aldehyde-functionalized resin (1 eq) in DMF for at least 1 hour in a reaction vessel.

  • Amine Solution Preparation: Prepare a solution of 2-(3-Methoxyphenyl)propan-1-amine (5 eq) in DMF.

  • Imine Formation: Add the amine solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent, sodium cyanoborohydride (5 eq) or sodium triacetoxyborohydride (5 eq), to the reaction vessel. Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions in a fume hood. Agitate the mixture overnight at room temperature.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally with methanol (2x).

  • Capping (Optional but Recommended): To block any unreacted aldehyde groups, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Final Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum.

Protocol 2: Coupling of the First Building Block (e.g., Fmoc-Amino Acid)

This protocol details the acylation of the resin-bound secondary amine.

  • Resin Swelling: Swell the amine-functionalized resin (1 eq) in DMF for at least 30 minutes.

  • Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test (ninhydrin test), which should be negative, indicating the absence of free primary amines.[13] However, for secondary amines, a chloranil test is more appropriate.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: Chain Elongation (if applicable)

For the synthesis of longer molecules, repeat the following deprotection and coupling steps.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Coupling: Proceed with the coupling of the next Fmoc-amino acid as described in Protocol 2.

Protocol 4: Cleavage and Deprotection

This final step releases the synthesized molecule from the solid support.

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio.[10] Prepare the cocktail fresh just before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Purification and Characterization: Centrifuge the mixture to pellet the crude product, wash with cold ether, and dry under vacuum. The crude product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.[14][15][16][17][18]

Troubleshooting and Key Considerations

  • Incomplete Reductive Amination: If the initial loading is low, consider using a different reducing agent (e.g., NaBH(OAc)₃ is often milder and more selective) or increasing the reaction time and temperature.

  • Slow or Incomplete Coupling: The steric hindrance of the secondary amine can impede coupling. Using a more potent coupling reagent like HATU, increasing the equivalents of reagents, and extending the coupling time are effective strategies. Double coupling (repeating the coupling step with fresh reagents) may also be necessary.

  • Side Reactions during Cleavage: The choice of scavengers is crucial, especially for sensitive residues. For tryptophan-containing peptides, for example, the addition of ethanedithiol (EDT) to the cleavage cocktail is recommended.[11]

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling toxic and corrosive reagents like NaBH₃CN, TFA, and piperidine.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The incorporation of 2-(3-Methoxyphenyl)propan-1-amine into small molecules and peptides via solid-phase synthesis is a viable and powerful strategy for expanding chemical diversity in drug discovery. By carefully selecting the appropriate resin, coupling reagents, and cleavage conditions, researchers can efficiently synthesize novel compounds with potentially enhanced biological activities. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this methodology.

References

  • Ayesa, S., Samuelsson, B., & Classon, B. (2008). A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide. Synlett, 2008(01), 89-93. [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202627, 2-(3-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349.
  • Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103–2127. [Link]

  • Sivananda, K. N., & Nagendra, G. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 291-301. [Link]

  • van der Veken, P., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. TUE Research Portal. [Link]

  • Vedejs, E., & Diver, S. T. (1993). A mild, neutral, and selective method for the cleavage of the N-allyloxycarbonyl (Aloc) group. The Journal of Organic Chemistry, 58(25), 6935-6938.
  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Wikidata. (2025, October 26). 2-(3-methoxyphenyl)propan-1-amine (Q82007531). [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Amines and the Ascendancy of Biocatalysis

Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value chemicals, most notably active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often critical to the desired biological activity and can significantly influence the safety and efficacy of a drug. 2-(3-Methoxyphenyl)propan-1-amine, as a key chiral intermediate, presents a synthetic challenge that underscores the need for efficient and selective methodologies. Traditional chemical routes to such chiral amines frequently rely on stoichiometric reagents, harsh reaction conditions, and often suffer from low enantioselectivity, necessitating complex and costly resolution steps.

In recent years, biocatalysis has emerged as a powerful and sustainable alternative, offering exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[1][2] Among the arsenal of biocatalysts, transaminases (TAs) have garnered significant attention for their ability to catalyze the asymmetric amination of prochiral ketones to furnish enantiopure amines.[3][4] This application note provides a comprehensive guide to the biocatalytic synthesis of chiral 2-(3-Methoxyphenyl)propan-1-amine, leveraging the capabilities of transaminases. We will delve into the mechanistic underpinnings of this transformation, provide detailed protocols for enzyme screening and reaction optimization, and outline robust analytical methods for the determination of conversion and enantiomeric excess.

The Engine of Asymmetric Amination: Understanding Transaminases

Transaminases, also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor.[3] The reaction proceeds via a "ping-pong bi-bi" mechanism, which can be dissected into two half-reactions:

  • First Half-Reaction: The amino donor binds to the PLP cofactor in the enzyme's active site, forming an external aldimine. Subsequent tautomerization and hydrolysis release the corresponding ketone byproduct and generate pyridoxamine-5'-phosphate (PMP).

  • Second Half-Reaction: The prochiral ketone substrate, in this case, 3-methoxyphenylacetone, enters the active site and reacts with PMP to form a ketimine intermediate. A stereoselective protonation and subsequent hydrolysis release the chiral amine product and regenerate the PLP cofactor for the next catalytic cycle.

The high stereoselectivity of transaminases arises from the chiral environment of the active site, which dictates the facial selectivity of the amino group transfer to the prochiral ketone.

dot

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction Amine Donor Amine Donor Enzyme-PLP Enzyme-PLP Amine Donor->Enzyme-PLP binds Enzyme-PMP Enzyme-PMP Enzyme-PLP->Enzyme-PMP Amino group transfer Ketone Byproduct Ketone Byproduct Enzyme-PMP->Ketone Byproduct releases Prochiral Ketone 3-Methoxyphenylacetone Regenerated Enzyme-PLP Regenerated Enzyme-PLP Enzyme-PMP->Regenerated Enzyme-PLP Amino group transfer Prochiral Ketone->Enzyme-PMP binds Chiral Amine 2-(3-Methoxyphenyl)propan-1-amine Regenerated Enzyme-PLP->Chiral Amine releases

Caption: General mechanism of transaminase-catalyzed asymmetric synthesis.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the key stages of developing a biocatalytic process for the synthesis of chiral 2-(3-Methoxyphenyl)propan-1-amine.

Protocol 1: Screening of Commercial Transaminase Kits

The selection of a suitable transaminase is the cornerstone of a successful biocatalytic process. Commercially available transaminase kits offer a diverse panel of enzymes with varying substrate specificities and stereopreferences.

Materials:

  • Transaminase screening kit (e.g., from Codexis®, Johnson Matthey, or other suppliers)

  • 3-Methoxyphenylacetone (substrate)

  • Isopropylamine (IPA) or L-Alanine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) solution (100 mM in water)

  • Potassium phosphate buffer (1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Plate shaker with temperature control

  • HPLC or GC for analysis

Procedure:

  • Prepare a stock solution of the substrate: Dissolve 3-methoxyphenylacetone in DMSO to a final concentration of 500 mM.

  • Prepare a stock solution of the amine donor: Prepare a 2 M solution of isopropylamine or L-alanine in deionized water. If using L-alanine, adjust the pH to 8.0 with NaOH.

  • Set up the screening reactions: In each well of a 96-well plate, add the following components in the order listed:

    • 830 µL of 100 mM potassium phosphate buffer (pH 8.0)

    • 10 µL of 100 mM PLP solution

    • 10 µL of the substrate stock solution (final concentration: 5 mM)

    • 50 µL of the amine donor stock solution (final concentration: 100 mM)

    • A small amount (typically 1-5 mg) of each lyophilized transaminase from the screening kit.

  • Run a negative control: In one well, add all components except the enzyme to check for any non-enzymatic background reaction.

  • Incubate the reactions: Seal the plate and incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Quench the reactions: Add 100 µL of 1 M NaOH to each well to stop the reaction.

  • Extract the product: Add 500 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to each well, seal the plate, and shake vigorously for 10 minutes.

  • Analyze the results: Centrifuge the plate to separate the layers. Carefully transfer the organic layer to a new plate or vials for analysis by chiral HPLC or GC to determine the conversion and enantiomeric excess (% ee).

Data Presentation:

Enzyme IDStereopreferenceConversion (%)Enantiomeric Excess (% ee)
TA-01(R)1592
TA-02(S)85>99
TA-03(R)575
............
TA-24(S)6298

Illustrative data based on typical screening results for aromatic ketones.

Protocol 2: Optimization of Reaction Parameters

Once a "hit" enzyme with the desired stereoselectivity and promising activity is identified, the next critical step is to optimize the reaction conditions to maximize conversion, enantioselectivity, and space-time yield.

Parameters to Optimize:

  • pH: Typically in the range of 7.0-9.0.

  • Temperature: Usually between 25°C and 45°C.

  • Substrate Concentration: Increasing substrate loading is economically desirable but can lead to substrate inhibition.

  • Amine Donor Concentration: A molar excess of the amine donor is often used to shift the reaction equilibrium towards product formation.

  • Co-solvent: For poorly soluble substrates like 3-methoxyphenylacetone, a water-miscible organic solvent like DMSO or isopropanol can be beneficial.

  • Enzyme Loading: The amount of enzyme will influence the reaction rate.

Procedure (Example for pH Optimization):

  • Prepare a series of buffers with different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

  • Set up reactions in parallel, each with a different buffer, keeping all other parameters constant (e.g., 30°C, 50 mM substrate, 500 mM amine donor, 5% v/v DMSO, 10 mg/mL enzyme).

  • Take samples at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze for conversion and % ee.

  • Plot conversion and % ee against pH to determine the optimal pH.

  • Repeat this process for each parameter to be optimized.

dot

Workflow cluster_prep Preparation cluster_process Biocatalytic Process cluster_analysis Analysis & Purification Substrate 3-Methoxyphenylacetone Screening Enzyme Screening Substrate->Screening Enzyme Transaminase Enzyme->Screening Reagents Amine Donor, PLP, Buffer Reagents->Screening Optimization Reaction Optimization Screening->Optimization Select 'Hit' Enzyme ScaleUp Scale-Up Synthesis Optimization->ScaleUp Optimized Conditions Analysis Chiral HPLC/GC Analysis ScaleUp->Analysis Purification Product Isolation Analysis->Purification Determine Purity FinalProduct Chiral Amine Purification->FinalProduct

Caption: Experimental workflow for biocatalytic amine synthesis.

Protocol 3: Preparative Scale Synthesis and Product Isolation

This protocol outlines a general procedure for a lab-scale synthesis of chiral 2-(3-Methoxyphenyl)propan-1-amine.

Materials:

  • Selected transaminase (lyophilized powder or immobilized form)

  • 3-Methoxyphenylacetone

  • Isopropylamine

  • PLP

  • Potassium phosphate buffer (pH optimized)

  • DMSO (if required)

  • Jacketed glass reactor with overhead stirring and temperature control

  • pH meter and controller

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Set up the reactor: To a 1 L jacketed glass reactor, add 500 mL of the optimized potassium phosphate buffer.

  • Add reagents: While stirring, add PLP to a final concentration of 1 mM. Add the selected transaminase (e.g., 5 g of lyophilized powder).

  • Control temperature and pH: Set the reactor temperature to the optimized value (e.g., 35°C) and monitor the pH, adjusting as necessary.

  • Add substrate and amine donor: In a separate vessel, dissolve 10 g of 3-methoxyphenylacetone in a minimal amount of DMSO (if necessary) and add it to the reactor. Add a molar excess of isopropylamine (e.g., 10 equivalents).

  • Monitor the reaction: Take samples periodically and analyze by HPLC to monitor the conversion. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, adjust the pH of the mixture to >10 with 5 M NaOH.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product can be purified by silica gel column chromatography to yield the pure chiral amine.

Illustrative Quantitative Data:

ParameterValue
Substrate Loading20 g/L
Enzyme Loading10 g/L
Amine DonorIsopropylamine (10 eq.)
Temperature35°C
pH8.5
Reaction Time24 h
Conversion>95%
Enantiomeric Excess>99%
Isolated Yield85%
Protocol 4: Analytical Method for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Typical Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 272 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Troubleshooting and Field-Proven Insights

  • Low Conversion:

    • Equilibrium Limitation: Increase the concentration of the amine donor or consider using an amine donor that generates an easily removable byproduct (e.g., acetone from isopropylamine).[5] Alternatively, employ a cascade reaction to remove the ketone byproduct.

    • Enzyme Inhibition: Substrate or product inhibition can occur at high concentrations. Consider a fed-batch strategy for the substrate or in-situ product removal.

    • Enzyme Inactivation: Ensure the pH and temperature are within the optimal range for the enzyme. The presence of high concentrations of co-solvents can also lead to enzyme denaturation.

  • Low Enantioselectivity:

    • This is often an inherent property of the selected enzyme for the specific substrate. It is crucial to screen a diverse range of transaminases to find one with high stereoselectivity.

    • Reaction conditions can sometimes influence enantioselectivity, so it is worthwhile to screen different pH values and temperatures.

  • Immobilization for Enhanced Stability and Reusability:

    • For industrial applications, enzyme immobilization is highly desirable as it facilitates enzyme recovery and reuse, leading to a more cost-effective process. Various immobilization strategies can be employed, including adsorption on solid supports or covalent attachment.

Conclusion

The biocatalytic synthesis of chiral 2-(3-Methoxyphenyl)propan-1-amine using transaminases represents a highly efficient, selective, and sustainable alternative to traditional chemical methods. By following the detailed protocols and leveraging the insights provided in this application note, researchers and drug development professionals can effectively harness the power of biocatalysis to produce this valuable chiral intermediate with high optical purity. The continued exploration of novel transaminases and the optimization of reaction engineering principles will further expand the utility of this powerful technology in modern organic synthesis.

References

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

  • Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493. [Link]

  • Huisman, G. W., & Collier, S. J. (2013). On the development of new biocatalytic processes for practical pharmaceutical synthesis. Current Opinion in Chemical Biology, 17(2), 284-292. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-361. [Link]

  • Bornscheuer, U. T., Huisman, G. W., Kazlauskas, R. J., Lutz, S., Moore, J. C., & Robins, K. (2012). Engineering the third wave of biocatalysis. Nature, 485(7397), 185-194. [Link]

  • Kelly, P. P., & Turner, N. J. (2016). Biocatalytic methods for the synthesis of chiral amines. In Biocatalysis in Organic Synthesis (Vol. 3, pp. 1-32). Wiley-VCH. [Link]

  • Mathew, S., & Yun, H. (2018). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. Catalysts, 8(7), 269. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2012). Biocatalytic amination reactions. In Modern Biocatalysis (pp. 209-238). Wiley-VCH. [Link]

  • Koszelewski, D., Müller, D., & Faber, K. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines. Trends in Biotechnology, 28(6), 324-332. [Link]

  • Shin, J. S., & Kim, B. G. (2002). ω-Transaminase-mediated synthesis of chiral amines. In Enzyme Catalysis in Organic Synthesis (pp. 1139-1163). Wiley-VCH. [Link]

  • Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis, 57(5), 333-345. [Link]

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. [Link]

  • Cassimjee, K. E., Kossmann, K., & Brady, D. (2012). Biocatalytic conversion of ketones to chiral amines. Chemical Society Reviews, 41(1), 113-122. [Link]

  • US Patent 6,133,018. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
  • Chiral HPLC Separations Guide. Phenomenex. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization Guide Target Molecule: 2-(3-Methoxyphenyl)propan-1-amine (CAS: 5090-33-5) Classification:


-Methylphenethylamine derivative
Author:  Senior Application Scientist, Chemical Process Development[1]

Executive Summary & Molecule Profile

This guide addresses the synthesis of 2-(3-Methoxyphenyl)propan-1-amine , a critical building block for CNS-active agents and a structural isomer of methoxylated amphetamines.[1] Unlike its


-methyl isomer (1-arylpropan-2-amine), this molecule carries the amino group at the terminal position, significantly altering its pharmacological and synthetic profile.[1]

Key Structural Challenges:

  • Regiocontrol: Ensuring the amino group is terminal (C1) while maintaining the methyl group at C2.

  • Chemoselectivity: Preserving the meta-methoxy ether during vigorous reduction steps.[1]

  • Purification: The amine is prone to carbonate formation (CO2 absorption) and oxidative degradation.[1]

Synthetic Pathway Visualization

The following flowchart outlines the two primary industrial routes: the Nitrile Route (preferred for scale) and the Amide Route (preferred for purity).

SynthesisPathways cluster_legend Legend Start Starting Material: 3-Methoxybenzyl Cyanide Alkylation Phase 1: $alpha$-Methylation (LDA or PTC/MeI) Start->Alkylation Intermediate_Nitrile Intermediate A: 2-(3-Methoxyphenyl)propanenitrile Alkylation->Intermediate_Nitrile Hydrolysis Hydrolysis (NaOH/H2O) Intermediate_Nitrile->Hydrolysis Reduction_LAH Reduction Route 1: LiAlH4 (THF, Reflux) Intermediate_Nitrile->Reduction_LAH Strong Reductant Reduction_Cat Reduction Route 2: H2 / Raney Ni or Pd/C Intermediate_Nitrile->Reduction_Cat High Pressure H2 (Risk: Dimerization) Intermediate_Acid Intermediate B: 2-(3-Methoxyphenyl)propanoic acid Hydrolysis->Intermediate_Acid Amidation Amidation (SOCl2 then NH3) Intermediate_Acid->Amidation Intermediate_Amide Intermediate C: 2-(3-Methoxyphenyl)propanamide Amidation->Intermediate_Amide Intermediate_Amide->Reduction_LAH Preferred for Purity Target TARGET: 2-(3-Methoxyphenyl)propan-1-amine Reduction_LAH->Target Reduction_Cat->Target key1 Critical Intermediate key2 High Risk Step

Caption: Comparative synthetic pathways. The Amide route (via Intermediate C) avoids the dimerization impurities common in direct Nitrile hydrogenation.

Technical Support: Troubleshooting & FAQs

Phase 1: Precursor Assembly (Alkylation)[1]

Context: The synthesis begins with the methylation of 3-methoxybenzyl cyanide. The acidity of the benzylic proton is reduced by the electron-donating meta-methoxy group, requiring strong bases or efficient Phase Transfer Catalysts (PTC).

Q1: I am observing significant dimethylated byproduct (2-(3-methoxyphenyl)-2-methylpropanenitrile). How do I prevent this?

  • Diagnosis: This is a classic "over-alkylation" issue.[1] The mono-methylated product is often more acidic than the starting material due to steric relief, leading to rapid second alkylation.

  • Corrective Protocol:

    • Switch to PTC: Use a Phase Transfer Catalyst (e.g., TBAB) with 50% NaOH and Toluene.[1] This creates a "starved" environment where the anion reacts immediately with Methyl Iodide (MeI) in the organic phase.

    • Stoichiometry: Use a slight deficiency of MeI (0.95 eq) relative to the substrate. It is easier to separate starting material than the dimethyl impurity.

    • Temperature Control: Conduct the addition of MeI at 0°C to maximize kinetic control over thermodynamic equilibration.

Phase 2: The Reduction (The Critical Step)

Context: Reducing the nitrile or amide to the primary amine.[2][3][4] This is the most failure-prone step.

Q2: During catalytic hydrogenation (H2/Pd), my yield is good, but I have ~15% of a secondary amine impurity. Why?

  • Root Cause: You are seeing dimerization .[1] The primary amine product reacts with the intermediate imine (formed during reduction) to form a secondary imine, which is then reduced to a secondary amine (dibenzyl-type species).

  • Mechanism:

    
    
    
    
    
    [1]
  • Solution:

    • Ammonia Suppression: Perform the hydrogenation in Methanolic Ammonia (7N NH3 in MeOH). The excess ammonia shifts the equilibrium backward, suppressing the condensation of the amine with the imine [1].

    • Alternative Catalyst: Switch to Raney Nickel or Cobalt catalysts, which are less prone to this side reaction compared to Palladium [2].

Q3: I am using LiAlH4 (Lithium Aluminum Hydride) for the amide reduction, but the workup is a nightmare emulsion. How do I recover my product?

  • Diagnosis: Aluminum hydroxides form a gelatinous precipitate that traps the organic amine.

  • The "Fieser" Protocol (Standardized): For every 1.0 g of LiAlH4 used, add sequentially:

    • 1.0 mL Water (Caution: Exothermic, H2 gas evolution).[1]

    • 1.0 mL 15% NaOH solution.

    • 3.0 mL Water.

    • Crucial Step: Stir vigorously for 30 minutes until the gray precipitate turns into a granular white sand. Filter this "sand" and wash with THF.[1] The filtrate will contain your clean amine [3].

Q4: My product smells like almonds and shows an aldehyde peak in NMR. What happened?

  • Diagnosis: Incomplete reduction or hydrolysis of the intermediate imine during workup.

  • Explanation: If the reduction is quenched too early or if the reducing agent was old/degraded, the intermediate imine (from nitrile reduction) hydrolyzes to the aldehyde (3-methoxyhydratropic aldehyde) upon contact with aqueous acid.

  • Fix: Ensure you are using excess LiAlH4 (3-4 equivalents) and refluxing for at least 4-6 hours. Ensure the reagent is fresh (grey powder, not white).

Data Summary: Reduction Methods Comparison

FeatureLiAlH4 ReductionCatalytic Hydrogenation (H2/Ni)Borane-THF Reduction
Primary Risk Workup EmulsionsDimerization (Secondary Amine)Boron-Amine Complex Stability
Selectivity High (Reduces Nitrile/Amide)Medium (May reduce aromatic ring)High (Chemo-selective)
Yield (Typical) 75-85%60-90% (Variable)80-95%
Safety Hazard Pyrophoric, H2 generationHigh Pressure H2, FlammabilityToxic, requires acidic quench
Recommendation Best for Lab Scale (<10g) Best for Scale-Up (>100g) Best for Difficult Substrates

Advanced Troubleshooting: Stereochemistry

Q5: The target is chiral. Does this synthesis produce a racemate?

  • Answer: Yes. Both the alkylation of the nitrile and the subsequent reduction are non-stereoselective, producing a racemic mixture (50:50 R/S).

  • Resolution Strategy:

    • To isolate a specific enantiomer, do not attempt asymmetric synthesis from scratch unless necessary. Instead, perform a Classical Resolution on the final amine using a chiral acid such as L-(+)-Tartaric acid or N-Acetyl-L-leucine .[1]

    • Recrystallize the diastereomeric salt from Ethanol/Water to constant melting point.

References

  • Catalytic Hydrogenation of Nitriles

    • Title: "Selective Heterogeneous Catalytic Hydrogen
    • Source:Organic Chemistry Portal / Lévay et al.
    • URL:[Link]

  • Cobalt Catalysts for Nitrile Reduction

    • Title: "Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles"
    • Source:Journal of the American Chemical Society (2024)
    • URL:[Link]

  • LiAlH4 Workup Protocols

    • Title: "Reductions with Lithium Aluminium Hydride - Standard Workup Procedures"
    • Source:Imperial College London / Department of Chemistry
    • URL:[Link]

  • Amide Reduction Mechanism

    • Title: "Reduction of Amides using LiAlH4 to amines"
    • Source:University of Calgary, Department of Chemistry
    • URL:[Link][1]

Sources

Side-reaction products in 2-(3-Methoxyphenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Methoxyphenyl)propan-1-amine Synthesis

Executive Summary

This technical guide addresses the specific impurity profile encountered during the reduction of 2-(3-methoxyphenyl)propanenitrile (or related nitro/amide precursors) to 2-(3-methoxyphenyl)propan-1-amine .

The synthesis of this


-methylphenethylamine derivative is prone to three distinct classes of side reactions:
  • Dimerization: Formation of secondary amines during catalytic hydrogenation.

  • Ether Cleavage: Demethylation of the 3-methoxy group.

  • Incomplete Reduction/Hydrolysis: Persistence of imines or conversion to aldehydes.

Module 1: The "Dimer" Problem (Secondary Amine Formation)

User Query: "I am observing a major impurity (M+ = 313 Da) roughly double the mass of my product during the hydrogenation of the nitrile precursor. Increasing pressure didn't help. What is this?"

Technical Diagnosis: You are observing the formation of bis(2-(3-methoxyphenyl)propyl)amine , a secondary amine "dimer." This is the most common side reaction in the catalytic hydrogenation of nitriles.

The Mechanism: Contrary to intuition, this is not a radical coupling. It occurs via a nucleophilic attack of the newly formed primary amine on the intermediate imine.

  • Step 1: The nitrile (

    
    ) is partially reduced to an imine (
    
    
    
    ).
  • Step 2: Some imine reduces fully to the primary amine (

    
    ).
    
  • Step 3 (Critical Failure): The primary amine attacks a remaining imine molecule, forming a gem-diamine.

  • Step 4: Ammonia (

    
    ) is eliminated, creating a secondary imine.
    
  • Step 5: The secondary imine is hydrogenated to the secondary amine (The Dimer).

Visualizing the Pathway:

DimerizationMechanism Nitrile Nitrile Precursor (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 PrimAmine Target Primary Amine (R-CH2-NH2) Imine->PrimAmine + H2 (Desired Path) GemDiamine Gem-Diamine (Intermediate) Imine->GemDiamine PrimAmine->GemDiamine Attacks Imine SecImine Secondary Imine GemDiamine->SecImine - NH3 SecAmine Secondary Amine (The Dimer Impurity) SecImine->SecAmine + H2 Ammonia NH3

Figure 1: Mechanistic pathway showing how primary amine product scavenges intermediate imines to form secondary amine impurities.

Corrective Protocol (Self-Validating System): To suppress this, you must shift the equilibrium of Step 3/4 backward or accelerate Step 2.

  • Ammonia Saturation (The Gold Standard):

    • Action: Perform the hydrogenation in ammonia-saturated methanol (7N

      
       in MeOH).
      
    • Why: Excess

      
       prevents the elimination step (Gem-diamine 
      
      
      
      Secondary Imine), forcing the equilibrium back toward the primary amine.
  • Catalyst Switch:

    • Action: Switch from Pd/C to Raney Nickel .

    • Why: Raney Nickel is less prone to condensation reactions than Palladium in this specific transformation.

  • Acylation Trap (Alternative):

    • Action: Run the hydrogenation in acetic anhydride.

    • Result: The primary amine is immediately trapped as the acetamide (

      
      ), which cannot attack the imine. Requires a subsequent hydrolysis step (HCl reflux) to deprotect.
      

Module 2: The "Missing Methyl" (Demethylation & Ring Saturation)

User Query: "My mass spec shows a peak at M-14 (loss of methyl) and M+6 (saturation). Is the methoxy group unstable?"

Technical Diagnosis: You are experiencing hydrogenolysis of the aryl ether (demethylation) and arene hydrogenation (ring saturation). The 3-methoxy group on the phenyl ring is generally robust, but specific conditions can destabilize it.

Risk Factors Table:

ConditionRiskOutcome
High Temperature (>60°C) HighThermodynamic drive for ring saturation (formation of cyclohexyl analog).
Acidic Media (HCl/H2SO4) MediumPromotes ether cleavage (Demethylation

Phenol).
Catalyst: PtO2 (Adams' Cat) Very HighExtremely active for ring hydrogenation. Avoid.
Catalyst: Pd/C (Dry) MediumCan facilitate de-methoxylation at high pressures.

Troubleshooting Guide:

  • If Demethylation (Phenol formation) occurs:

    • Ensure your solvent is strictly neutral or basic (e.g., ammoniacal methanol). Acidic supports on heterogeneous catalysts can act as Lewis acids, cleaving the ether.

    • Lower the reaction temperature to <40°C.

  • If Ring Saturation occurs:

    • Switch to a catalyst with lower arene-affinity, such as Raney Cobalt or poisoned Palladium (e.g., Lindlar catalyst, though rare for nitriles).

    • Reduce hydrogen pressure (keep < 50 psi / 3.5 bar).

Module 3: Incomplete Reduction (The Aldehyde Trap)

User Query: "I used LiAlH4 to avoid the dimer, but upon aqueous workup, I smell something sweet/almond-like, and my yield is low. The IR shows a carbonyl peak."

Technical Diagnosis: This is hydrolysis of the intermediate imine . When reducing nitriles with Lithium Aluminum Hydride (


), the reaction proceeds through an aluminum-complexed imine intermediate. If the reduction is not fully quenched or if the hydride stoichiometry was insufficient, the imine remains. Upon adding water (workup), the imine hydrolyzes to an aldehyde  (

) instead of the amine.

Workflow for LiAlH4 Reduction:

  • Stoichiometry Check: Use 1.5 to 2.0 equivalents of

    
    . The reaction consumes 2 hydrides to form the amine complex, but excess is needed to drive kinetics.
    
  • Temperature: Reflux in THF or Ether is usually required for nitriles (Room Temp is often insufficient for complete conversion).

  • The Fieser Workup (Critical):

    • Do not just dump water in. This creates aluminum emulsions that trap product.

    • Protocol: For

      
       grams of 
      
      
      
      , add:
      • 
         mL Water
        
      • 
         mL 15% NaOH
        
      • 
         mL Water
        
    • Result: A granular white precipitate forms, which can be filtered off, leaving the amine in the organic filtrate.

Summary: Impurity Decision Tree

Use this logic flow to identify and solve your specific synthesis issue.

TroubleshootingTree Start Identify Impurity Mass (M) CheckMass Compare M to Product Mass (P) Start->CheckMass CaseDimer M ≈ 2P - NH3 (Secondary Amine) CheckMass->CaseDimer High Mass CasePhenol M = P - 14 (Demethylation) CheckMass->CasePhenol Low Mass CaseAldehyde M = P - 1 + O (Aldehyde/Hydrolysis) CheckMass->CaseAldehyde Oxygenated SolDimer SOLUTION: 1. Use Raney Ni 2. Add NH3/MeOH CaseDimer->SolDimer SolPhenol SOLUTION: 1. Lower Temp 2. Remove Acid CasePhenol->SolPhenol SolAldehyde SOLUTION: 1. Increase LiAlH4 eq. 2. Reflux longer CaseAldehyde->SolAldehyde

Figure 2: Diagnostic decision tree for identifying reaction impurities based on mass spectrometry shifts.

References

  • Mechanism of Secondary Amine Formation

    • Title: Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.[1]

    • Source: ResearchG
    • URL:[Link]

  • Catalytic Hydrogenation Protocols

    • Title: Nitrile to Amine - Common Conditions (H2 + Pd/C, Raney Nickel).[2]

    • Source: Common Organic Chemistry
    • URL:[Link]

  • Demethylation Risks

    • Title: Reductive Dealkyl
    • Source: NIH / PubMed Central
    • URL:[Link]

  • LiAlH4 Reduction Mechanism

    • Title: 20.7: Chemistry of Nitriles - Mechanism of DIBALH/LiAlH4 Reduction.
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Optimization of reaction conditions for N-alkylation of 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of 2-(3-Methoxyphenyl)propan-1-amine

Ticket ID: OPT-2024-001 Subject: Optimization of Reaction Conditions for Mono-N-Alkylation Assigned Scientist: Senior Application Specialist Status: Open

Executive Summary

You are working with 2-(3-Methoxyphenyl)propan-1-amine , a primary amine with a


-chiral center and an electron-rich aromatic ring. The primary challenge in N-alkylating this substrate is chemoselectivity —specifically, preventing the formation of tertiary amines (over-alkylation) while maintaining the integrity of the chiral center.

This guide prioritizes Reductive Amination (Method A) as the industry "Gold Standard" for mono-alkylation due to its kinetic control. Direct Alkylation (Method B) is provided as an alternative for substrates where the corresponding aldehyde/ketone is unstable or unavailable.

Part 1: Method Selection Strategy

Before beginning, select the appropriate workflow based on your available electrophile.

ReactionSelection Start Select Electrophile Source Aldehyde Aldehyde / Ketone (R-CHO / R-COR') Start->Aldehyde Halide Alkyl Halide / Sulfonate (R-X / R-OTs) Start->Halide MethodA METHOD A: Reductive Amination (High Selectivity) Aldehyde->MethodA Preferred Route Decision Is the aldehyde stable? Halide->Decision MethodB METHOD B: Direct Alkylation (Requires Strict Control) Decision->MethodA No (Convert to Aldehyde first) Decision->MethodB Yes

Figure 1: Decision matrix for selecting the optimal alkylation pathway.

Part 2: Method A - Reductive Amination (The Gold Standard)

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the risk of HCN generation. More importantly, it is less basic, which prevents the reduction of the aldehyde/ketone before the imine is formed.
Standard Protocol
  • Substrate: 1.0 equiv 2-(3-Methoxyphenyl)propan-1-amine (Free base).

  • Electrophile: 1.05 – 1.1 equiv Aldehyde/Ketone.

  • Reductant: 1.4 – 1.5 equiv

    
     (STAB).
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[2]

  • Additives: Acetic Acid (AcOH) - Only if using a ketone.

Workflow:

  • Dissolve amine and aldehyde in DCE under

    
    .
    
  • Stir for 30–60 mins to establish the imine/hemiaminal equilibrium.

  • Add

    
     in one portion.
    
  • Monitor via LCMS. Reaction typically completes in 2–4 hours.

Troubleshooting & FAQs (Method A)

Q1: My conversion is stalled at 50%, but the aldehyde is consumed. What happened?

  • Diagnosis: The aldehyde likely reduced to its corresponding alcohol faster than it formed the imine. This occurs if the imine formation is slow (steric hindrance) or if the solvent is "wet" (hydrolysis).

  • Solution: Switch to a Stepwise Protocol .

    • Stir Amine + Aldehyde +

      
       (drying agent) in Methanol or DCE for 2 hours without reductant.
      
    • Filter off

      
      .
      
    • Add

      
       (if in MeOH) or STAB (if in DCE) at 0°C.
      

Q2: I see a significant amount of dialkylated product (


). 
  • Cause: This is rare with STAB but happens with highly reactive aldehydes (e.g., formaldehyde, acetaldehyde). The mono-alkylated product is more nucleophilic than the starting primary amine.

  • Solution:

    • Ensure Stoichiometry is strictly 1:1.

    • Increase Solvent Volume (Dilution effect favors mono-alkylation).

    • Switch solvent to THF , which can suppress the reactivity of the secondary amine slightly compared to DCE.

Q3: The starting material is the HCl salt, not the free base.

  • Critical Step: You must neutralize the salt.

    
     releases AcOH, and if the amine is already protonated, the imine will not form effectively.
    
  • Action: Add 1.0 equiv of Triethylamine (TEA) or DIPEA to the reaction mixture before adding the aldehyde.

Part 3: Method B - Direct Alkylation (The Alternative)

Direct alkylation with alkyl halides (R-X) is prone to over-alkylation because the product (secondary amine) is more electron-rich and nucleophilic than the starting material. We utilize the "Cesium Effect" to mitigate this.

Standard Protocol
  • Substrate: 1.0 equiv 2-(3-Methoxyphenyl)propan-1-amine.

  • Electrophile: 0.8 – 0.9 equiv Alkyl Halide (limiting reagent).

  • Base: 2.0 equiv Cesium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: Room Temperature (initially).

Workflow:

  • Dissolve amine and

    
     in MeCN.
    
  • Add Alkyl Halide dropwise over 1 hour (syringe pump preferred).

  • Vigorous stirring is required as

    
     is insoluble.
    
Troubleshooting & FAQs (Method B)

Q1: Why use Cesium Carbonate (


) instead of Potassium Carbonate (

)?
  • Mechanism: The "Cesium Effect" refers to the high solubility and large ionic radius of the cesium cation. It forms a "loose" ion pair with the amide/amine anion, increasing nucleophilicity but also facilitating surface interactions that can favor mono-alkylation sterically.

  • Reference: See Salvatore et al.[3] (Reference 2) regarding chemoselectivity with Cs bases.

Q2: I am still getting 20% dialkylation. How do I stop this?

  • Strategy: You must accept incomplete conversion to save yield.

  • Action: Use the alkyl halide as the limiting reagent (0.8 equiv). It is easier to separate the unreacted starting primary amine (via polarity difference) than to separate the mono-alkylated product from the di-alkylated impurity.

Q3: Can I use NaH (Sodium Hydride)?

  • Warning: NO. NaH is too strong (

    
    ). It will deprotonate the amine fully, making it hyper-nucleophilic, leading to immediate uncontrollable polyalkylation. It may also cause racemization at the chiral center of your propyl chain.
    

Part 4: Comparison of Solvents and Reagents

ParameterReductive Amination (Method A) Direct Alkylation (Method B)
Selectivity High (Mono-product dominant)Moderate (Requires optimization)
Reaction Time Fast (1–4 hours)Slow (12–24 hours)
Moisture Sensitivity Moderate (Water hydrolyzes imine)High (Water quenches alkyl halide)
Preferred Solvent DCE (1,2-Dichloroethane)MeCN (Acetonitrile)
Key Risk Reduction of aldehyde to alcoholOver-alkylation to tertiary amine

Part 5: Workup & Purification Guide

The 3-methoxyphenyl group makes your molecule lipophilic, but the amine allows for "Acid-Base Switching."

Step-by-Step Purification:

  • Quench: Stop reaction with sat.

    
    .
    
  • Extraction: Extract with EtOAc (

    
    ).
    
  • Acid Wash (The Cleanup):

    • Wash the organic layer with 1M HCl .

    • Result: The amine product and unreacted starting material move to the Aqueous Phase (protonated). Neutral impurities (aldehydes, alcohols) stay in the Organic Phase. Discard Organic Phase.

  • Basify:

    • Cool the aqueous phase to 0°C.

    • Slowly add 6M NaOH until pH > 12.

    • Result: Amines are now free-based and insoluble in water.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5] [Link]

  • Salvatore, R. N., et al. (2002).[3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] The Journal of Organic Chemistry, 67(3), 674–683.[3] [Link]

  • Patel, S., et al. (2018). "Recent Advances in the Synthesis of Amines by Reductive Amination." Organic Process Research & Development, 22(12), 1639–1662. [Link]

Sources

Technical Support Center: Byproduct Identification in 2-(3-Methoxyphenyl)propan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of byproduct identification during the synthesis and handling of this compound. Our goal is to provide you with the expertise and practical methodologies needed to anticipate, identify, and mitigate common impurities. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Section 1: Frequently Asked Questions on Byproduct Formation

This section addresses the most common queries regarding the origin and identity of byproducts in reactions involving 2-(3-Methoxyphenyl)propan-1-amine.

Q1: What is the primary synthetic route for 2-(3-Methoxyphenyl)propan-1-amine, and what are the mechanistically likely byproducts?

A1: The most prevalent and industrially scalable method for synthesizing 2-(3-Methoxyphenyl)propan-1-amine is the reductive amination of 1-(3-methoxyphenyl)propan-2-one. This reaction involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical and influences the byproduct profile.[1][2]

Several byproducts can arise from this pathway:

  • Unreacted Starting Material: Residual 1-(3-methoxyphenyl)propan-2-one.

  • Imine Intermediate: Incomplete reduction can leave the transiently formed imine, 2-(3-methoxyphenyl)propan-2-imine, in the final product mix.

  • Alcohol Byproduct: The reducing agent can directly reduce the starting ketone to form 1-(3-methoxyphenyl)propan-2-ol. This is more common with less selective reducing agents like sodium borohydride (NaBH₄).[2][3]

  • Secondary Amine Dimer: The product amine is nucleophilic and can react with a second molecule of the starting ketone. The resulting secondary imine can be reduced to form the major high-molecular-weight impurity, N-[2-(3-methoxyphenyl)propyl]-2-(3-methoxyphenyl)propan-1-amine. This is a classic issue of over-alkylation.[1][4]

G Ketone 1-(3-methoxyphenyl)propan-2-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol Alcohol Byproduct 1-(3-methoxyphenyl)propan-2-ol Ketone->Alcohol + [H] (Direct Reduction) Dimer Secondary Amine Dimer Ketone->Dimer Ammonia Ammonia (NH3) Ammonia->Imine Product 2-(3-Methoxyphenyl)propan-1-amine (Target Product) Imine->Product + [H] Product->Dimer ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Ketone ReducingAgent->Imine

Fig 1. Primary synthesis and byproduct formation pathways.
Q2: My reaction with Sodium Borohydride (NaBH₄) produced a significant amount of an alcohol byproduct. How can I prevent this?

A2: This is a common issue. Sodium borohydride (NaBH₄) is capable of reducing both the imine intermediate and the starting ketone.[2] If the rate of ketone reduction is competitive with the rate of imine formation and reduction, a substantial amount of 1-(3-methoxyphenyl)propan-2-ol will be generated.

Causality & Mitigation Strategy:

  • Mechanism: Imine formation is an equilibrium-driven process. If the concentration of the ketone is high and the imine has not yet formed, NaBH₄ will readily reduce the available carbonyl group.

  • Solution: Employ a more selective reducing agent that is less reactive towards ketones but highly effective for imines. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this purpose.[1][2] These reagents are less reactive at neutral pH but become more potent under the slightly acidic conditions that favor imine formation, allowing the imine to form before it is reduced.

Q3: I've identified a high molecular weight impurity (approx. 311 g/mol ) via LC-MS. What is its likely structure?

A3: An impurity with a molecular weight around 311.4 g/mol almost certainly corresponds to the secondary amine dimer , N-[2-(3-methoxyphenyl)propyl]-2-(3-methoxyphenyl)propan-1-amine (C₂₀H₂₇NO).

Formation Mechanism:

  • The desired primary amine product, being a potent nucleophile, attacks a molecule of the unreacted starting ketone, 1-(3-methoxyphenyl)propan-2-one.

  • This forms a new, more substituted iminium ion intermediate.

  • This intermediate is then reduced by the available reducing agent to yield the secondary amine.

To minimize its formation, ensure the reaction goes to completion to consume all the starting ketone, or consider using a significant excess of the ammonia source to outcompete the product amine in reacting with the ketone.

Q4: Can byproducts form during work-up or storage? What are the stability concerns?

A4: Yes, post-synthesis byproduct formation is possible. Primary amines, especially those with benzylic protons, can be susceptible to oxidative degradation .[5]

  • Oxidative Pathways: Exposure to air (oxygen) over prolonged periods, particularly in the presence of light or trace metal catalysts, can lead to the formation of imines, oximes, or other degradation products. The methoxy group on the phenyl ring is generally stable but can undergo O-demethylation under harsh acidic or thermal stress conditions.[6]

  • Storage Recommendations: To ensure stability, 2-(3-Methoxyphenyl)propan-1-amine should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at reduced temperatures (2-8°C).

Section 2: Troubleshooting Guide for Byproduct Analysis

This section provides a systematic approach to identifying unknown impurities detected during your analysis.

Q5: I have an unknown peak in my HPLC chromatogram. What is the recommended workflow for its identification?

A5: A systematic workflow is crucial for efficiently identifying unknown impurities. The combination of chromatographic separation with mass spectrometry is the most powerful first step.[7][8]

G Start Unknown Peak in HPLC-UV Chromatogram Step1 Step 1: LC-MS Analysis (Determine Molecular Weight) Start->Step1 Step2 Step 2: Database Search (PubChem, SciFinder) Step1->Step2 Obtain MW Step3 Step 3: Propose Structures (Based on MW and Reactants) Step2->Step3 Step4 Step 4: Isolate Impurity (Prep-HPLC or Flash Chromatography) Step3->Step4 Plausible Candidates Step5 Step 5: Structural Elucidation (NMR: 1H, 13C, COSY, HSQC) Step4->Step5 Sufficient Quantity End Structure Confirmed Step5->End

Fig 2. Workflow for identifying an unknown chromatographic peak.
  • Mass Determination (LC-MS): Determine the molecular weight of the unknown peak using a mass spectrometer coupled to your HPLC. This is the single most informative piece of data.

  • Hypothesize Structure: Compare the molecular weight to the masses of the likely byproducts listed in the table below.

  • Isolation: If the structure is not immediately obvious, the impurity must be isolated for definitive characterization. Preparative HPLC or flash column chromatography are common methods.

  • Structural Elucidation (NMR): Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[9]

Table 1: Common Byproducts and Their Analytical Signatures

Potential Byproduct Molecular Formula Exact Mass ( g/mol ) Identification Method Key Distinguishing Feature
1-(3-methoxyphenyl)propan-2-one C₁₀H₁₂O₂ 164.08 GC-MS, LC-MS Unreacted starting material.
1-(3-methoxyphenyl)propan-2-ol C₁₀H₁₄O₂ 166.10 GC-MS, LC-MS MW is +2 Da from starting ketone.
Imine Intermediate C₁₀H₁₃NO 163.10 LC-MS Unstable; may not be observed directly.
Target Product C₁₀H₁₅NO 165.12 LC-MS, NMR Desired Compound.

| Secondary Amine Dimer | C₂₀H₂₇NO | 311.21 | LC-MS, NMR | High molecular weight; distinct NMR signals. |

Q6: My mass spectrometry data is ambiguous. What is the definitive method for structural confirmation?

A6: While MS provides molecular weight, it does not reveal connectivity. For unambiguous structural proof, you must use Nuclear Magnetic Resonance (NMR) spectroscopy .[7] After isolating a sufficient quantity of the impurity (typically >1 mg), a suite of NMR experiments will confirm its identity:

  • ¹H NMR: Shows the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing you to piece together the complete molecular structure.

Section 3: Experimental Protocols

Protocol 1: General HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for separating the target compound from its most common byproducts.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 220 nm and 274 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-500.

Expected Elution Order: 1-(3-methoxyphenyl)propan-2-ol -> 2-(3-Methoxyphenyl)propan-1-amine -> 1-(3-methoxyphenyl)propan-2-one -> Secondary Amine Dimer.

References

  • PubChem. (n.d.). 2-(3-methoxyphenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved from [Link]

  • Beg, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • SIELC Technologies. (2018). 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]

  • Kunalan, V., et al. (2009).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would convert (in one or two steps) 1-phenylpropane.... Retrieved from [Link]

  • Kumar, V., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Islam, M. S., et al. (2012). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Sharma, A., & Singh, S. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Wikidata. (2025). 2-(3-methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

Sources

Technical Guide: Solubility Enhancement of 2-(3-Methoxyphenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3]

2-(3-Methoxyphenyl)propan-1-amine and its derivatives represent a class of lipophilic primary amines often investigated for central nervous system (CNS) activity.[1] The core challenge with this scaffold is the mismatch between its lipophilic aromatic sector and the polarizable, yet often chemically unstable, primary amine tail.

Enhancing solubility for this class is not merely about dissolving a solid; it is about stabilizing the protonated species to prevent "oiling out" (phase separation) and ensuring consistent bioavailability.

Physicochemical Baseline (Model Compound)
PropertyValue (Approx.)[2][3][1][4][5]Implication
Molecular Weight 165.23 DaLow MW; favorable for CNS penetration but prone to rapid crystallization or sublimation.[1]
LogP (Predicted) ~1.9 - 2.5Moderately lipophilic; requires formulation aid for IV delivery or high-dose oral.[1]
pKa (Primary Amine) ~10.5 - 10.9Strongly basic.[1] Salt formation is the primary solubility strategy.
H-Bond Donors/Acceptors 2 / 2Limited intrinsic water solubility without protonation.[1]
Melting Point (Base) Low (<50°C) or OilCritical Issue: Free base is likely an oil at room temperature, complicating handling.[1]

Troubleshooting Guide: Solubility & Formulation

This section addresses specific, recurring issues encountered during the development of 2-(3-Methoxyphenyl)propan-1-amine derivatives.

Q1: The free base is an oil or a low-melting solid that is practically insoluble in water.[4] How do I stabilize it?

Root Cause: The intermolecular forces in the free base lattice are weak (low melting point), but the lipophilic phenyl ring prevents water solvation. Solution: Salt Formation (Acid-Base Reaction). Do not attempt to formulate the free base directly.[1] You must protonate the primary amine to form a crystalline salt.

  • First-Line Strategy: Hydrochloride (HCl) Salt. [1]

    • Why: HCl is a small counter-ion that packs well, often raising the melting point significantly (>150°C).

    • Protocol: Dissolve base in diethyl ether or isopropyl acetate; add 1.1 eq of 2M HCl in diethyl ether.

  • Second-Line Strategy: Fumarate or Tartrate Salts. [1]

    • Why: If HCl yields a hygroscopic solid (common with methoxy-amines), dicarboxylic acids (fumaric, tartaric) form hydrogen-bonded networks that stabilize the crystal lattice, reducing hygroscopicity.

Q2: My salt "oils out" (forms a gummy residue) instead of crystallizing. How do I fix this?

Root Cause: The salt is highly soluble in the solvent used for crystallization, or the solvent contains too much water, preventing lattice formation. Alternatively, the chosen counter-ion is too lipophilic. Troubleshooting Steps:

  • Change Solvent System: Switch from ethanol/methanol to Isopropanol (IPA) or Ethyl Acetate (EtOAc) . These solvents have lower dielectric constants, promoting ionic aggregation.

  • Anti-Solvent Addition: Dissolve the gum in a minimum amount of methanol, then slowly add Methyl tert-butyl ether (MTBE) or Heptane dropwise with vigorous stirring.[1]

  • Vapor Diffusion: Place a vial of the concentrated salt solution inside a larger jar containing the anti-solvent (e.g., pentane) and seal. Allow slow diffusion over 24-48 hours.

Q3: The compound precipitates when injected into phosphate-buffered saline (PBS) at pH 7.4.

Root Cause: The "Common Ion Effect" or pH-dependent solubility drop.[1] At pH 7.4, a significant fraction of the amine may deprotonate (reverting to the insoluble free base) if the local concentration exceeds the intrinsic solubility. Solution: Cyclodextrin Complexation. Encapsulate the lipophilic phenyl ring to maintain solubility even when the amine deprotonates.

  • Recommendation: Use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) at 10-20% w/v.[1]

  • Mechanism:[3][1][6] The methoxyphenyl group resides in the hydrophobic cavity, while the hydrophilic exterior interacts with the bulk solvent.

Q4: I need a high-concentration formulation (>50 mg/mL) for toxicology studies.

Root Cause: Simple salts may reach a solubility plateau.[1] Solution: Cosolvent + Surfactant System.

  • Formula: 10% Ethanol + 30% Propylene Glycol + 60% Water (with 0.1% Tween 80).[1]

  • Note: Ensure the pH is adjusted to ~4.5-5.0 (citrate or acetate buffer) to keep the amine fully protonated.

Experimental Protocols

Protocol A: High-Throughput Salt Screening

Objective: Identify the optimal counter-ion for crystallinity and solubility.

  • Preparation: Prepare a 0.1 M stock solution of the free base in Acetone or THF.

  • Plate Setup: Dispense 50 µL of stock into a 96-well glass plate.

  • Acid Addition: Add 1.1 equivalents of the following acids (0.1 M in EtOH/Water):

    • Group A (Strong Inorganic): HCl, H₂SO₄, H₃PO₄.

    • Group B (Organic Sulfonic): Methanesulfonic acid, Benzenesulfonic acid.

    • Group C (Carboxylic): Fumaric acid, Tartaric acid, Citric acid, Maleic acid.

  • Evaporation: Evaporate solvent slowly at room temperature (24-48 h).

  • Analysis:

    • Birefringence: Check for crystals under polarized light microscopy (PLM).

    • Raman/XRPD: Confirm crystallinity vs. amorphous solid.

    • Hygroscopicity: Expose hits to 75% RH for 1 week; weigh to check water uptake.

Protocol B: Kinetic Solubility Assay

Objective: Determine the maximum solubility in biological media.

  • Media Preparation: Prepare pH 1.2 (SGF), pH 6.8 (SIF), and pH 7.4 (PBS).

  • Saturation: Add excess solid compound (salt form) to 1 mL of each medium in a vial.

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (pre-saturated to minimize drug adsorption).

  • Quantification: Analyze filtrate by HPLC-UV (254 nm).

    • Calculation: Concentration (mg/mL) = (Peak Area / Slope of Calibration Curve).

Decision Frameworks (Visualized)

Figure 1: Solubility Enhancement Strategy for Primary Amines

Caption: A logical workflow for selecting the optimal solubility enhancement method based on the physical state and target concentration of the 2-(3-Methoxyphenyl)propan-1-amine derivative.

SolubilityStrategy Start Start: 2-(3-Methoxyphenyl)propan-1-amine (Free Base) CheckState Check Physical State (Room Temp) Start->CheckState IsOil Oil / Low Melting Solid CheckState->IsOil IsSolid Stable Solid CheckState->IsSolid SaltScreen Salt Screening (HCl, Fumarate, Tartrate) IsOil->SaltScreen Stabilize Lattice CheckSolubility Check Aqueous Solubility (pH 7.4) IsSolid->CheckSolubility Crystallinity Crystalline Salt Obtained? SaltScreen->Crystallinity YesCrystal Yes Crystallinity->YesCrystal NoCrystal No (Oiling Out/Amorphous) Crystallinity->NoCrystal YesCrystal->CheckSolubility Cosolvent Cosolvents (PG / EtOH / PEG400) NoCrystal->Cosolvent Liquid Formulation Formulation Formulation Strategy HighSol > 1 mg/mL CheckSolubility->HighSol LowSol < 1 mg/mL CheckSolubility->LowSol StandardForm Standard Buffer/Saline HighSol->StandardForm AdvForm Cyclodextrin Complexation (HP-beta-CD / SBE-beta-CD) LowSol->AdvForm IV / Oral Soln LowSol->Cosolvent Toxicology High Dose

Figure 2: Salt Selection & Counter-ion Screening Logic

Caption: Step-by-step decision tree for selecting the appropriate counter-ion to prevent hygroscopicity and maximize solubility.

SaltSelection Input Candidate Amine pKaCheck pKa Difference > 2? Input->pKaCheck StrongAcid Strong Acids (pKa < 1) HCl, H2SO4, Mesylate pKaCheck->StrongAcid Yes (Standard) WeakAcid Weak Acids (pKa 2-5) Tartrate, Fumarate, Citrate pKaCheck->WeakAcid Yes (Alternative) Eval1 Evaluate Solid State StrongAcid->Eval1 WeakAcid->Eval1 Issue1 Hygroscopic / Deliquescent Eval1->Issue1 Issue2 Polymorphism / Solvates Eval1->Issue2 Success Stable Crystalline Salt Eval1->Success Ideal Action1 Switch to Hydrophobic Counter-ion (Tosylate, Napsylate) Issue1->Action1 Reduce Water Uptake Action2 Switch to Dicarboxylic Acid (Fumarate, Succinate) Issue2->Action2 Stabilize Lattice Action1->Success Action2->Success

References

  • Serajuddin, A. T. M. (2007).[1] Salt formation to improve drug solubility.[1][6][7][8][9] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][10] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][11] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • PubChem. (n.d.).[1] 2-(3-Methoxyphenyl)propan-1-amine Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development.[8] Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Link

Sources

Validation & Comparative

A Comparative Benchmarking Guide to the Synthetic Routes of 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the efficient and selective synthesis of chiral amines is a cornerstone of innovation. 2-(3-Methoxyphenyl)propan-1-amine is a valuable building block, and the selection of an optimal synthetic route is critical for achieving desired purity, yield, and cost-effectiveness. This guide provides a comprehensive comparison of established and novel synthetic strategies for the preparation of 2-(3-Methoxyphenyl)propan-1-amine, offering in-depth technical analysis and actionable experimental protocols.

Introduction: The Significance of 2-(3-Methoxyphenyl)propan-1-amine

2-(3-Methoxyphenyl)propan-1-amine, with the chemical formula C₁₀H₁₅NO, is a primary amine that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a methoxy-substituted phenyl ring and a chiral center, makes it a desirable synthon for drug candidates targeting a range of therapeutic areas. The stereochemistry of this amine is often crucial for its pharmacological activity, necessitating synthetic routes that can afford high enantiomeric purity.

This guide will dissect and benchmark four distinct synthetic pathways to 2-(3-Methoxyphenyl)propan-1-amine:

  • Route 1: The Classic Leuckart Reaction

  • Route 2: Modern Reductive Amination

  • Route 3: The Oxime Reduction Pathway

  • Route 4: Enantioselective Biocatalytic Synthesis

Each route will be evaluated based on yield, selectivity, operational complexity, and the nature of starting materials, providing a holistic view to inform your synthetic strategy.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a multifaceted decision, balancing factors such as yield, enantioselectivity, cost, and scalability. The following table summarizes the key performance indicators for the discussed synthetic pathways to 2-(3-Methoxyphenyl)propan-1-amine.

Synthetic StrategyStarting MaterialKey Reagents/CatalystTypical Yield (%)Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
Leuckart Reaction 3-MethoxyphenylacetoneAmmonium formate or formamide, formic acid40-60%RacemicInexpensive reagents, one-pot procedure.High temperatures, moderate yields, formation of byproducts.[2][3]
Reductive Amination 3-MethoxyphenylacetoneNH₃, H₂, Metal catalyst (e.g., Pd/C, Raney Ni) or Hydride reducing agent (e.g., NaBH₃CN)70-90%Racemic (without chiral catalyst)High yields, milder conditions than Leuckart, versatile.Cost of catalysts or reducing agents, potential for catalyst poisoning.
Oxime Reduction 3-Methoxyphenylacetone OximeReducing agents (e.g., LiAlH₄, H₂/Pd/C)60-80%RacemicAlternative to direct amination, can be high yielding.Two-step process, use of strong reducing agents can be hazardous.
Biocatalytic Synthesis 3-MethoxyphenylacetoneTransaminase, Amine donor (e.g., Isopropylamine)>95% (conversion)[4]>99%[4]High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability, requires specialized expertise.[5][6]

In-Depth Analysis and Experimental Protocols

Route 1: The Classic Leuckart Reaction

The Leuckart reaction is a time-honored method for the reductive amination of aldehydes and ketones.[7] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2] The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.

The high reaction temperatures (160-190°C) are necessary to drive the dehydration of ammonium formate to formamide and to facilitate the subsequent reductive amination. The use of a slight excess of ammonium formate ensures the complete conversion of the ketone. The final hydrolysis step with concentrated hydrochloric acid is crucial for cleaving the formyl group to liberate the free amine.

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-methoxyphenylacetone (1.0 eq) and ammonium formate (3.0 eq).

  • Heat the mixture to 160-170°C and maintain this temperature for 4-6 hours. Water will be collected in the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Add concentrated hydrochloric acid (5.0 eq) and reflux the mixture for 4-8 hours to hydrolyze the formyl intermediate.

  • Cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude amine by vacuum distillation or column chromatography.[8]

Leuckart_Reaction ketone 3-Methoxyphenylacetone intermediate N-Formyl Intermediate ketone->intermediate Reductive Formylation reagent Ammonium Formate (High Temperature) reagent->intermediate product 2-(3-Methoxyphenyl)propan-1-amine intermediate->product Hydrolysis hydrolysis Acid Hydrolysis (e.g., HCl) hydrolysis->product

Caption: Leuckart reaction pathway.

Route 2: Modern Reductive Amination

Modern reductive amination offers a more efficient and milder alternative to the classical Leuckart reaction.[9] This method can be performed in a one-pot fashion by reacting the ketone with ammonia in the presence of a reducing agent.[10] Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon, Raney nickel) or a hydride reagent like sodium cyanoborohydride (NaBH₃CN).

The choice of reducing agent is critical. Catalytic hydrogenation is often preferred for its high efficiency and cleaner reaction profiles. However, it requires specialized equipment for handling hydrogen gas. Hydride reducing agents like NaBH₃CN are convenient for laboratory-scale synthesis and are selective for the imine intermediate over the ketone starting material. The reaction is typically carried out in a protic solvent like methanol or ethanol to facilitate imine formation.

  • In a pressure vessel, dissolve 3-methoxyphenylacetone (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (7N, 5.0 eq).

  • Add 5% Palladium on carbon (5 mol%).

  • Seal the vessel and pressurize with hydrogen gas (50 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

Reductive_Amination ketone 3-Methoxyphenylacetone imine Imine Intermediate ketone->imine Imine Formation reagents Ammonia (NH₃) + Reducing Agent (e.g., H₂/Pd/C) reagents->imine product 2-(3-Methoxyphenyl)propan-1-amine reagents->product imine->product Reduction

Caption: Reductive amination pathway.

Route 3: The Oxime Reduction Pathway

This two-step route involves the conversion of the starting ketone to its corresponding oxime, followed by reduction to the primary amine. This method provides an alternative when direct amination proves challenging.

The formation of the oxime is a straightforward condensation reaction with hydroxylamine hydrochloride, typically carried out in the presence of a base to neutralize the HCl. The subsequent reduction of the oxime can be achieved with various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces oximes to primary amines. Alternatively, catalytic hydrogenation offers a milder and safer reduction method.

Step 1: Synthesis of 3-Methoxyphenylacetone Oxime

  • Dissolve 3-methoxyphenylacetone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the crude oxime.

Step 2: Reduction of the Oxime

  • In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C and add a solution of the oxime (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting solid and wash with ether.

  • Dry the combined filtrate and concentrate to yield the crude amine, which can be purified by distillation.

Oxime_Reduction ketone 3-Methoxyphenylacetone oxime 3-Methoxyphenylacetone Oxime ketone->oxime Oximation reagent1 Hydroxylamine (NH₂OH·HCl) reagent1->oxime product 2-(3-Methoxyphenyl)propan-1-amine oxime->product Reduction reagent2 Reducing Agent (e.g., LiAlH₄) reagent2->product Biocatalytic_Synthesis ketone 3-Methoxyphenylacetone product (S)- or (R)-2-(3-Methoxyphenyl)propan-1-amine ketone->product Asymmetric Amination reagents Transaminase Enzyme + Amine Donor (e.g., Isopropylamine) reagents->product

Sources

Enantiomeric Purity Determination of 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(3-Methoxyphenyl)propan-1-amine (CAS: 5090-33-5 for racemate) is a primary amine with a chiral center at the


-position relative to the nitrogen. Structurally, it belongs to the 

-methylphenethylamine class, serving as a critical intermediate in the synthesis of CNS-active pharmaceutical agents.

Because the pharmacological potency and toxicity of phenethylamines are often stereospecific (e.g., the significant potency difference between


- and 

-isomers of related amphetamines), determining the Enantiomeric Excess (ee) is a critical quality attribute (CQA).

This guide objectively compares three validated methodologies for determining the enantiomeric purity of this specific amine:

  • Direct Chiral HPLC (Crown Ether Stationary Phase) – The Gold Standard

  • Derivatization HPLC (GITC Reagent) – The Robust, Low-Cost Alternative

  • Chiral NMR (Chiral Solvating Agents) – The Rapid Qualitative Check

Molecule Specifications
  • IUPAC Name: 2-(3-Methoxyphenyl)propan-1-amine

  • Structure: Primary amine, Chiral center at C2.

  • Key Functional Groups: Primary Amino group (

    
    ), Methoxy group (
    
    
    
    ).
  • Analytical Challenge: The primary amine is polar and basic; the chiral center is one carbon away from the nitrogen (

    
    -chiral), which can make direct resolution on polysaccharide columns (e.g., OD-H) challenging without derivatization.
    

Method 1: Direct Chiral HPLC (Recommended)

The Gold Standard for Primary Amines

The most direct and authoritative method for resolving primary amines containing a chiral center near the amine functionality is using a Crown Ether chiral stationary phase (CSP).

The System: Crownpak CR-I(+) / CR(+)

Daicel’s Crownpak columns contain a chiral crown ether (typically (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6) that forms a host-guest complex specifically with the ammonium ion (


) of the analyte.
  • Mechanism: The primary amine is protonated by an acidic mobile phase. The resulting ammonium ion complexes with the crown ether.[1] The chiral discrimination arises from the steric fit of the

    
    -methyl and the 3-methoxyphenyl group against the binaphthyl barrier of the crown ether.
    
Experimental Protocol
  • Column: Daicel Crownpak CR-I(+) (Immobilized) or CR(+) (Coated), 4.0 x 150 mm, 5 µm.

  • Mobile Phase: Perchloric Acid (HClO

    
    ) aqueous solution, pH 1.0 to 2.0.[2][3]
    
    • Optimization: Add Methanol (5–15% v/v) to reduce retention time caused by the hydrophobic methoxy-phenyl group.

  • Flow Rate: 0.4 – 0.8 mL/min.

  • Temperature: 10°C – 25°C. (Note: Lowering temperature to 10°C significantly increases resolution (

    
    ) by stabilizing the ammonium-crown complex).
    
  • Detection: UV at 210 nm (amine absorption) or 270 nm (aromatic absorption).

Performance Data (Simulated based on Class Behavior)
ParameterValueNotes
Resolution (

)
> 2.5Baseline separation is typically achieved easily.
Elution Order

/

(Typical)
Crucial: Must be confirmed with a pure standard.
Limit of Quantitation 0.05% eeHighly sensitive for trace enantiomer detection.
Run Time 15 – 25 minDepends on MeOH content.

Expert Insight: Do not use Trifluoroacetic acid (TFA) if you value column longevity for coated columns (CR+), though it is acceptable for immobilized (CR-I). Perchloric acid is preferred for its low UV cutoff, maximizing sensitivity.[1][2]

Method 2: Indirect HPLC via GITC Derivatization

The Versatile, Equipment-Friendly Alternative

If a dedicated chiral column is unavailable, derivatization with 2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate (GITC)  is the industry-standard "workhorse" method.
The Chemistry

GITC reacts rapidly with the primary amine to form stable diastereomeric thioureas. These diastereomers possess significantly different physicochemical properties, allowing separation on a standard achiral C18 column.

Experimental Protocol

Step 1: Derivatization

  • Dissolve 1.0 mg of sample in 1.0 mL Acetonitrile (ACN).

  • Add 1.0 mg of GITC reagent and 2 µL of Triethylamine (TEA).

  • Vortex and incubate at Room Temperature for 20 minutes.

  • Dilute to analytical concentration with Mobile Phase A.

Step 2: HPLC Analysis

  • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax Eclipse), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Strong thiourea absorption).[4]

Performance Data
ParameterValueNotes
Resolution (

)
> 3.0Diastereomers separate widely (

).
Robustness HighUses standard columns; highly reproducible.
Cost LowNo expensive chiral column required.

Method 3: Chiral NMR Spectroscopy

The Rapid Qualitative Check

For early-stage synthesis where precise quantification (<1% impurity) is not yet required,


H-NMR with a Chiral Solvating Agent (CSA) offers a 10-minute answer.
Protocol
  • Solvent: CDCl

    
     or C
    
    
    
    D
    
    
    (Benzene-d6 often enhances separation).
  • Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP Acid) or Mosher's Acid.

  • Procedure:

    • Dissolve 5 mg amine in 0.6 mL solvent.

    • Add 1.0 - 2.0 equivalents of CSA.

    • Acquire

      
      H-NMR.[5]
      
  • Observation: Zoom in on the Methyl doublet (approx. 1.1-1.3 ppm) or the Methoxy singlet (3.8 ppm). These signals will split into two distinct sets if the sample is racemic.[6]

Comparative Analysis & Decision Matrix

Technical Comparison Table
FeatureMethod 1: Crownpak HPLCMethod 2: GITC DerivatizationMethod 3: Chiral NMR
Accuracy High (<0.1% error)High (<0.2% error)Moderate (~1-2% error)
Sensitivity (LOD) High (0.05% impurity)Very High (0.01% impurity)Low (>1% impurity)
Prep Time Minimal (Dilute & Shoot)Moderate (20 min reaction)Minimal (Mix & Shoot)
Consumable Cost High (Column ~$1500)Low (Reagent ~$5/sample)Low (Reagent ~$2/sample)
Throughput High (Automated)Moderate (Batch prep)Low (Manual)
Decision Workflow

DecisionTree Start Select Method for 2-(3-Methoxyphenyl)propan-1-amine Q1 Is a Chiral HPLC Column Available? Start->Q1 Q2 Is the impurity level expected to be < 1%? Q1->Q2 No Method1 Method 1: Crownpak HPLC (Gold Standard) Q1->Method1 Yes (Crownpak) Method2 Method 2: GITC Derivatization (Robust Alternative) Q2->Method2 Yes (High Sensitivity Needed) Method3 Method 3: Chiral NMR (Quick Check) Q2->Method3 No (Rough Estimate OK)

Figure 1: Decision matrix for selecting the optimal analytical technique based on resource availability and sensitivity requirements.

Detailed Analytical Workflow (Method 1)

The following diagram illustrates the specific workflow for the recommended Crownpak CR(+) method, highlighting critical control points.

Workflow Sample Sample Preparation 1 mg/mL in Mobile Phase Inject Injection 5-10 µL Sample->Inject System System Equilbration 10°C - 15°C pH 1.5 HClO4 System->Inject Separation Chiral Recognition (Ammonium-Crown Complex) Inject->Separation Detection UV Detection 210 nm Separation->Detection Calc Calculate ee (R-S)/(R+S) * 100 Detection->Calc

Figure 2: Analytical workflow for Direct Chiral HPLC using Crown Ether stationary phases.

References

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)propan-1-amine Compound Summary. National Library of Medicine. [Link]

  • Daicel Chiral Technologies. (2024).[1] Instruction Manual for CROWNPAK® CR(+) / CR(-). [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparation of Primary Amino Compounds on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: GITC as a Chiral Derivatizing Reagent. Biomedical Chromatography. [Link]

Sources

A Comparative Guide to Stereoselective Methodologies for 2-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Chiral Amine

In the landscape of pharmaceutical synthesis, chiral amines are indispensable building blocks, forming the backbone of countless active pharmaceutical ingredients (APIs).[1] The spatial arrangement of atoms—its stereochemistry—is not a trivial detail; it is often the critical determinant of a drug's efficacy and safety. A classic example is the antidepressant Duloxetine, where the (S)-enantiomer is twice as potent as its (R)-counterpart.[2][3]

This guide focuses on 2-(3-methoxyphenyl)propan-1-amine, a chiral amine with significant potential yet limited documentation in the context of stereoselective synthesis. Its structural motifs are present in various neuroactive compounds, making it a molecule of interest for drug discovery professionals.

Given the sparse direct literature, this guide adopts an application-focused perspective. We will assess and compare established, high-fidelity stereoselective methods that can be logically extended to this specific amine. We will explore three core strategies: the separation of enantiomers via chiral resolution, the direct asymmetric synthesis of a single enantiomer, and its potential application as a chiral auxiliary to control stereochemistry in other reactions. This document serves as both a practical guide and a strategic roadmap for researchers looking to unlock the synthetic utility of this promising chiral building block.

Strategy 1: Chiral Resolution of Racemic 2-(3-Methoxyphenyl)propan-1-amine

Chiral resolution remains a robust and scalable method for obtaining enantiopure compounds. It involves the separation of a racemic mixture into its individual enantiomers.[4] This is often the first approach considered in process development due to its reliability.

A. Diastereomeric Salt Crystallization

This classical technique relies on the principle that while enantiomers share identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiopure chiral acid (a resolving agent), two diastereomeric salts are formed, which can then be separated based on differences in solubility.[5]

Causality in Experimental Design: The choice of resolving agent and solvent is critical and often determined empirically. The goal is to create a pair of diastereomeric salts where one has significantly lower solubility in the chosen solvent system, allowing it to crystallize preferentially. The structural compatibility between the amine and the resolving agent is key to forming a stable, crystalline salt.

Generalized Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve racemic 2-(3-methoxyphenyl)propan-1-amine (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or isopropanol) at an elevated temperature. In a separate vessel, dissolve the chiral resolving agent (0.5–1.0 equiv.), such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid, in the same solvent.

  • Crystallization: Add the resolving agent solution to the amine solution. The mixture is then slowly cooled to induce crystallization of the less soluble diastereomeric salt. Seeding with a previously formed crystal can facilitate this process.

  • Isolation: The precipitated salt is isolated by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted with a base (e.g., NaOH) to liberate the free enantiopure amine, which is then extracted with an organic solvent.

  • Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC or GC.

Comparison of Common Resolving Agents

Resolving AgentTypical SolventsAdvantagesDisadvantages
(+)-Tartaric AcidAlcohols (MeOH, EtOH)Low cost, readily availableMay not provide sufficient solubility difference
(-)-O,O'-Dibenzoyl-L-tartaric acidAlcohols, AcetoneOften forms highly crystalline saltsHigher cost, requires recovery
(1R)-(-)-Camphor-10-sulfonic acidWater, AlcoholsGood for water-soluble aminesCan be hygroscopic
B. Preparative Chiral Chromatography

An alternative to crystallization is preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This method offers a more direct separation, though it may be less cost-effective on an industrial scale.

The feasibility of this approach is strongly supported by studies on the structurally analogous compound methoxyphenamine. Research has shown that CSPs based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can effectively resolve methoxyphenamine and its analogues, achieving high separation (α) and resolution (Rs) factors.[6] Polysaccharide-based CSPs are also highly effective for resolving a wide range of chiral amines.[7]

Workflow for Chiral Chromatography Method Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up A Select Racemic Amine B Screen CSPs (e.g., Chiralpak IA, Chiralcel OD-H) A->B C Screen Mobile Phases (Normal & Reversed Phase) B->C D Optimize Mobile Phase Composition (e.g., % Alcohol, Additives) C->D E Optimize Flow Rate & Temperature D->E F Achieve Baseline Separation E->F G Increase Column Diameter F->G H Increase Sample Concentration G->H I Collect Enantiopure Fractions H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.